molecular formula C14H18ClNO4 B558697 Boc-3-chloro-D-phenylalanine CAS No. 80102-25-6

Boc-3-chloro-D-phenylalanine

货号: B558697
CAS 编号: 80102-25-6
分子量: 299.75 g/mol
InChI 键: RCZHBTHQISEPPP-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-3-chloro-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHBTHQISEPPP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427297
Record name Boc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-25-6
Record name Boc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Boc-3-chloro-D-phenylalanine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 80102-25-6) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] The incorporation of a chlorine atom at the meta position of the phenyl ring and the presence of the D-chiral center provide unique steric and electronic properties, which can modulate the pharmacological profiles of parent compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine is standard for controlled, stepwise peptide synthesis, ensuring specificity in the creation of complex therapeutic peptides and drug candidates.[2] A thorough understanding of its physicochemical properties is fundamental for its effective application in research and development, influencing factors from reaction conditions and solubility to the pharmacokinetic characteristics of the final molecule.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These parameters are essential for designing synthetic routes, developing analytical methods, and predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueSource
CAS Number 80102-25-6[2]
Molecular Formula C14H18ClNO4[2][3]
Molecular Weight 299.8 g/mol [2][3]
Appearance White to off-white powder[2]
Melting Point 104-109 °C[2]
Optical Rotation [α]D20 = +22 ± 2º (c=1 in DMF)[2]
Purity ≥ 99% (HPLC)[2]
Solubility Insoluble in water; Soluble in solvents like Dimethylformamide (DMF), ethanol, and ethyl acetate.[4]
Storage Conditions Store at 0-8 °C[2]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.[5] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from solid to liquid is recorded.[6]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.[7] Tap the sealed end of the tube gently on a hard surface to compact the powder.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[8]

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[8]

    • For a precise measurement, set the starting temperature to 5-10 °C below the expected melting point and use a slow heating rate of 1-2 °C/min.[7]

  • Observation & Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Assessment

Solubility is a critical parameter for drug formulation and delivery. For amino acid derivatives, it is often dependent on the solvent's polarity and pH.[9]

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given volume of solvent at a specified temperature.

Methodology:

  • Solvent Selection: Prepare vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMF).

  • Sample Addition: Add a small, pre-weighed amount of this compound to each vial.

  • Equilibration: Agitate the vials (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the solubility in that solvent.

Determination of pKa (UV-Metric Titration)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be calculated.[10]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[10]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers.[10]

  • Analysis: Measure the UV absorbance of each well at a predetermined wavelength using a plate reader. The wavelength should be chosen where the absorbance difference between the ionized and non-ionized forms is maximal.

  • Data Processing: Plot absorbance versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[10][12]

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase to create a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using HPLC.[10][12]

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel amino acid derivative like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Sample Receipt (this compound) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Chiral HPLC) B->C D Melting Point (Capillary Method) C->D Proceed if Pure E Solubility Screen (Aqueous & Organic Solvents) C->E Proceed if Pure F pKa Determination (UV-Metric Titration) C->F Proceed if Pure G LogP Measurement (Shake-Flask Method) C->G Proceed if Pure H Data Consolidation D->H E->H F->H G->H I Technical Datasheet Generation H->I J Final Report I->J

Caption: General workflow for the physicochemical characterization of a research compound.

References

An In-depth Technical Guide to Boc-3-chloro-D-phenylalanine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-chloro-D-phenylalanine, a crucial amino acid derivative in the field of peptide synthesis and medicinal chemistry. We will delve into its structural characteristics, stereochemical importance, and its role in the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

N-Boc-3-chloro-D-phenylalanine is a synthetically modified, non-proteinogenic amino acid. Its structure consists of a D-phenylalanine backbone where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the meta- (3-) position of the phenyl ring.[1] The Boc group is a common protecting group in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[2] It is typically removable under mild acidic conditions.[1]

The presence of the chlorine atom on the phenyl ring significantly influences the molecule's properties. The electron-withdrawing nature of chlorine can alter the acidity of nearby protons and affect the reactivity of the aromatic ring.[1] This halogenation also increases the lipophilicity of the molecule, which can be a desirable trait in drug design for improving membrane permeability and oral bioavailability.[1]

Table 1: Physicochemical Properties of Boc-3-chloro-D-phenylalanine

PropertyValueReference
CAS Number 80102-25-6[3]
Molecular Formula C14H18ClNO4[3]
Molecular Weight 299.8 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 104-109 °C[3]
Optical Rotation [a]D20 = +22 ± 2º (c=1 in DMF)[3]
Purity ≥ 99% (HPLC)[3]
Storage 0-8 °C[3]

Stereochemistry and Its Significance

The stereochemistry of this compound is a critical aspect of its function. The "D" designation indicates that it is the D-enantiomer of the amino acid. This specific stereochemical configuration is crucial for its applications in designing peptides with unique biological functions that are distinct from their naturally occurring L-counterparts.[1] The D-chirality can confer resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide-based drugs.[2] The specific optical rotation of +22 ± 2º confirms its enantiomeric purity.[3]

G Molecular Structure of this compound cluster_0 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C C5->C6 C6->C1 C_alpha C_beta C_alpha->C_beta N N C_alpha->N C_carboxyl C C_alpha->C_carboxyl H H C_alpha->H C_beta->C1 N->C_alpha Boc_C C N->Boc_C O1 O C_carboxyl->O1 O2 OH C_carboxyl->O2 Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tBu t-Bu Boc_O2->tBu wedge stereo_label (D-configuration at Cα) G Workflow for the Use of this compound in Peptide Synthesis start Start with this compound solid_phase Solid-Phase Peptide Synthesis (SPPS) start->solid_phase coupling Coupling to Resin or Peptide Chain solid_phase->coupling deprotection Boc Deprotection (e.g., TFA) coupling->deprotection next_coupling Coupling of the Next Boc-Amino Acid deprotection->next_coupling repeat Repeat Deprotection and Coupling Cycles next_coupling->repeat repeat->deprotection More amino acids to add cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage Synthesis complete purification Purification of the Final Peptide (e.g., HPLC) cleavage->purification analysis Analysis and Characterization (e.g., MS, NMR) purification->analysis end Bioactive Peptide for Therapeutic Application analysis->end

References

A Technical Guide to Boc-3-chloro-D-phenylalanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-3-chloro-D-phenylalanine is a non-canonical amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. The incorporation of a chlorine atom onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties that can significantly influence the biological activity, metabolic stability, and conformational preferences of synthetic peptides. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of novel therapeutics.

Core Compound Properties

This compound, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, is a derivative of the amino acid D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into a growing peptide chain.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 80102-25-6[1]
Molecular Formula C14H18ClNO4[1]
Molecular Weight 299.8 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 104-109 °C[1]
Optical Rotation [α]D20 = +22 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists and peptide scientists. The presence of the chlorine atom can introduce beneficial properties to a peptide, such as:

  • Enhanced Biological Activity: The chloro-substituent can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets. Peptides containing phenylalanine have been noted for their higher affinity for cancer cell membranes.[2]

  • Increased Metabolic Stability: The modification can make the peptide more resistant to enzymatic degradation, prolonging its half-life in biological systems.

  • Conformational Constraint: The halogen atom can influence the peptide's secondary structure, locking it into a more bioactive conformation.

This amino acid derivative is particularly utilized in the design of peptide-based therapeutics in fields like oncology and neurology.[1]

Experimental Protocols: Incorporation via Boc-SPPS

The most common method for incorporating this compound into a peptide is through Boc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for a manual synthesis cycle.

Materials and Reagents
  • This compound

  • Appropriate solid support resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Reaction vessel for SPPS

  • Shaker or agitator

Step-by-Step Synthesis Cycle

This protocol outlines the steps for a single coupling cycle to add this compound to a resin-bound peptide chain with a free N-terminal amine.

Step 1: Resin Swelling

  • Place the peptide-resin into the reaction vessel.

  • Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

Step 2: Boc Deprotection

  • Wash the resin with DCM (3 times).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3][4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[3]

Step 3: Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.[3]

  • Agitate for 2 minutes and drain. Repeat this step once.

  • Wash the resin with DCM (5 times) to remove excess base.[3] The resin now has a free amine ready for coupling.

Step 4: Amino Acid Coupling

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin's loading capacity) in a minimal amount of DMF.

  • In another vial, dissolve the coupling agent, such as DCC (3 equivalents), in DCM.[3]

  • Add the dissolved this compound to the neutralized resin in the reaction vessel.

  • Add the coupling agent solution to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.[3]

  • Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). A negative result indicates a successful coupling.[3]

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.[3]

The resin is now ready for the next deprotection and coupling cycle.

Visualization of Experimental Workflow

The logical flow of the Boc-SPPS cycle for incorporating this compound can be visualized as follows.

Boc_SPPS_Workflow cluster_resin Peptide-Resin cluster_reagents Reagents & Solvents Resin_Start Resin with N-terminal Boc-protected peptide Resin_Deprotected Resin with N-terminal free amine (TFA salt) Resin_Start->Resin_Deprotected Deprotection Resin_Neutralized Resin with N-terminal free amine Resin_Deprotected->Resin_Neutralized Neutralization Wash_Solvent Wash with DCM/DMF Resin_Coupled Resin with newly coupled Boc-3-Cl-D-Phe Resin_Neutralized->Resin_Coupled Coupling Resin_Coupled->Resin_Start Cycle Complete TFA_DCM 50% TFA in DCM TFA_DCM->Resin_Start DIEA_DCM 10% DIEA in DCM DIEA_DCM->Resin_Deprotected Boc_AA This compound + Coupling Agent (e.g., DCC) Boc_AA->Resin_Neutralized

Boc-SPPS workflow for amino acid incorporation.

Conclusion

This compound is a specialized chemical building block that provides medicinal chemists with a valuable tool to modulate the properties of synthetic peptides. Its successful incorporation, primarily through well-established Boc-SPPS protocols, can lead to the development of novel peptide therapeutics with enhanced stability and biological activity. The detailed protocols and workflow provided in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of this non-canonical amino acid in their drug discovery and development efforts.

References

Technical Guide: Spectroscopic and Analytical Characterization of Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine is a crucial amino acid derivative employed in peptide synthesis and pharmaceutical research.[1] The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and specificity, making it a valuable building block for creating bioactive peptides and drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates selective deprotection, which is essential for the synthesis of complex peptides with high purity and yield.[1] This guide provides a comprehensive overview of the available spectral data and analytical methodologies for the characterization of this compound.

Physicochemical Properties

PropertyValueReference
Synonyms Boc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OH, (R)-Boc-2-amino-3-(3-chlorophenyl)propionic acid[1]
CAS Number 80102-25-6[1]
Molecular Formula C₁₄H₁₈ClNO₄[1][2]
Molecular Weight 299.75 g/mol [2][3]
Appearance White to off-white powder[1]
Melting Point 104-109 °C[1]
Optical Rotation [α]D²⁰ = +22 ± 2º (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Boc-3-chloro-phenylalanine, based on data for the L-enantiomer and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Boc (t-butyl)~1.4singlet9H
β-CH₂~3.0 - 3.2multiplet2H
α-CH~4.3 - 4.5multiplet1H
NH~5.0 - 5.2doublet1H, coupling to α-CH
Aromatic CH~7.1 - 7.3multiplet4H
COOH~10 - 12broad singlet1H, may not be observed depending on solvent

Table 2: ¹³C NMR Spectral Data (Expected)

Carbon AtomChemical Shift (δ, ppm)
Boc C(CH₃)₃~28.5
β-CH₂~37.5
α-CH~55.0
Boc C(CH₃)₃~80.0
Aromatic CH~127 - 135
Aromatic C-Cl~134.5
Boc C=O~155.5
COOH~175.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 2500O-H (Carboxylic Acid)Stretching, broad
~3400N-H (Amine)Stretching
~3030C-H (Aromatic)Stretching
~2980, 2930C-H (Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1690C=O (Carbamate)Stretching
~1520N-HBending
~1450, 1370C-H (Aliphatic)Bending
~1160C-OStretching
~800 - 750C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺300.0997Calculated for C₁₄H₁₉ClNO₄⁺
[M+Na]⁺322.0816Calculated for C₁₄H₁₈ClNO₄Na⁺
[M-H]⁻298.0852Calculated for C₁₄H₁₇ClNO₄⁻

Experimental Protocols

Synthesis of this compound

A general procedure for the N-tert-butoxycarbonylation of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Materials:

  • 3-chloro-D-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or tert-butanol and water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of dioxane/water or tert-butanol/water with triethylamine.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to ~2-3 with 1 M HCl or KHSO₄.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[4]

  • For electrospray ionization (ESI), a small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode, or a small amount of ammonium hydroxide for negative ion mode.[4]

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Workflow and Pathway Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow start Starting Materials (3-chloro-D-phenylalanine, (Boc)₂O) synthesis Boc Protection Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc Purity Analysis (HPLC) product->hplc data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a protected amino acid.

References

Solubility and Stability of Boc-3-chloro-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-3-chloro-D-phenylalanine (Boc-3-chloro-D-phenylalanine), a critical building block in peptide synthesis and pharmaceutical development. Understanding these properties is paramount for its effective use in laboratory and manufacturing settings, ensuring optimal reaction conditions, formulation, and storage. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established principles of organic chemistry to provide reliable estimates and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white powder. Its structure consists of a D-phenylalanine core where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the meta-position of the phenyl ring.

PropertyValue
Molecular Formula C₁₄H₁₈ClNO₄
Molecular Weight 299.75 g/mol
Appearance White to off-white powder
Storage 0-8 °C, desiccated

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic phenyl ring and the polar carboxylic acid and carbamate moieties. The bulky, nonpolar Boc group also significantly influences its solubility characteristics.

Based on data from analogous compounds, such as N-Boc-L-phenylalanine and other Boc-protected amino acids, the following solubility profile can be expected. It is crucial to note that these are qualitative estimates, and experimental verification is recommended for precise applications.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleFor a similar compound, N-Boc-L-phenylalanine methyl ester, solubility is reported to be as high as 200 mg/mL.[1]
Dimethylformamide (DMF)Polar AproticHighly SolubleGenerally an excellent solvent for Boc-protected amino acids.
Dichloromethane (DCM)ChlorinatedSolubleA common solvent for peptide synthesis and reactions involving this compound.
Tetrahydrofuran (THF)EtherSolubleGood solubility is expected.
Methanol (MeOH)Polar ProticSolubleN-Boc-L-phenylalanine is known to be soluble in methanol.[2]
Ethanol (EtOH)Polar ProticModerately SolubleSolubility is likely to be lower than in methanol.
Ethyl Acetate (EtOAc)EsterModerately SolubleOften used in workup and purification procedures.
AcetoneKetoneSparingly SolubleMay require warming or sonication to achieve significant dissolution.
Isopropanol (IPA)Polar ProticSparingly SolubleLower solubility is expected compared to smaller alcohols.
Acetonitrile (ACN)Polar AproticSparingly Soluble
WaterAqueousInsolubleThe hydrophobic nature of the molecule limits its solubility in water.
Hexanes/HeptanesNonpolarInsolubleThe polarity of the carboxylic acid and carbamate groups prevents dissolution.

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc protecting group under specific conditions. The chloro-substituted phenyl ring is generally stable under typical laboratory manipulations.

pH Sensitivity
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. This deprotection reaction is the most significant degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decomposes to the free amine (3-chloro-D-phenylalanine) and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.

  • Neutral and Basic Conditions: this compound is generally stable under neutral and basic conditions. The Boc group is resistant to hydrolysis by bases and common nucleophiles.

Thermal Stability

Elevated temperatures can induce the thermal cleavage of the Boc group, leading to the same degradation products as acid-catalyzed deprotection. While this process typically requires higher temperatures than acidic deprotection, prolonged exposure to even moderate heat should be avoided to maintain the integrity of the compound.

Photostability

Table 2: Summary of Stability under Forced Degradation Conditions

Stress ConditionStabilityPrimary Degradation Products
Acidic (e.g., 1M HCl, TFA) Labile3-chloro-D-phenylalanine, CO₂, Isobutylene
Basic (e.g., 1M NaOH) StableNo significant degradation expected.
Oxidative (e.g., 3% H₂O₂) Likely StableThe core structure is relatively robust to mild oxidation.
Thermal (e.g., > 60°C) Potentially Labile3-chloro-D-phenylalanine, CO₂, Isobutylene
Photolytic (UV/Vis light) Potentially LabileDegradation products may vary.

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely used shake-flask method.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the vial to stand to let the undissolved solid settle.

  • Centrifuge the vial to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/100mL.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase preparation

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

Part A: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep the mixture at room temperature or slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a thermostatic oven at an elevated temperature (e.g., 80 °C). At defined time points, withdraw samples for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark. At defined time points, withdraw samples for HPLC analysis.

Part B: Stability-Indicating HPLC Method Development

  • Initial Method Screening: Develop a reverse-phase HPLC method. A C18 column is a good starting point. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a buffer like ammonium acetate or phosphate buffer).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

  • Method Optimization: The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust the gradient slope, mobile phase pH, column temperature, and flow rate to optimize the separation. A PDA detector is useful for assessing peak purity and identifying the optimal detection wavelength.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Excess Compound sol_add_solvent Add Known Volume of Solvent sol_start->sol_add_solvent sol_equilibrate Equilibrate (Shake at const. T) sol_add_solvent->sol_equilibrate sol_separate Separate Solid/Liquid (Centrifuge) sol_equilibrate->sol_separate sol_analyze Analyze Supernatant (HPLC) sol_separate->sol_analyze sol_end Determine Solubility sol_analyze->sol_end stab_start Prepare Stock Solution stab_acid Acid Hydrolysis stab_start->stab_acid stab_base Base Hydrolysis stab_start->stab_base stab_ox Oxidative Stress stab_start->stab_ox stab_therm Thermal Stress stab_start->stab_therm stab_photo Photolytic Stress stab_start->stab_photo stab_analyze Analyze by Stability-Indicating HPLC stab_acid->stab_analyze stab_base->stab_analyze stab_ox->stab_analyze stab_therm->stab_analyze stab_photo->stab_analyze stab_end Identify Degradants & Pathways stab_analyze->stab_end

Caption: Experimental workflow for solubility and stability assessment.

stability_factors cluster_factors Factors Influencing Stability compound This compound (Stable) degradation Degradation (Boc Cleavage) compound->degradation acid Acidic pH (e.g., TFA, HCl) acid->degradation Major Pathway temp High Temperature (e.g., >60°C) temp->degradation Pathway light UV/Vis Light light->degradation Potential Pathway products 3-chloro-D-phenylalanine + CO₂ + Isobutylene degradation->products

Caption: Factors affecting the stability of this compound.

Conclusion

This compound demonstrates good solubility in common polar aprotic and chlorinated organic solvents, making it highly compatible with standard peptide synthesis and medicinal chemistry protocols. Its primary stability liability is the acid-labile Boc protecting group, which necessitates careful control of pH during synthesis, workup, and storage of solutions. The compound is generally stable under neutral, basic, and mild oxidative conditions. For critical applications, it is strongly recommended to perform the experimental protocols outlined in this guide to obtain precise quantitative data for the specific solvent systems and conditions being employed.

References

The Pivotal Role of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into a predetermined sequence is paramount. This precision hinges on the strategic use of protecting groups to temporarily mask reactive functional moieties, thereby preventing unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone of modern synthetic chemistry, particularly in the construction of peptides.[1][2][3] Its widespread adoption is due to its robustness under various reaction conditions and, crucially, its facile removal under specific, mild acidic conditions.[3][4] This guide provides an in-depth examination of the Boc protecting group, detailing its mechanism, application, and the associated experimental protocols vital for researchers in chemistry and drug development.

The Boc Group: Structure and Properties

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group. Structurally, it consists of a tert-butyl group linked to a carbonyl group, which is in turn attached to the nitrogen atom of the amino acid. This linkage effectively reduces the nucleophilicity and basicity of the amine, rendering it unreactive during subsequent synthetic steps like peptide bond formation.[4] A key feature of the Boc group is its stability in the presence of most nucleophiles and bases, allowing for selective reactions at other sites of the molecule.[3][5] Its true utility, however, lies in its acid lability; it can be cleanly cleaved under anhydrous acidic conditions that typically leave other protecting groups, such as the benzyl-based Cbz group, intact.[2][3] This differential stability, known as orthogonality, is fundamental to complex multi-step syntheses.[3][6][7]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the mechanisms governing the application and removal of the Boc group is essential for its effective use.

Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4][5] The reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][8]

  • Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate.[2][4]

  • Collapse and Byproduct Formation : The intermediate collapses, forming the stable N-Boc protected amino acid. The leaving group, a tert-butyl carbonate, is unstable and decomposes into tert-butanol and carbon dioxide gas.[4][8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[4][8]

While the reaction can proceed without a base, the use of a mild base like sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) is common to deprotonate the amine, increasing its nucleophilicity and reaction rate.[3][4]

Boc_Protection cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products AminoAcid R-NH₂ (Amino Acid) Attack Nucleophilic Attack of Amine on (Boc)₂O AminoAcid->Attack BocAnhydride (Boc)₂O BocAnhydride->Attack Base Base (e.g., TEA) Base->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse & Proton Transfer Intermediate->Collapse Leads to BocAA R-NH-Boc Collapse->BocAA Yields Byproducts t-BuOH + CO₂ + Base-H⁺ Collapse->Byproducts Yields

Caption: Logical workflow for Boc protection of an amino acid.

Boc Deprotection

The removal of the Boc group is its defining characteristic and is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4][9][10]

  • Protonation : The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2][4][9]

  • Formation of a Tert-butyl Cation : The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][4][9]

  • Decarboxylation : The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and regenerating the free amine.[2][9]

  • Amine Salt Formation : In the acidic medium, the newly liberated amine is immediately protonated, forming an amine salt (e.g., a TFA salt).[4][6][7]

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic amino acid side chains, such as those of tryptophan or methionine.[1][4] To prevent these undesired alkylation side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are added to the reaction mixture to trap the carbocations.[1][4]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products BocAA R-NH-Boc Protonation Protonation of Carbonyl Oxygen BocAA->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Scavenger Scavenger (optional) Scavenger->Protonation Cleavage Formation of t-Butyl Cation & Carbamic Acid Protonation->Cleavage Initiates Decarboxylation Decarboxylation Cleavage->Decarboxylation Followed by Byproducts CO₂ + Isobutylene Cleavage->Byproducts Generates AmineSalt R-NH₃⁺ (Amine Salt) Decarboxylation->AmineSalt Regenerates

Caption: Acid-catalyzed deprotection pathway for Boc-protected amines.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R.B. Merrifield.[11][12] In Boc-based SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin support.

The typical Boc-SPPS cycle involves:

  • Deprotection : The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[6][11][12]

  • Neutralization : The resulting ammonium salt is neutralized to the free amine using a hindered base, such as DIPEA.[6][7][11]

  • Coupling : The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the reaction vessel, where it couples to the free N-terminus of the resin-bound chain.[11]

  • Washing : After each step, the resin is thoroughly washed to remove excess reagents and byproducts.[7][11]

This cycle is repeated until the desired peptide sequence is synthesized. The graduated acid lability is key: the temporary Nα-Boc group is removed with moderate acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin require a much stronger acid, like hydrogen fluoride (HF), for final cleavage.[11][13]

SPPS_Cycle Start Start: Resin-Bound Boc-Amino Acid Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Step 2: Neutralization (DIPEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Step 3: Coupling (Next Boc-AA, HBTU) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Chain Complete? Wash3->Repeat Repeat->Deprotection No FinalCleavage Final Cleavage (HF) & Purification Repeat->FinalCleavage Yes

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data Summary

The efficiency of Boc protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Amino Acids

Amino Acid Reagent Base Solvent Time (h) Temp (°C) Yield (%) Reference
Glycine (Boc)₂O Na₂CO₃ THF/H₂O 2 30 >90 [14]
Phenylalanine (Boc)₂O NaOH THF/H₂O 18 RT 89 [15]
Various Amines (Boc)₂O NEt₃ THF 12 (overnight) RT Quantitative [3]

| Cbz-carbamate | (Boc)₂O | Pd/C, H₂ | MeOH | 6 | RT | 90 |[3] |

Table 2: Boc Deprotection Conditions

Substrate Reagent Solvent Time Temp (°C) Outcome Reference
Boc-Peptide-Resin 50% TFA DCM 20-30 min RT Complete Deprotection [12][16]
Boc-L-allo-End(Cbz)₂-OtBu TFA/H₂O (10:1) - 3 h RT Complete Deprotection [3]
Various Substrates 25% TFA DCM 2 h RT Complete Deprotection [17]
Various Substrates 4M HCl Dioxane/MeOH 10-20 min RT Complete Deprotection [18]

| N-Boc Imidazole | TFE/MeOH | TFE/MeOH | 30 min | 120 | 100% Yield |[19] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Glycine (Solution Phase)

This protocol is adapted from a documented synthetic method for dipeptide synthesis.[14]

  • Materials : Glycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF), Ethyl acetate, Concentrated Hydrochloric Acid (HCl), Deionized water.

  • Procedure :

    • Dissolution : Dissolve glycine (1.0 equiv) in a 10% aqueous sodium carbonate solution. Stir until fully dissolved.

    • Boc Protection : While maintaining the temperature at approximately 20°C, add a solution of (Boc)₂O (1.05 equiv) dissolved in THF dropwise over 30 minutes.

    • Reaction : Allow the mixture to stir at 30°C for 2 hours.

    • Work-up : Transfer the reaction mixture to a separatory funnel. Extract with an organic solvent like methyl tertiary-butyl ether to remove excess (Boc)₂O. Discard the organic layer.

    • Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 with concentrated HCl. A white precipitate should form.

    • Product Extraction : Extract the acidified aqueous layer with ethyl acetate.

    • Isolation : Wash the organic layer with water, then concentrate it under reduced pressure to precipitate the N-Boc-Glycine product.

    • Drying : Filter the solid and dry under vacuum to obtain the final product.

Protocol 2: Standard Boc Deprotection in SPPS

This protocol describes a standard procedure for removing the N-terminal Boc group from a peptide-resin.[16]

  • Materials : Boc-protected peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure :

    • Resin Swelling : Place the peptide-resin in a suitable reaction vessel and add DCM. Allow the resin to swell for 15-30 minutes with gentle agitation.

    • Pre-wash : Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

    • Deprotection : Drain the pre-wash solution. Add fresh deprotection solution (approx. 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.

    • Washing : Filter off the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc byproducts.

    • Monitoring (Optional) : The completion of the deprotection can be monitored using a colorimetric method like the Kaiser test, which detects the presence of free primary amines.[16] A positive test (blue beads) indicates the presence of free amines, signifying successful deprotection.

The Boc protecting group is an indispensable tool in modern organic synthesis, particularly for the assembly of peptides and other complex nitrogen-containing molecules.[4] Its stability under a wide range of conditions, combined with its clean and efficient removal via acidolysis, provides a robust and reliable strategy for managing amine functionalities.[4] A mastery of the mechanisms, quantitative parameters, and experimental protocols detailed in this guide empowers researchers, scientists, and drug development professionals to effectively harness the power of Boc chemistry in their synthetic endeavors, paving the way for the creation of novel therapeutics and advanced materials.

References

The Significance of 3-Chloro Substitution on the Phenylalanine Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 3-Chloro-Phenylalanine Substitution.

The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and small molecule therapeutics. Among these, the 3-chloro substitution on the phenylalanine ring has emerged as a valuable modification for enhancing pharmacological properties. This technical guide provides a comprehensive overview of the significance of this substitution, detailing its impact on molecular interactions, biological activity, and therapeutic potential. The guide also furnishes detailed experimental protocols and data presentation frameworks to support researchers in this domain.

Introduction: The Role of Halogenation in Drug Design

Halogen atoms, particularly chlorine, are frequently introduced into drug candidates to modulate their physicochemical and pharmacokinetic profiles. The introduction of a chlorine atom at the meta-position of the phenylalanine side chain can induce significant changes in the molecule's electronics, lipophilicity, and steric profile. These alterations can lead to improved metabolic stability, enhanced binding affinity for biological targets, and altered receptor signaling.[1][2][3][4] This guide focuses on the multifaceted implications of the 3-chloro substitution on phenylalanine, a prevalent motif in contemporary drug discovery.[1][2]

Physicochemical and Pharmacokinetic Implications

The 3-chloro substitution on the phenylalanine ring imparts several key physicochemical changes that can profoundly influence a drug candidate's behavior in vivo.

  • Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and facilitate oral absorption.

  • Modified Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic ring. This can influence cation-π or other non-covalent interactions with the target protein.

  • Steric Effects: The presence of the chlorine atom can introduce steric hindrance, which may either promote a more favorable binding conformation or, conversely, create unfavorable steric clashes.

  • Enhanced Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to a longer plasma half-life of the drug.

Impact on Biological Activity: A Focus on Opioid Receptor Ligands

Hypothetical Data Presentation:

To facilitate the systematic evaluation of 3-chloro substitution, the following tables are provided as templates for summarizing key quantitative data. Researchers can populate these tables with their experimental findings to draw meaningful structure-activity relationships (SAR).

Table 1: Comparative Receptor Binding Affinity

CompoundSequenceTarget ReceptorKᵢ (nM) ± SEMFold Change vs. Unsubstituted
Unsubstituted Peptidee.g., Tyr-D-Ala-Phe-Gly-NH₂µ-Opioid ReceptorExperimental Value1.0
3-Cl-Phe Peptidee.g., Tyr-D-Ala-(3-Cl-Phe)-Gly-NH₂µ-Opioid ReceptorExperimental ValueCalculated Value
...............

Table 2: Comparative In Vitro Functional Activity

CompoundAssayEC₅₀ (nM) ± SEMEₘₐₓ (%)Fold Change in Potency vs. Unsubstituted
Unsubstituted Peptidee.g., GTPγS BindingExperimental Value1001.0
3-Cl-Phe Peptidee.g., GTPγS BindingExperimental ValueExperimental ValueCalculated Value
...............

Table 3: Comparative Enzymatic Stability

CompoundEnzymeHalf-life (t₁/₂) (min)% Degradation at 60 minFold Improvement in Stability
Unsubstituted Peptidee.g., ChymotrypsinExperimental ValueExperimental Value1.0
3-Cl-Phe Peptidee.g., ChymotrypsinExperimental ValueExperimental ValueCalculated Value
...............

Mu-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[10] Agonist binding, such as by dermorphin or endomorphin-2, initiates a signaling cascade that leads to analgesia but can also be associated with adverse effects like respiratory depression and tolerance.[10] The diagram below illustrates the canonical signaling pathway. The introduction of a 3-chloro-phenylalanine in a ligand could potentially alter the ligand's binding kinetics, its conformational selection of the receptor, and consequently, the downstream signaling output, including the propensity for β-arrestin recruitment versus G-protein activation (biased agonism).

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., [3-Cl-Phe]Dermorphin) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channel G_alpha->Ca_Channel Inhibits Ion_Channel K+ Channel G_betagamma->Ion_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Effector_Proteins Effector Proteins (e.g., CREB) PKA->Effector_Proteins Phosphorylates Analgesia Analgesia Ion_Channel->Analgesia Leads to Ca_Channel->Analgesia Contributes to Effector_Proteins->Analgesia Modulates

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 3-chloro-phenylalanine containing compounds.

Synthesis of Boc-3-Chloro-L-Phenylalanine

This protocol outlines a general procedure for the N-protection of 3-chloro-L-phenylalanine, a crucial step for its use in solid-phase peptide synthesis.

Materials:

  • 3-Chloro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-chloro-L-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1 M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-3-chloro-L-phenylalanine as a solid.

Solid-Phase Peptide Synthesis (SPPS) of a 3-Cl-Phe Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating 3-chloro-phenylalanine using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Boc-3-chloro-L-phenylalanine

  • Other Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Boc-3-chloro-L-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

spps_workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF n cycles Couple_AA Couple Next Amino Acid (AA/HBTU/DIPEA in DMF) Wash_DMF->Couple_AA Final_Deprotection Final Fmoc Deprotection Wash_DMF->Final_Deprotection Couple_AA->Wash_DMF Cleave_and_Deprotect Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotection->Cleave_and_Deprotect Precipitate Precipitate in Ether Cleave_and_Deprotect->Precipitate Purify Purify by HPLC Precipitate->Purify End End Purify->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Radioligand Competition Binding Assay

This protocol details a method to determine the binding affinity (Kᵢ) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Test compounds (unlabeled, including unsubstituted and 3-Cl-Phe peptides)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone for opioid receptors)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kₑ.

  • Competition: Add increasing concentrations of the test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a non-specific ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Agonist compounds (unsubstituted and 3-Cl-Phe peptides)

  • Scintillation proximity assay (SPA) beads or filter plates

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and SPA beads (if using SPA format).

  • Agonist Stimulation: Add increasing concentrations of the agonist compounds.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Detection:

    • SPA Format: Centrifuge the plate and count the radioactivity.

    • Filtration Format: Filter the reaction mixture through a filter plate, wash with ice-cold buffer, and count the radioactivity on the filters.

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The 3-chloro substitution on the phenylalanine ring represents a powerful tool in the medicinal chemist's arsenal for optimizing the properties of peptide and small molecule drug candidates. While this guide provides a foundational understanding and practical methodologies for exploring its significance, further research is needed to fully elucidate the specific quantitative effects of this substitution on various biological targets. The provided frameworks for data presentation and experimental protocols are intended to guide researchers in their efforts to systematically investigate the impact of this and other halogen substitutions in drug design, ultimately contributing to the development of more effective and safer therapeutics.

References

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and practical methodology behind the incorporation of unnatural amino acids (UAAs) into peptides. It is designed to serve as a technical resource for professionals in peptide chemistry, drug discovery, and protein engineering, offering detailed protocols, quantitative data, and visual workflows to facilitate the design and synthesis of next-generation peptide therapeutics.

Introduction: Expanding the Chemical Alphabet of Peptides

Peptides represent a unique therapeutic class, occupying a space between small molecules and large biologics. However, native peptides often suffer from significant limitations, including poor metabolic stability due to rapid proteolytic degradation and low bioavailability.[1] Unnatural amino acids—amino acid analogs not found among the 20 common proteinogenic amino acids—are transformative tools for overcoming these challenges.[2][3] By expanding the chemical diversity of peptides, UAAs can enhance their structural and functional properties, leading to improved drug-like characteristics.[4] The incorporation of UAAs can confer a range of desirable traits, including:

  • Enhanced Proteolytic Stability: Altering the peptide backbone or side chains can sterically hinder protease recognition, significantly extending the in vivo half-life.[5][6]

  • Improved Pharmacokinetic Profiles: UAA modifications can modulate lipophilicity and binding to serum proteins, reducing clearance and prolonging circulation.[2][7]

  • Increased Binding Affinity and Selectivity: Novel functionalities introduced by UAAs can create additional interactions with biological targets, leading to higher potency and specificity.[7][8]

  • Conformational Constraint: UAAs are used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[9][10] This is frequently achieved through techniques like peptide "stapling."[8]

  • Bio-orthogonal Handles: UAAs can introduce unique chemical groups like azides or alkynes, allowing for precise labeling with probes or other molecules without interfering with biological systems.[7]

Classification of Unnatural Amino Acids

The vast array of available UAAs can be broadly categorized based on the nature of their structural modification. This classification helps in the rational design of peptides with desired properties.[9][10][11]

UAA_Classification UAA Unnatural Amino Acids (UAAs) Backbone Backbone Modifications UAA->Backbone SideChain Side-Chain Modifications UAA->SideChain Stereochem Stereochemical Variants UAA->Stereochem N_Methyl N-Methylated AAs Backbone->N_Methyl Beta_AAs β-Amino Acids Backbone->Beta_AAs Peptoids Peptoids (N-substituted glycines) Backbone->Peptoids Homo_AAs Homo-amino Acids (e.g., Homophenylalanine) SideChain->Homo_AAs Halogenated Halogenated AAs (e.g., 4-Fluoro-Phe) SideChain->Halogenated Functional Bio-orthogonal Handles (e.g., Azido-Lys, Alkyne-Phe) SideChain->Functional Stapling Stapling/Cyclization AAs (e.g., α-methyl, α-alkenyl AAs) SideChain->Stapling D_AAs D-Amino Acids Stereochem->D_AAs

Caption: Hierarchical classification of common unnatural amino acids.

Data Presentation: Quantifying the Impact of UAA Incorporation

The theoretical benefits of UAAs are substantiated by significant empirical evidence. The following tables summarize quantitative data demonstrating the impact of specific UAA modifications on peptide stability and binding affinity.

Enhancement of Proteolytic Stability

Incorporating UAAs such as D-amino acids or N-methylated residues sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in biological media.[5][6][12]

Peptide ModificationBase Peptide SequenceModification DetailsMatrixHalf-Life (t½)Fold ImprovementReference
D-Amino Acid Substitution MUC2 Epitope (L-form)D-amino acids at terminiHuman Plasma> 24 hoursSignificant (L-form degraded rapidly)[12]
D-Amino Acid Substitution Antitumor Peptide (L-RDP215)Full L to D substitutionHuman Serum> 48 hours> 48x (L-form t½ ≈ 1 hr)[13]
N-Methylation Cyclic HexapeptideThree N-methyl groupsHuman Plasma> 360 minStable (unmodified also stable due to cyclization)
N-Methylation Linear Peptide AnalogSingle N-methyl groupTrypsin Solution> 8 hours> 16x (unmodified t½ < 30 min)[6]

Table 1: Comparative proteolytic stability of peptides with and without UAA modifications.

Improvement of Target Binding Affinity

Conformational stabilization via UAA-mediated stapling pre-organizes a peptide into its bioactive shape (e.g., an α-helix), reducing the entropic penalty of binding and significantly improving affinity for its target.[8] A prominent example is the development of stapled peptide inhibitors for the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

Peptide InhibitorStapling StrategyTarget ProteinBinding Affinity (IC₅₀)Fold ImprovementReference
PDI (Linear)NoneMDM244 nM-[2]
Stapled PDI (1)Photoinduced CycloadditionMDM26.3 nM~7x[2]
PDI (Linear)NoneMDMX550 nM-[2]
Stapled PDI (1)Photoinduced CycloadditionMDMX220 nM~2.5x[2]
Linear PeptideNoneGK Domain34.0 µM-
Stapled Peptide (1)Hydrophilic StapleGK Domain1.36 µM~25x

Table 2: Comparative binding affinity of linear vs. stapled peptides targeting oncogenic protein-protein interactions.

Experimental Protocols

The successful synthesis and purification of UAA-containing peptides rely on well-established chemical methodologies, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol outlines a manual synthesis cycle using the Fmoc/tBu strategy, which is widely applicable for both natural and unnatural amino acids.[9]

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/Trityl resin.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Amino Acids: Fmoc-protected natural and unnatural amino acids.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

    • Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

    • Add the base (DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered UAAs, extend the coupling time or use a stronger coupling reagent like HATU.[9]

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow).

  • Chain Elongation:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the desired sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x volume).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

Protocol for Peptide Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.

Materials:

  • HPLC System: Preparative or semi-preparative HPLC with a UV detector.

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample: Crude peptide dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

Procedure:

  • Sample Preparation:

    • Dissolve the dried crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector (monitoring at ~214 nm and 280 nm).

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient is 5% to 65% B over 30-60 minutes. The gradient slope can be adjusted to optimize the separation of the target peptide from impurities.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that elutes from the column. The expected retention time can be estimated based on the peptide's hydrophobicity.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with >95% purity.

    • Freeze the pooled solution and lyophilize (freeze-dry) to obtain the pure peptide as a white, fluffy powder.

Protocol for Peptide Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[12]

Materials:

  • Mass Spectrometer: MALDI-TOF or ESI-LC/MS system.

  • For MALDI-TOF: Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).

  • For ESI-LC/MS: Solvents as described for RP-HPLC.

Procedure (MALDI-TOF):

  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in 0.1% TFA.

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Add 1 µL of the peptide solution to the matrix spot and mix gently.

    • Allow the spot to air-dry completely (co-crystallization).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Compare the observed molecular weight ([M+H]⁺ ion) with the calculated theoretical molecular weight of the peptide to confirm its identity.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex workflows and biological pathways relevant to UAA peptide chemistry.

General Workflow for UAA Peptide Synthesis and Analysis

This diagram illustrates the end-to-end process from peptide design to the final, characterized product.

SPPS_Workflow Design Peptide Design (Sequence, UAA selection) SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Design->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Collection (Cold Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) Purification->Analysis Analysis->Purification If Impure Lyophilization Lyophilization Analysis->Lyophilization If Pure Final_Product Pure UAA-Peptide (>95% Purity) Lyophilization->Final_Product

Caption: Experimental workflow for UAA peptide synthesis and analysis.
Case Study: Inhibition of the p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Stapled peptides incorporating UAAs can mimic the α-helical domain of p53, disrupt the p53-MDM2 interaction, and reactivate p53's tumor-suppressing function.[2][4]

p53_MDM2_Pathway cluster_normal Normal Regulation cluster_inhibition Therapeutic Intervention p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates Transcription Degradation p53 Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2->p53 Binds & Ubiquitinates MDM2->Degradation Promotes Degradation->Apoptosis Prevents StapledPeptide Stapled Peptide (UAA-based Inhibitor) StapledPeptide->MDM2 Binds & Blocks

Caption: Inhibition of the p53-MDM2 interaction by a UAA-stapled peptide.

References

An In-depth Technical Guide to the Potential Biological Activities of Chlorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated derivatives of the amino acid phenylalanine represent a versatile class of compounds with a wide spectrum of biological activities. By strategically modifying the phenylalanine scaffold with chlorine atoms, researchers have been able to modulate their pharmacological properties, leading to the development of valuable research tools and potential therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of mono-, di-, and trichlorinated phenylalanine derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this promising class of molecules.

Introduction

The incorporation of chlorine atoms into the structure of phenylalanine, an essential aromatic amino acid, has profound effects on its biological properties. The position and number of chlorine substituents on the phenyl ring can dramatically alter the molecule's steric and electronic characteristics, influencing its interaction with enzymes, transporters, and receptors. This has led to the discovery of chlorinated phenylalanine derivatives with a range of activities, including enzyme inhibition, neurotransmitter modulation, anticancer effects, and neuroprotective properties. This guide will delve into the specific biological activities of these derivatives, categorized by the position and degree of chlorination.

Biological Activities of Monochlorinated Phenylalanine Derivatives

4-Chlorophenylalanine (p-Chlorophenylalanine, PCPA)

4-Chlorophenylalanine is the most extensively studied chlorinated phenylalanine derivative, primarily known for its potent and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1] This inhibitory action leads to a significant and long-lasting depletion of serotonin in the brain and other tissues.[1]

2.1.1. Mechanism of Action: Serotonin Depletion

PCPA acts as a suicide inhibitor of both isoforms of tryptophan hydroxylase, TPH1 and TPH2. This irreversible inhibition results in a dramatic reduction of serotonin levels, making PCPA an invaluable tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes.[1][2] Studies have shown that administration of PCPA can lead to a decrease in brain serotonin levels by as much as 90%.[3] This depletion also affects the levels of serotonin's primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[4]

2.1.2. Effects on Other Neurotransmitters

While its primary target is TPH, high doses of PCPA have been reported to also affect other neurotransmitter systems. Some studies have indicated that PCPA can cause a reduction in catecholamine levels, including dopamine and norepinephrine, although to a lesser extent than its effect on serotonin.[2]

2.1.3. Other Biological Activities

Beyond its effects on neurotransmitter systems, PCPA has been investigated for other potential biological activities. It has been shown to inhibit the growth of neuroblastoma cells in culture and affect amino acid uptake.[5][6] Additionally, PCPA has been observed to inhibit Na+, K+-ATPase activity in the synaptic plasma membrane.

3-Chlorophenylalanine (m-Chlorophenylalanine)

3-Chloro-L-phenylalanine is recognized as a non-proteinogenic L-alpha-amino acid.[7] It serves as a crucial building block in peptide synthesis and drug discovery, where its incorporation can enhance the biological activity and metabolic stability of peptides.[8][9] The presence of the chlorine atom in the meta position can influence the conformation and binding properties of peptides, making it a valuable tool for medicinal chemists.[8] Recent studies have highlighted that halogen substitution at the meta position of phenylalanine derivatives can increase their affinity for the L-type amino acid transporter 1 (LAT1).[10]

2-Chlorophenylalanine (o-Chlorophenylalanine)

Similar to its meta-substituted counterpart, D-2-chlorophenylalanine is an unnatural amino acid derivative used in peptide synthesis to create peptides with enhanced biological activities and improved metabolic stability.[11] The ortho-substitution of chlorine can introduce unique conformational constraints that can be exploited in drug design.

Biological Activities of Dichlorinated and Trichlorinated Phenylalanine Derivatives

Research on dichlorinated and trichlorinated phenylalanine derivatives is less extensive compared to their monochlorinated analogs. However, available data suggests their potential in various therapeutic areas.

Dichlorophenylalanine Derivatives

Compounds like 2,4-dichlorophenylalanine have been synthesized and are available for research purposes. While detailed biological activity data is limited, the introduction of multiple chlorine atoms is expected to further modify the lipophilicity and electronic properties of the phenylalanine scaffold, potentially leading to novel pharmacological profiles. For instance, some studies have investigated the antibacterial and antioxidant activities of compounds derived from 2,4-dichlorophenyl starting materials.

Trichlorophenylalanine Derivatives

Information on the biological activities of trichlorophenylalanine derivatives is currently scarce in publicly available literature. Further research is needed to explore the potential of these highly halogenated compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of various chlorinated phenylalanine derivatives.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition TypeKi (μM)Reference(s)
p-Ethynylphenylalanine (pEPA)Tryptophan HydroxylaseCompetitive, Reversible32.6 ± 6.2[8]
p-Chlorophenylalanine (PCPA)Tryptophan HydroxylaseIrreversible-[1]

Note: While PCPA is a well-known irreversible inhibitor, a specific Ki value is not applicable in the same way as for reversible inhibitors.

Table 2: LAT1 Inhibition Data

CompoundCell LineIC50 (μM)Reference(s)
3-Iodo-L-tyrosine-7.9[11]
KMH-233 (a phenylalanine derivative)-18[11]
meta-substituted phenylalanine derivatives-5-10[11]
L-phenylalanine-91.8[11]

Table 3: Anti-cancer Activity Data

CompoundCell LineActivityIC50 (μM)Reference(s)
α-AAA-A (α-amino amide analog)HL-60 (Leukemia)Cytotoxic1.61 ± 0.11[3]
α-AAA-A (α-amino amide analog)K562 (Leukemia)Cytotoxic3.01 ± 0.14[3]
α-AAA-B (α-amino amide analog)HL-60 (Leukemia)Cytotoxic3.12 ± 0.15[3]
α-AAA-B (α-amino amide analog)K562 (Leukemia)Cytotoxic6.21 ± 0.17[3]

Table 4: Neuroprotective Activity Data

CompoundAssayEffectIC50 (μM)Reference(s)
3,5-diiodo-L-tyrosine (DIT)Depression of mEPSC frequencyNeuroprotective104.6 ± 14.1[12]
3,5-dibromo-L-tyrosine (DBrT)Depression of mEPSC frequencyNeuroprotective127.5 ± 13.3[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Chloro-DL-phenylalanine

This protocol describes a general method for the synthesis of 4-Chloro-DL-phenylalanine starting from 4-chlorobenzyl chloride.

Materials:

  • 4-Chlorobenzyl chloride

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: Dissolve diethyl acetamidomalonate in absolute ethanol and add a solution of sodium ethoxide in ethanol. To this mixture, add 4-chlorobenzyl chloride dropwise with stirring. Reflux the reaction mixture for 4-6 hours.

  • Hydrolysis: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried. This intermediate is then hydrolyzed by refluxing with a strong acid (e.g., 48% HBr or concentrated HCl) for 6-8 hours.

  • Isolation and Purification: After hydrolysis, the solution is cooled, and the precipitated product is collected. The crude 4-chloro-DL-phenylalanine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol outlines a continuous fluorometric assay for measuring TPH activity and its inhibition.[1]

Materials:

  • Recombinant TPH1 or TPH2 enzyme

  • L-Tryptophan (substrate)

  • 6-Methyltetrahydropterin (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium sulfate

  • MES buffer (pH 7.0)

  • Chlorinated phenylalanine derivative (inhibitor)

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, DTT, catalase, and ferrous ammonium sulfate.

  • Inhibitor Addition: Add varying concentrations of the chlorinated phenylalanine derivative to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the TPH enzyme to the mixture.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. The formation of 5-hydroxytryptophan results in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of chlorinated phenylalanine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., neuroblastoma, breast cancer)

  • Complete cell culture medium

  • Chlorinated phenylalanine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated phenylalanine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Neuroprotection Assay (LDH Release Assay)

This protocol details a method to assess the neuroprotective effects of chlorinated phenylalanine derivatives against glutamate-induced excitotoxicity.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or a neuronal cell line)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Chlorinated phenylalanine derivative

  • L-glutamic acid

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chlorinated phenylalanine derivative for 1-2 hours.

  • Induction of Excitotoxicity: Add L-glutamic acid (e.g., 100 µM) to the wells to induce excitotoxicity. Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate the plate for 24 hours.

  • LDH Measurement: After incubation, carefully collect the cell culture supernatant. Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to the control group (glutamate-treated cells without the test compound). A decrease in LDH release indicates a neuroprotective effect.

In Vivo Serotonin Depletion Study

This protocol provides a general framework for an in vivo study to assess the serotonin-depleting effects of PCPA in rodents.

Materials:

  • Rodents (e.g., rats or mice)

  • p-Chlorophenylalanine (PCPA)

  • Saline solution

  • HPLC system with electrochemical or fluorescence detection for serotonin and 5-HIAA analysis

Procedure:

  • Animal Dosing: Administer PCPA (e.g., 100-300 mg/kg, intraperitoneally) to the experimental group of animals for one or more consecutive days. Administer saline to the control group.

  • Tissue Collection: At a predetermined time point after the last dose (e.g., 24, 48, or 72 hours), euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid). Centrifuge the homogenates to precipitate proteins.

  • HPLC Analysis: Analyze the supernatant for serotonin and 5-HIAA content using a validated HPLC method.

  • Data Analysis: Compare the serotonin and 5-HIAA levels in the PCPA-treated group to the control group to determine the extent of depletion.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of chlorinated phenylalanine derivatives.

Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP AADC->Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibits

Caption: Serotonin synthesis pathway and the inhibitory action of p-Chlorophenylalanine (PCPA).

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Buffer, Substrate, and Cofactors Mix_Components Mix Buffer, Substrate, Cofactors, and Inhibitor Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Reaction Prepare_Enzyme->Initiate_Reaction Prepare_Inhibitor Prepare Serial Dilutions of Chlorinated Phenylalanine Prepare_Inhibitor->Mix_Components Mix_Components->Initiate_Reaction Monitor_Reaction Monitor Product Formation (e.g., Fluorescence) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

LAT1_Transport_Pathway cluster_ext cluster_int Extracellular Extracellular Space Intracellular Intracellular Space Membrane Cell Membrane Amino_Acid_ext Large Neutral Amino Acids (e.g., Phenylalanine) LAT1 LAT1 Transporter Amino_Acid_ext->LAT1 Transport Chlorinated_Phe_ext Chlorinated Phenylalanine Derivative Chlorinated_Phe_ext->LAT1 Inhibits/ Competes Amino_Acid_int Intracellular Amino Acids LAT1->Amino_Acid_int

Caption: Schematic of LAT1-mediated amino acid transport and inhibition by chlorinated phenylalanine derivatives.

Conclusion

Chlorinated phenylalanine derivatives, particularly 4-chlorophenylalanine, have proven to be indispensable tools in biomedical research. Their ability to selectively modulate biological pathways, such as serotonin synthesis, has provided profound insights into the roles of these pathways in health and disease. While the biological activities of monochlorinated derivatives are relatively well-characterized, the potential of di- and trichlorinated analogs remains a largely unexplored frontier. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a solid foundation for researchers to build upon. Future investigations into the structure-activity relationships of a broader range of chlorinated phenylalanine derivatives are warranted and hold the promise of uncovering novel therapeutic agents for a variety of disorders, including neurological conditions and cancer. The continued exploration of these fascinating molecules will undoubtedly contribute to the advancement of pharmacology and drug discovery.

References

Safeguarding Your Building Blocks: An In-depth Technical Guide to the Storage and Handling of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic endeavors. Boc-protected amino acids, fundamental building blocks in peptide synthesis and pharmaceutical development, require meticulous storage and handling to prevent degradation and ensure the reliability of experimental outcomes. This technical guide provides a comprehensive overview of best practices, potential degradation pathways, and analytical methodologies for maintaining the quality and stability of these critical reagents.

The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under basic and nucleophilic conditions, yet it is inherently labile to acid.[1][2] This characteristic dictates the primary considerations for storage and handling, where exposure to acidic environments, and by extension moisture which can facilitate hydrolysis, must be minimized. While many Boc-amino acids are crystalline solids that can be stored for extended periods without decomposition, their stability is not absolute and is influenced by environmental factors such as temperature, humidity, and light.[3][4]

Optimal Storage Conditions for Solid Boc-Protected Amino Acids

To ensure the long-term stability of solid Boc-protected amino acids, it is recommended to adhere to the following conditions. These recommendations are based on the need to prevent acid-catalyzed hydrolysis and other potential degradation pathways.

ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storageMinimizes the rate of potential degradation reactions. While some suppliers may suggest room temperature for short-term storage, cold conditions maximize shelf life.[1][5]
Humidity Store in a desiccated environmentBoc-protected amino acids can be hygroscopic. Absorbed moisture can lead to the hydrolysis of the Boc group.[5][6]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Displaces atmospheric moisture and oxygen, further preventing hydrolytic and oxidative degradation.[5]
Light Store in light-resistant containersProtects against potential photodegradation, particularly for light-sensitive amino acid derivatives.[1]
Container Tightly sealed, non-reactive material (e.g., amber glass)Prevents exposure to atmospheric moisture and light.[1]

Critical Handling Procedures

Proper handling techniques are as crucial as storage conditions to maintain the integrity of Boc-protected amino acids.

  • Equilibration: Before opening, always allow the container to equilibrate to room temperature. This simple step prevents the condensation of atmospheric moisture onto the cold powder.[1][5]

  • Inert Atmosphere: When handling larger quantities or for long-term use, working in a glove box or under a stream of inert gas is recommended.

  • Minimize Exposure: Weigh the required amount of the compound swiftly and reseal the container immediately to minimize exposure to air and moisture.[5]

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.

Understanding Degradation Pathways

The primary degradation pathway for Boc-protected amino acids is the acid-catalyzed cleavage of the Boc group. This process is initiated by a proton source, which can be an overt acidic contaminant or water, which can act as a proton donor in the presence of even trace acidic impurities.

Boc_AA Boc-Amino Acid Protonation Protonation of Carbonyl Oxygen Boc_AA->Protonation H⁺ (from acid or moisture) Carbocation tert-Butyl Carbocation Formation Protonation->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Byproducts Isobutylene + CO₂ Carbocation->Byproducts Deprotected_AA Deprotected Amino Acid Carbamic_Acid->Deprotected_AA Decarboxylation

Caption: Acid-catalyzed degradation pathway of a Boc-protected amino acid.

Beyond acid-catalyzed hydrolysis, other potential degradation mechanisms include:

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to the thermal decomposition of the Boc group.[7][8]

  • Photodegradation: Certain amino acid side chains or the Boc group itself may be susceptible to degradation upon exposure to UV or visible light.[9]

Experimental Protocols for Stability Assessment

To ensure the quality of Boc-protected amino acids, particularly for long-term studies or when using older batches, performing stability tests is crucial. The following are generalized protocols for assessing the stability of these compounds.

Protocol 1: Accelerated Stability Study

This protocol is designed to predict the long-term stability of a solid Boc-protected amino acid by subjecting it to elevated temperature and humidity.

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 1 gram) of the Boc-protected amino acid in separate, open glass vials.

  • Stress Conditions: Place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).[10]

  • Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month intervals.

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using the analytical methods described below.

  • Data Evaluation: Compare the results to the initial sample to determine the rate of degradation.

Protocol 2: Analytical Methods for Purity and Degradation Assessment

The following analytical techniques are recommended for monitoring the stability of Boc-protected amino acids.[11]

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the Boc-protected amino acid and detect any degradation products.

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically used.

  • Stationary Phase: A C18 reversed-phase column is suitable for most Boc-amino acids.

  • Detection: UV detection at a wavelength of 210-220 nm.

  • Procedure:

    • Prepare a standard solution of the Boc-protected amino acid of known concentration.

    • Prepare a solution of the sample from the stability study at the same concentration.

    • Inject both solutions into the HPLC system.

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the sample from the stability study indicate degradation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To structurally identify the Boc-protected amino acid and any degradation products.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The presence of the Boc group is confirmed by a characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum and signals for the quaternary and methyl carbons of the tert-butyl group in the ¹³C NMR spectrum.

    • The appearance of new signals or a decrease in the integration of the Boc-group signal relative to other protons in the molecule would indicate degradation.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To detect changes in the functional groups of the molecule.

  • Procedure:

    • Acquire an FTIR spectrum of the sample.

    • Characteristic peaks for the carbamate group of the Boc-protected amino acid should be present (C=O stretch around 1680-1720 cm⁻¹).

    • Changes in this region or the appearance of new peaks (e.g., N-H stretches of a primary amine) could indicate deprotection.

cluster_0 Stability Study Workflow cluster_1 Analytical Techniques Start Boc-Amino Acid Sample (T=0) Stress Store under Accelerated Conditions (e.g., 40°C / 75% RH) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Analysis Analyze Samples Sampling->Analysis Data Compare Data to T=0 Analysis->Data HPLC HPLC (Purity Assay) Analysis->HPLC NMR NMR (Structural Integrity) Analysis->NMR FTIR FTIR (Functional Group Analysis) Analysis->FTIR Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing the stability of Boc-protected amino acids.

By implementing these rigorous storage, handling, and testing protocols, researchers can ensure the quality and reliability of their Boc-protected amino acids, thereby safeguarding the integrity of their synthetic work and contributing to the successful development of novel peptides and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, modulated receptor affinity, and novel biological activities.[1][2] Boc-3-chloro-D-phenylalanine is a valuable building block for this purpose. The presence of a chlorine atom on the phenyl ring can influence the peptide's conformation and electronic properties, potentially leading to improved therapeutic characteristics.[3][4] The D-configuration of the amino acid can also contribute to increased resistance to enzymatic degradation. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).

Key Considerations for Incorporating this compound

The introduction of a halogenated amino acid such as this compound into a peptide sequence follows the standard principles of Boc-SPPS. However, the slightly increased steric bulk and altered electronics of the side chain may necessitate minor optimizations to coupling protocols to ensure high efficiency.

Coupling Reagents: Standard coupling reagents used in Boc-SPPS are generally effective for this compound. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as 1-hydroxybenzotriazole (HOBt), and uronium/aminium salt-based reagents like HBTU, HATU, and PyBOP. For potentially challenging couplings, more potent activators like HATU may be advantageous.

Monitoring Coupling Efficiency: It is crucial to monitor the completion of each coupling step. The ninhydrin (Kaiser) test is a reliable qualitative method for detecting free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or yellow) indicates a complete coupling reaction.

Data Presentation: Expected Quantitative Outcomes

While specific quantitative data for the incorporation of this compound is highly sequence-dependent, the following table provides typical expected values based on standard Boc-SPPS of other amino acids.[5] Researchers should consider these as a baseline and perform optimization studies for their specific peptide sequence.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Ninhydrin (Kaiser) TestA qualitative test. For quantitative assessment, a small amount of resin can be cleaved and analyzed by HPLC. A double coupling step may be employed if the initial coupling is incomplete.
Crude Peptide Purity 60-85%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity is highly dependent on the peptide sequence, length, and the efficiency of each synthesis step. The presence of the chloro-substituent may introduce unique chromatographic behavior.
Final Peptide Yield (after purification) 10-30%Gravimetric analysis or UV-Vis SpectroscopyThe final yield is influenced by cumulative coupling efficiencies, peptide loss during washes, and purification efficiency.

Experimental Protocols

The following protocols outline the key steps for the manual incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield resin.

Protocol 1: General Boc-SPPS Cycle for Incorporating this compound

This protocol describes a single cycle of deprotection, neutralization, and coupling.

Materials:

  • Boc-protected amino acid-loaded Merrifield resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU or DIC/HOBt)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DMF (3 x 10 mL/g resin).

  • Coupling of this compound (HBTU activation):

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes.

    • Add DIEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the reaction completion using the ninhydrin test. If the test is positive, continue shaking for another hour or perform a second coupling.

  • Washing: Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

Caution: This procedure uses hydrofluoric acid (HF), which is extremely toxic and corrosive. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous hydrofluoric acid (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., 10% anisole v/v) to the resin.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully distill a calculated amount of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin and crude peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.

  • Collect the precipitated crude peptide by filtration and dry under vacuum.

Protocol 3: Peptide Purification

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • Purify the peptide by RP-HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.

  • Monitor the elution of the peptide using a UV detector at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM/DMF Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin (HF/Scavengers) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Key SPPS Steps

SPPS_Logic start Start: Resin with C-terminal AA deprotect Remove Boc Group (Expose N-terminal Amine) start->deprotect activate Activate Carboxyl Group of incoming Boc-AA deprotect->activate couple Form Peptide Bond activate->couple is_complete Is Peptide Sequence Complete? couple->is_complete is_complete->deprotect No cleave Cleave Peptide from Resin is_complete->cleave Yes purify Purify Peptide cleave->purify end End: Purified Peptide purify->end

Caption: Logical flow of the key chemical steps in a single SPPS cycle.

References

Application Notes and Protocols for the Acid-Catalyzed Deprotection of Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its stability under various conditions and its facile removal under acidic conditions make it an invaluable tool. Boc-3-chloro-D-phenylalanine is a critical building block in the synthesis of modified peptides and small molecule drugs, where the chloro-substituent can modulate biological activity and pharmacokinetic properties.[1] The efficient and clean removal of the Boc group is a crucial step in these synthetic pathways.

These application notes provide detailed protocols for the acid-catalyzed deprotection of this compound using two common and effective methods: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage of the carbamate group. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated as isobutylene.[2][3]

Data Presentation: Deprotection of Analogous Boc-Amino Acids

Boc-Amino AcidReagentSolventTemp. (°C)TimeYield (%)Reference
Boc-Phe-Phe-OEtTrifluoroacetic AcidChloroformRoom Temp.Overnight82[4]
Boc-Ala-Phe-OBnTrifluoroacetic AcidPropylene CarbonateRoom Temp.2 h99[5]
General Boc-Amino Acids4M HCl in DioxaneDioxaneRoom Temp.30 minNot Specified (Fast & Efficient)[6]
Boc-Gly-HMBA-CPG4M HCl in DioxaneDioxaneRoom Temp.2 x 30 minHigh (Qualitative)[3]
Boc-protected amine25% TFA in DCMDichloromethaneRoom Temp.2 h60[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-chloro-D-phenylalanine as the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the amine as its hydrochloride salt, which can simplify isolation.

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-120 minutes.[6][8] Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, the deprotected 3-chloro-D-phenylalanine hydrochloride salt may precipitate from the solution.

    • If a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to further promote precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold, anhydrous diethyl ether to remove any residual reagents.

    • Dry the product under vacuum to obtain the pure 3-chloro-D-phenylalanine hydrochloride salt.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with anhydrous diethyl ether to induce solidification.

Visualizations

cluster_workflow Experimental Workflow: Acid-Catalyzed Boc Deprotection start Start: This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Strong Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up: - Neutralization (if TFA) - Precipitation (if HCl) react->workup isolate Isolate Product: - Extraction or - Filtration workup->isolate product Product: 3-chloro-D-phenylalanine (Free Amine or HCl Salt) isolate->product

Caption: Workflow for the acid-catalyzed deprotection of this compound.

cluster_mechanism Mechanism: Acid-Catalyzed Boc Deprotection boc_amine Boc-Protected Amine protonation Protonation of Carbonyl Oxygen boc_amine->protonation + H+ protonated_intermediate Protonated Intermediate protonation->protonated_intermediate cleavage Cleavage protonated_intermediate->cleavage tert_butyl tert-Butyl Cation cleavage->tert_butyl carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation co2 CO2 decarboxylation->co2 free_amine Free Amine decarboxylation->free_amine

Caption: Mechanism of the acid-catalyzed deprotection of a Boc-protected amine.

References

Application Notes and Protocols for Boc-3-chloro-D-phenylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine is a non-natural amino acid derivative that has emerged as a valuable building block in modern drug design and discovery.[1][2] Its unique structural features, including the presence of a chlorine atom on the phenyl ring and the tert-butyloxycarbonyl (Boc) protecting group, offer medicinal chemists a powerful tool to modulate the pharmacological properties of peptides and small molecules.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of novel therapeutic agents, with a focus on its applications in oncology and neurology.[1][3]

The incorporation of this compound into peptide sequences can significantly enhance their stability against enzymatic degradation, a common challenge in peptide-based drug development.[4] Furthermore, the chloro-substituent can influence receptor binding affinity and conformational preferences, allowing for the fine-tuning of a drug candidate's biological activity.[4][5]

Key Applications in Drug Discovery

The strategic incorporation of this compound has shown promise in several therapeutic areas:

  • Oncology: The development of anti-cancer peptides is a rapidly growing field. The unique properties of this compound can be leveraged to design peptides that target specific cancer-related pathways with enhanced efficacy and stability.[3] Phenylalanine-containing peptides, in general, can enhance the affinity for targeting cancer cell membranes.[6]

  • Neurology: In the realm of neuroscience, this modified amino acid is utilized in the design of neuroprotective agents and therapeutics for neurological disorders.[2] Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective actions, suggesting the potential of their D-isomers in this area.[7]

  • Opioid Receptor Modulation: Structure-activity relationship studies of opioid peptide analogues have explored the role of modified phenylalanine residues in receptor binding and selectivity, indicating a potential application for this compound in designing novel analgesics.[8]

Physicochemical and Biological Properties

While specific quantitative data for peptides containing this compound is often embedded within proprietary drug discovery programs, the general impact of chloro-substitution on phenylalanine residues in peptides is an area of active research. The table below summarizes the expected modulations based on available literature.

PropertyExpected Impact of 3-chloro-D-phenylalanine IncorporationRationale
Enzymatic Stability IncreasedSteric hindrance from the chlorine atom can prevent recognition by proteases.
Receptor Binding Affinity Modulated (Increased or Decreased)The electronic and steric properties of the chlorine atom can alter interactions with the binding pocket of the target receptor.
Lipophilicity IncreasedThe addition of a chlorine atom increases the hydrophobicity of the amino acid side chain.
Conformation ConstrainedThe bulky chloro group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-chloro-D-phenylalanine

This protocol outlines the manual solid-phase synthesis of a model peptide containing 3-chloro-D-phenylalanine using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with HBTU/HOBt or DCC and DIEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF and then DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and react for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.

    • Add DIEA (3-4 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Boc-SPPS

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash Wash (DMF/DCM) deprotection->wash neutralization Neutralization (DIEA/DCM) coupling Couple Boc-AA-OH (e.g., Boc-3-Cl-D-Phe) neutralization->coupling wash_after_coupling Wash (DMF/DCM) coupling->wash_after_coupling Wash wash->neutralization is_last_aa Last Amino Acid? is_last_aa->deprotection No cleavage Cleavage & Deprotection (e.g., HF) is_last_aa->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end wash_after_coupling->is_last_aa

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling Pathways in Drug Design

The incorporation of this compound into peptide-based drug candidates can be a strategic approach to modulate key signaling pathways implicated in diseases like cancer and neurodegeneration. While direct evidence linking peptides containing this specific amino acid to these pathways is emerging, the rationale for their use is based on targeting known dysregulated cellular processes.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers.[9] Peptides designed to interfere with protein-protein interactions within this pathway, such as the Ras-Raf interaction, are a promising therapeutic strategy.[9][11] The conformational constraints and enhanced stability provided by 3-chloro-D-phenylalanine could be beneficial in designing potent and specific inhibitors of this pathway.[5][12]

Ras_Raf_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Peptide Inhibitor (with 3-Cl-D-Phe) Inhibitor->Raf Inhibits Interaction

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[13][14][15] This pathway is activated by various growth factors and oncogenes.[16] Developing peptides that can modulate the activity of key components in this pathway is an attractive approach for cancer therapy. The enhanced properties conferred by this compound could lead to the development of more effective peptide-based inhibitors of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation, etc. mTOR->Growth Inhibitor Peptide Inhibitor (with 3-Cl-D-Phe) Inhibitor->Akt Inhibits Activation

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a versatile and valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its incorporation into peptides and other molecules allows for the systematic modification of their properties to enhance their therapeutic potential. The provided protocols and conceptual frameworks for targeting key signaling pathways serve as a guide for the rational design and synthesis of novel drug candidates. Further exploration of this unique amino acid derivative is warranted to fully unlock its potential in developing next-generation therapeutics.

References

Application Notes: Utilizing Boc-3-chloro-D-phenylalanine for Enhanced Peptide Library Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery, offering pathways to novel therapeutics with improved pharmacological properties. Boc-3-chloro-D-phenylalanine is a key building block in this endeavor. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a D-chiral center, and a chlorine atom on the phenyl ring, provides significant advantages in the generation of peptide libraries with enhanced stability, conformational constraint, and binding affinity. These application notes provide an overview of the strategic use of this compound in the synthesis and application of peptide libraries for researchers, scientists, and drug development professionals.

Key Advantages of Incorporating this compound

The inclusion of this compound in peptide sequences can confer several beneficial properties:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which primarily recognize L-amino acids.[1][2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Increased Conformational Rigidity: The presence of the bulky chlorine atom and the D-configuration can introduce specific conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity and specificity.

  • Novel Binding Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, potentially accessing binding pockets that are not addressed by natural amino acid side chains.[3] This can lead to the discovery of ligands with novel mechanisms of action.

  • Expanded Chemical Diversity: The use of this unnatural amino acid greatly expands the chemical space that can be explored in a peptide library, increasing the probability of identifying high-quality lead compounds.[1][4]

Applications in Drug Discovery

Peptide libraries incorporating this compound are valuable tools for a range of drug discovery applications:

  • High-Throughput Screening: One-Bead-One-Compound (OBOC) combinatorial libraries can be synthesized to screen millions of unique peptide sequences against therapeutic targets such as enzymes, receptors, and antibodies.[1][5]

  • Lead Optimization: The systematic substitution of L-amino acids with 3-chloro-D-phenylalanine in a known peptide ligand can be used to improve its stability and binding affinity.

  • Epitope Mapping: Libraries containing this residue can be used to probe the binding requirements of antibodies and other proteins, helping to identify key interaction sites.

Quantitative Data Summary

The incorporation of this compound is expected to enhance the physicochemical and biological properties of peptides. The following tables summarize the properties of halogenated phenylalanines and provide an illustrative comparison of peptide stability.

Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives

DerivativeMolecular Weight ( g/mol )LogP (Calculated)Key Characteristics
L-Phenylalanine165.19-1.4Parent amino acid.[3]
4-Fluoro-L-phenylalanine183.18-1.9Minimal steric perturbation, alters electronic properties.[3]
4-Chloro-L-phenylalanine199.63-Used as an inhibitor of tryptophan hydroxylase.[3]
4-Bromo-L-phenylalanine244.09-Intermediate in organic synthesis.[3]
4-Iodo-L-phenylalanine291.09-0.9Used in peptide synthesis and for radiolabeling.[3]

Table 2: Illustrative Comparison of Peptide Stability

This table presents a hypothetical but realistic comparison for a model decapeptide to illustrate the expected improvement in stability when a natural L-amino acid is replaced with a D-amino acid derivative like 3-chloro-D-phenylalanine. The enhanced stability is attributed to resistance to proteolytic degradation.[6]

PeptideAmino Acid at Position XHalf-life in Human Serum (hours)Degradation Rate Constant (k, h⁻¹)
Model Peptide AL-Phenylalanine2.00.347
Model Peptide BD-Phenylalanine20.00.035
Model Peptide C 3-chloro-D-phenylalanine > 24.0 < 0.029

Disclaimer: The data in Table 2 is illustrative and based on the established principles of increased proteolytic resistance of peptides containing D-amino acids.[6]

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using this compound

This protocol describes the "split-mix" synthesis method for creating a combinatorial peptide library where each bead displays a unique peptide sequence.[1][4] This example uses Boc chemistry.

Materials:

  • TentaGel resin (or other suitable solid support)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Sintered glass funnels

Procedure:

  • Resin Preparation:

    • Swell the TentaGel resin in DMF for at least 1 hour in a reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Split-Mix Synthesis Cycle (repeated for each position in the peptide sequence):

    • Splitting: Divide the resin into equal portions, one for each amino acid to be incorporated at the current position. For example, for a library with 20 different amino acids (19 natural + 3-chloro-D-phenylalanine), split the resin into 20 equal parts.

    • Boc Deprotection:

      • Treat each resin portion with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7][8]

      • Wash the resin with DCM (5x) to remove residual TFA.

      • Neutralize the resin with a solution of 10% DIEA in DCM (2x for 5 minutes each).

      • Wash the resin with DCM (3x) and DMF (3x).

    • Amino Acid Coupling:

      • To each portion of deprotected resin, add a unique Boc-protected amino acid (e.g., to one portion add Boc-Alanine, to another add Boc-Leucine, to another add this compound, etc.).

      • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF for 2-5 minutes.[9]

      • Add the activated amino acid solution to the corresponding resin portion and agitate for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]

      • Wash the resin with DMF (3x) and DCM (3x).

    • Mixing (Pooling): Combine all the resin portions into a single vessel. Mix thoroughly to ensure randomization.

  • Final Deprotection:

    • After the final coupling cycle, treat the entire library with 50% TFA in DCM to remove the N-terminal Boc group.

    • Wash and neutralize as described above.

  • Side-Chain Deprotection and Cleavage (for screening in solution):

    • If the peptides are to be cleaved from the resin, treat the beads with a cleavage cocktail appropriate for Boc chemistry (e.g., anhydrous HF with scavengers). This step is performed after identifying a "hit" bead.

Protocol 2: On-Bead Screening of the Peptide Library

This protocol outlines a general method for screening the OBOC library against a fluorescently labeled target protein.

Materials:

  • Peptide library on beads

  • Fluorescently labeled target protein (e.g., FITC-labeled antibody)

  • Phosphate-buffered saline (PBS) with 0.1% Tween 20 (PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Fluorescence microscope

  • Micromanipulator or bead sorter

Procedure:

  • Library Preparation:

    • Wash the peptide library beads with PBST.

    • Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.

    • Wash the beads with PBST (3x).

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined optimal concentration in blocking buffer. Incubation time can range from 1 to 4 hours at 4°C or room temperature.

  • Washing:

    • Wash the beads extensively with PBST to remove unbound target protein.

  • Identification of "Hit" Beads:

    • Observe the beads under a fluorescence microscope.

    • Beads that have bound the target protein will exhibit fluorescence.

    • Isolate the highly fluorescent "hit" beads using a micromanipulator or bead sorter.

  • Sequence Determination:

    • Determine the amino acid sequence of the peptide on the isolated hit beads using techniques such as Edman degradation or mass spectrometry.

Visualizations

G cluster_workflow OBOC Library Synthesis Workflow start Start with Solid Support (e.g., TentaGel Resin) split Split Resin into Multiple Portions start->split deprotect Boc Deprotection (TFA in DCM) split->deprotect couple Couple a Single Boc-Amino Acid (e.g., Boc-3-Cl-D-Phe) deprotect->couple pool Pool and Mix All Resin Portions couple->pool repeat Repeat Cycle for Next Amino Acid Position pool->repeat repeat->split If not final position end Final Library (One Peptide Sequence per Bead) repeat->end If final position

Caption: Workflow for One-Bead-One-Compound (OBOC) library synthesis.

G cluster_benefits Advantages of this compound Incorporation main This compound stability Enhanced Proteolytic Stability main->stability conformation Increased Conformational Constraint main->conformation binding Novel Binding Interactions (Halogen Bonds) main->binding outcome Improved Pharmacokinetics & Higher Binding Affinity stability->outcome conformation->outcome binding->outcome

Caption: Logical diagram of benefits from using this compound.

G cluster_pathway Hypothetical Peptide-Receptor Interaction peptide Peptide Ligand (with 3-Cl-D-Phe) receptor Target Receptor peptide->receptor Binding binding_site Binding Site receptor->binding_site signaling Downstream Signaling Cascade receptor->signaling Activation/Inhibition response Cellular Response (e.g., Inhibition) signaling->response

Caption: A hypothetical peptide-receptor signaling pathway.

References

Application Notes and Protocols for Boc-3-chloro-D-phenylalanine in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of peptidomimetics. The incorporation of this unique amino acid derivative into peptide sequences offers several advantages for drug discovery and development. The presence of a chloro group on the phenyl ring can significantly modulate the pharmacological properties of a peptide, including its binding affinity, metabolic stability, and overall therapeutic potential.[1] The D-chirality of the amino acid also contributes to increased resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics.[2] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the creation of novel peptidomimetics.

Key Advantages of Incorporating this compound

The strategic placement of a chlorine atom on the phenyl ring of D-phenylalanine offers several key benefits in peptidomimetic design:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chloro group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through mechanisms like halogen bonding.[3]

  • Increased Metabolic Stability: The C-Cl bond is metabolically stable, and the D-configuration of the amino acid hinders cleavage by common proteases, thereby prolonging the in vivo half-life of the resulting peptidomimetic.[4][5]

  • Modulation of Pharmacokinetics: The introduction of a chloro group can increase the lipophilicity of the peptide, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] This modification can be leveraged to improve properties such as cell permeability and oral bioavailability.[6]

  • Conformational Constraint: The presence of the bulky chloro group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that is favorable for receptor binding.

Applications in Drug Discovery

Peptidomimetics incorporating this compound are being explored for a variety of therapeutic areas, including:

  • Oncology: Designing peptides that target specific receptors or signaling pathways involved in cancer cell proliferation and survival.[8][9]

  • Neurology: Developing novel therapeutics for neurodegenerative diseases by targeting specific protein-protein interactions or receptors in the central nervous system.

  • Infectious Diseases: Creating potent and stable antiviral or antimicrobial peptides. For instance, phenylalanine-containing peptidomimetics have been investigated as HIV-1 capsid binders.

Quantitative Data on Peptidomimetics

The following table summarizes key quantitative data for a representative peptidomimetic containing a modified phenylalanine, illustrating the potential for high potency and low cytotoxicity.

Compound IDTargetAssayEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
I-19 HIV-1 CapsidAnti-HIV-1 Activity2.53 ± 0.84107.61 ± 27.4342.53[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual synthesis of a peptide containing this compound using Boc chemistry on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous HF or TFMSA (for cleavage)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF for 1 hour.

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a methanol/water mixture.

    • Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).[11]

    • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash with DCM (3x).[11]

    • Amino Acid Coupling (Incorporation of this compound):

      • Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

      • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., anisole) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Precipitate the crude peptide with cold diethyl ether and collect by filtration.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and lyophilize to obtain a white powder.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a peptidomimetic against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Peptidomimetic inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptidomimetic inhibitor in a suitable solvent.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.

  • Assay Performance:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add varying concentrations of the peptidomimetic inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the use of an MTT assay to evaluate the cytotoxicity of a peptidomimetic on a specific cell line.

Materials:

  • Target cell line

  • Cell culture medium

  • Peptidomimetic inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the peptidomimetic in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the peptidomimetic. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the peptidomimetic concentration to determine the CC50 value (the concentration that causes 50% reduction in cell viability).

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of an unlabeled peptidomimetic to a target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor

  • Unlabeled peptidomimetic (competitor)

  • Binding buffer

  • 96-well filter plate or standard microplate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup:

    • In each well of the plate, add the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled peptidomimetic.

    • Include control wells containing only the receptor and labeled ligand (total binding) and wells with an excess of a known unlabeled ligand to determine non-specific binding.

  • Incubation:

    • Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • If using a filter plate, wash the wells with ice-cold binding buffer to separate the bound ligand from the free ligand.

    • If using a standard plate, a separation step may not be necessary if the assay is homogenous.

  • Detection:

    • Measure the amount of bound labeled ligand in each well using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptidomimetic concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

G cluster_synthesis Peptidomimetic Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Resin_Prep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay Characterization->Enzyme_Assay Pure Peptidomimetic Binding_Assay Competitive Binding Assay Characterization->Binding_Assay Cell_Assay Cell Viability Assay Characterization->Cell_Assay Data_Analysis Data Analysis (IC50, CC50, Ki) Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of peptidomimetics.

Potential Modulation of a GPCR Signaling Pathway

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Peptidomimetic Peptidomimetic (with 3-chloro-D-Phe) Peptidomimetic->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Modulation of a G-protein coupled receptor (GPCR) signaling pathway.

Potential Inhibition of the MAPK/ERK Signaling Pathway

G cluster_pathway MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival Transcription_Factors->Cell_Response Peptidomimetic Peptidomimetic (with 3-chloro-D-Phe) Peptidomimetic->Raf Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a peptidomimetic.

References

Application Notes and Protocols for Utilizing Boc-3-chloro-D-phenylalanine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Boc-3-chloro-D-phenylalanine is a valuable non-proteinogenic amino acid derivative employed in peptide synthesis to probe structure-activity relationships (SAR). The presence of a chloro group on the phenyl ring can modulate the electronic and steric properties of the peptide, influencing its binding affinity and biological activity. Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting peptide.[1]

These application notes provide a comprehensive guide to the utilization of this compound in SAR studies, including detailed experimental protocols for peptide synthesis and biological evaluation, as well as data presentation and visualization of relevant biological pathways.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data from a hypothetical SAR study on a series of opioid peptide analogs. This data illustrates how the substitution of a native amino acid with this compound and other analogs can influence receptor binding affinity.

Compound ID Sequence Modification at Position X μ-Opioid Receptor Binding Affinity (Ki, nM) δ-Opioid Receptor Binding Affinity (Ki, nM)
1Tyr-D-Ala-Gly-Phe -LeuPhenylalanine (Parent)10.5250.2
2Tyr-D-Ala-Gly-D-Phe -LeuD-Phenylalanine8.2180.5
3Tyr-D-Ala-Gly-3-Cl-Phe -Leu3-Chloro-L-phenylalanine15.3310.8
4Tyr-D-Ala-Gly-3-Cl-D-Phe -Leu3-Chloro-D-phenylalanine5.1 155.4
5Tyr-D-Ala-Gly-Ala -LeuAlanine150.7>1000

Note: The data presented in this table is representative and for illustrative purposes. Actual results will vary depending on the specific peptide sequence and biological target.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-chloro-D-phenylalanine

This protocol describes the manual synthesis of a peptide incorporating 3-chloro-D-phenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-3-chloro-D-phenylalanine-OH)

  • Boc-protected amino acids (including this compound-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound-OH.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Opioid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of synthesized peptides for μ- and δ-opioid receptors using radiolabeled ligands.

Materials:

  • Cell membranes expressing μ- or δ-opioid receptors

  • [³H]DAMGO (for μ-opioid receptor)

  • [³H]DPDPE (for δ-opioid receptor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Synthesized peptides

  • Naloxone (for non-specific binding determination)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the synthesized peptides.

    • In a 96-well plate, add binding buffer, the appropriate radioligand ([³H]DAMGO or [³H]DPDPE) at a concentration near its Kd, and varying concentrations of the competitor peptides.

    • For total binding, add only buffer and radioligand.

    • For non-specific binding, add buffer, radioligand, and a high concentration of naloxone.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Peptide Opioid Peptide (e.g., containing 3-Cl-D-Phe) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression Regulates

Caption: Canonical Gi/o-coupled signaling pathway of the μ-opioid receptor.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating Boc-3-Cl-D-Phe) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Confirmation) Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., Opioid Receptors) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis

Caption: General workflow for SAR studies using this compound.

References

Application Notes and Protocols for Bioconjugation Using 3-Chloro-D-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides and proteins is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled probes for diagnostic applications. The incorporation of non-canonical amino acids with bioorthogonal functionalities offers a powerful tool for achieving such precise modifications. 3-Chloro-D-phenylalanine is a non-canonical amino acid that, once incorporated into a peptide backbone, presents a chemically tractable handle for post-synthetic modification. The D-configuration of this amino acid also confers enhanced resistance to enzymatic degradation, a desirable property for therapeutic peptides.

While less reactive than its bromo- or iodo- counterparts, the chloro-substituent on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-nitrogen bonds under conditions that can be optimized for compatibility with biological molecules. This opens up avenues for conjugating a wide array of moieties, such as small molecule drugs, imaging agents, and pharmacokinetic modifiers, to a specific site on a peptide or protein.

These application notes provide detailed protocols for the incorporation of 3-chloro-D-phenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS) and for its subsequent modification using palladium-catalyzed cross-coupling reactions. Special considerations for the lower reactivity of the aryl chloride are discussed, along with strategies to optimize these bioconjugation reactions.

Part 1: Incorporation of 3-Chloro-D-phenylalanine into Peptides

The foundational step for any bioconjugation strategy involving 3-chloro-D-phenylalanine is its successful incorporation into the peptide sequence. This is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-SPPS of a 3-Chloro-D-phenylalanine Containing Peptide

This protocol outlines the manual Fmoc-based synthesis of a model peptide containing a 3-chloro-D-phenylalanine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-3-chloro-D-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Workflow for SPPS:

sp_ps_workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotect Yes final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect No cleave 7. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave precipitate 8. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 9. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Note for Fmoc-3-chloro-D-phenylalanine-OH: Due to potential steric hindrance, a longer coupling time (up to 4 hours) or a double coupling may be necessary. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold diethyl ether three times.

  • Purification and Characterization: Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by LC-MS.

Part 2: Bioconjugation via Palladium-Catalyzed Cross-Coupling

Once the 3-chloro-D-phenylalanine containing peptide is synthesized and purified, the chloro moiety can be used as a handle for bioconjugation. The following sections describe protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

A Note on Reactivity:

Aryl chlorides are the least reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl > F. Therefore, successful coupling on a 3-chloro-D-phenylalanine residue often requires more specialized conditions compared to iodo- or bromo-phenylalanine. This includes the use of bulky, electron-rich phosphine ligands, stronger bases, and potentially higher temperatures, which must be carefully balanced to maintain peptide integrity.

Aryl Halide in PhenylalanineRelative Reactivity in Pd-catalyzed Cross-Coupling
4-Iodo-phenylalanineHighest
4-Bromo-phenylalanineHigh
3-Chloro-phenylalanineModerate to Low
4-Fluoro-phenylalanineVery Low (generally unreactive)
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction forms a new carbon-carbon bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester). This allows for the introduction of new aryl or vinyl groups.

Catalytic Cycle for Suzuki-Miyaura Coupling:

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Peptide-Ar-Cl arpdx Ar-Pd(II)-X(Ln) oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation Ar'B(OH)2 (Base) arpdar Ar-Pd(II)-Ar'(Ln) transmetalation->arpdar reductive_elimination Reductive Elimination arpdar->reductive_elimination reductive_elimination->pd0 Peptide-Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

Materials:

  • Peptide containing 3-chloro-D-phenylalanine

  • Arylboronic acid (1.5 - 3 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (5-10 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (10-20 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (3-5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene/water mixture)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the peptide in the chosen solvent system. Add the arylboronic acid and the base.

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst/ligand solution to the peptide solution.

  • Reaction Conditions: Heat the reaction mixture to 40-80°C. Note: For aryl chlorides, higher temperatures may be required, but should be increased cautiously to avoid peptide degradation.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with water, and purify the conjugated peptide by RP-HPLC.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a new carbon-nitrogen bond between the aryl chloride and an amine, allowing for the introduction of primary or secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:

buchwald_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Peptide-Ar-Cl arpdx Ar-Pd(II)-X(Ln) oxidative_addition->arpdx amine_coordination Amine Coordination & Deprotonation arpdx->amine_coordination HNR'R'' (Base) arpdnr Ar-Pd(II)-NR'R''(Ln) amine_coordination->arpdnr reductive_elimination Reductive Elimination arpdnr->reductive_elimination reductive_elimination->pd0 Peptide-Ar-NR'R'' sonogashira_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Peptide-Ar-Cl arpdx Ar-Pd(II)-X(Ln) oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation Cu-C≡CR' arpdalkyne Ar-Pd(II)-C≡CR'(Ln) transmetalation->arpdalkyne reductive_elimination Reductive Elimination arpdalkyne->reductive_elimination reductive_elimination->pd0 Peptide-Ar-C≡CR' cu_cycle Cu(I) Cycle cu_cycle->transmetalation R'C≡CH, Base

Application Notes and Protocols for the Analytical Determination of Semaglutide using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of semaglutide in biological matrices and the assessment of its stability using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Introduction

Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of semaglutide formulations. This application note details validated LC-MS/MS methods for the quantification of semaglutide in plasma and stability-indicating HPLC methods for the analysis of the drug substance and its degradation products.

Part 1: Quantitative Analysis of Semaglutide in Human Plasma by LC-MS/MS

This section outlines a sensitive and selective method for the quantification of semaglutide in human plasma, suitable for pharmacokinetic studies. The method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup and UHPLC coupled to a triple quadrupole mass spectrometer for analysis.

Experimental Workflow: Plasma Sample Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample precip Protein Precipitation (e.g., Acetonitrile/Methanol) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry inject Injection into UHPLC dry->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection quant Quantification detection->quant report Reporting quant->report

Caption: Workflow for Semaglutide Quantification in Plasma.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation and SPE)

  • Materials: Human plasma, acetonitrile, methanol, 0.1% formic acid in water, Oasis HLB µElution plate.

  • Procedure:

    • To 200 µL of human plasma, add 200 µL of methanol and vortex for 30 seconds.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes to precipitate proteins.[3]

    • Transfer the supernatant to a 96-well plate containing 400 µL of water.

    • Condition an Oasis HLB µElution plate with methanol followed by water.

    • Load the diluted supernatant onto the SPE plate.

    • Wash the plate with 200 µL of 5% methanol in water.

    • Elute the analyte with two 25 µL aliquots of 75:25 acetonitrile/water with 5% formic acid.

    • The eluate is ready for injection.

2. HPLC and Mass Spectrometry Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: ACQUITY UPLC Peptide CSH C18, 2.1 x 50 mm, 1.7 µm.[4]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temperature: 65 °C.[4]

    • Gradient: A linear gradient from 30% to 65% B over 4.7 minutes.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[7][8]

    • Precursor Ion: Optimization is required, but a quadruply-charged parent ion is often selected for high molecular weight peptides like semaglutide.[1]

    • Product Ions: Specific product ions should be determined through infusion and optimization experiments.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.2 - 600 ng/mL[7][9]
Lower Limit of Quantification (LLOQ)0.1 - 0.2 ng/mL[3][4][10]
Accuracy90 - 114.5%[4][10][11]
Precision (%CV)< 15%[1][4][10]
Internal StandardLiraglutide or Isotope-labeled semaglutide[1][3][10]

Part 2: Stability-Indicating HPLC Method for Semaglutide

This section describes an HPLC method capable of separating semaglutide from its potential degradation products, making it suitable for stability studies and quality control.

Logical Relationship: Forced Degradation Study

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome drug Semaglutide Drug Substance acid Acid Hydrolysis (e.g., 1N HCl) drug->acid base Base Hydrolysis (e.g., 0.1N NaOH) drug->base oxidation Oxidation (e.g., H2O2) drug->oxidation thermal Thermal Degradation drug->thermal photo Photolytic Degradation drug->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc separation Separation of Semaglutide and Degradants hplc->separation detection UV/PDA Detection separation->detection specificity Method Specificity Confirmed detection->specificity stability Stability Profile Established specificity->stability

Caption: Forced Degradation Study Workflow.

Detailed Experimental Protocols

1. Forced Degradation Study

  • Acid Degradation: Incubate semaglutide solution with 1N HCl at room temperature for 5 hours.[2]

  • Base Degradation: Incubate semaglutide solution with 0.1N NaOH at room temperature for 4 hours.[2]

  • Oxidative Degradation: Treat semaglutide solution with a suitable concentration of hydrogen peroxide.

  • Thermal Degradation: Expose semaglutide solution to elevated temperatures (e.g., 85°C for 60 minutes).[12]

  • Photolytic Degradation: Expose semaglutide solution to UV light.

2. Stability-Indicating HPLC Method

  • Instrumentation: An HPLC or UHPLC system with a UV or PDA detector.

  • HPLC Conditions:

    • Column: Aeris™ Peptide XB-C18, 2.6 µm, 250 x 4.6 mm.[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 230 nm.[13][14]

    • Gradient: A suitable gradient to resolve the main peak from all degradation products.

Data Presentation

Results from the stability-indicating method should be presented in a table summarizing the retention time of the main peak and all degradation products under different stress conditions. Peak purity analysis using a PDA detector should confirm the homogeneity of the semaglutide peak.[2]

Stress ConditionSemaglutide Retention Time (min)Degradation Product(s) Retention Time(s) (min)% Degradation
Unstressede.g., 15.2-0
Acid Hydrolysise.g., 15.2e.g., 8.5, 12.1e.g., 5.3
Base Hydrolysise.g., 15.2e.g., 9.2, 13.5e.g., 8.1
Oxidativee.g., 15.2e.g., 14.8e.g., 3.5
Thermale.g., 15.2e.g., 11.7e.g., 2.2
Photolytice.g., 15.2e.g., 10.4e.g., 1.8

(Note: The values in this table are illustrative and should be replaced with actual experimental data.)

Conclusion

The methods presented provide robust and reliable approaches for the quantitative analysis of semaglutide in plasma and for assessing its stability. The LC-MS/MS method offers high sensitivity and selectivity for pharmacokinetic studies, while the stability-indicating HPLC method is essential for quality control and formulation development. These protocols and application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols: Site-Specific Incorporation of Chlorinated Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to tailor protein structure and function. Among the various ncAAs, chlorinated amino acids have garnered significant interest due to the unique physicochemical properties conferred by the chlorine atom. This halogen's electronegativity and size can subtly yet profoundly influence protein folding, stability, catalytic activity, and intermolecular interactions. These alterations open up new avenues for developing novel therapeutics, advanced biomaterials, and enhanced biocatalysts.

This document provides detailed application notes and experimental protocols for the site-specific incorporation of chlorinated amino acids into proteins. It is intended to serve as a comprehensive resource for researchers in academia and industry who are looking to leverage this technology in their work.

Applications of Proteins with Site-Specifically Incorporated Chlorinated Amino Acids

The introduction of chlorinated amino acids at specific positions within a protein sequence can lead to a range of beneficial modifications, impacting various fields:

Drug Discovery and Development

Chlorine is a common element found in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] The site-specific incorporation of chlorinated amino acids can:

  • Enhance Binding Affinity and Specificity: The chlorine atom can alter the steric and electronic properties of an amino acid side chain, potentially leading to tighter and more specific interactions with target molecules.[1] This can be leveraged to improve the potency and reduce off-target effects of protein-based therapeutics.

  • Modulate Protein-Protein Interactions: The introduction of a chlorinated residue at a protein-protein interface can either strengthen or weaken the interaction, providing a mechanism to modulate signaling pathways involved in disease.

  • Create Novel Bio-orthogonal Handles: While not as common as other bio-orthogonal groups, certain chlorinated moieties could potentially be used for specific chemical ligations.

Biocatalysis

Enzymes are increasingly used as catalysts in industrial processes. The incorporation of chlorinated amino acids can:

  • Alter Enzyme Activity and Substrate Specificity: Modifying the active site of an enzyme with a chlorinated amino acid can change its catalytic efficiency and substrate preference. For example, the incorporation of chlorinated analogues of valine and leucine into E. coli peptidyl-Pro cis-trans isomerase B resulted in a catalytically active protein, albeit with altered kinetic parameters.[2][3]

  • Enhance Enzyme Stability: In some cases, the introduction of a halogen can increase the thermal and chemical stability of an enzyme, making it more robust for industrial applications.

Material Science

Protein-based materials offer advantages in biocompatibility and biodegradability.[4] The incorporation of chlorinated amino acids can be used to:

  • Tune Material Properties: The introduction of chlorine can alter the hydrophobicity and packing of protein chains, influencing the mechanical and self-assembly properties of the resulting biomaterials.

Quantitative Data Summary

The following tables summarize quantitative data from studies on proteins engineered with chlorinated or other non-canonical amino acids, illustrating the impact on key protein parameters.

Table 1: Effect of Chlorinated Amino Acid Incorporation on Enzyme Kinetics

EnzymeWild-Type ResidueChlorinated AnalogK_m (µM)k_cat (s⁻¹)Reference
Peptidyl-Pro cis-trans isomerase B (PpiB)Val/Leu3-Chloro-Abu / 4-chloro-Nva590 ± 501110 ± 50[2]
Peptidyl-Pro cis-trans isomerase B (PpiB)Native-380 ± 251940 ± 60[2]

Table 2: Effect of Amino Acid Substitution on Protein Stability

ProteinWild-Type ResidueMutant ResidueΔG (kcal/mol)Reference
RNase SaTyr52Phe-3.6[5]
RNase SaTyr30Phe+0.3[5]
RNase Sa3Tyr33Phe+0.5[5]

Table 3: Effect of Non-Canonical Amino Acid Incorporation on Binding Affinity (K_d)

ProteinInteracting PartnerWild-Type ResidueNon-Canonical AnalogK_d (µM)Reference
Concanavalin AMannose--200 ± 50[6]
JacalinGalactose--16 ± 5[6]

Experimental Protocols

The two most common methods for site-specific incorporation of non-canonical amino acids are amber suppression in live cells and cell-free protein synthesis.

Protocol 1: Site-Specific Incorporation of p-Chlorophenylalanine (p-Cl-Phe) using Amber Suppression in E. coli

This protocol is adapted from established methods for non-canonical amino acid incorporation.[7][8] It utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where a mutated synthetase specifically charges a suppressor tRNA with the desired chlorinated amino acid in response to an amber stop codon (UAG).

Materials:

  • E. coli strain (e.g., DH10B or a strain with reduced release factor 1 activity).

  • Expression plasmid for the target protein with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) mutant for p-Cl-Phe and its cognate suppressor tRNA (e.g., pEVOL-pCNF).

  • Luria-Bertani (LB) agar plates and liquid medium.

  • Antibiotics (e.g., ampicillin, chloramphenicol).

  • p-Chlorophenylalanine (p-Cl-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Arabinose.

Procedure:

  • Plasmid Transformation: Co-transform the E. coli host strain with the plasmid carrying the target gene (with the amber codon) and the pEVOL plasmid encoding the orthogonal pair.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and select single colonies.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of ncAA and Inducers: Add p-Cl-Phe to a final concentration of 1 mM. Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Incubation: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours to improve protein folding and solubility.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verification of Incorporation: Confirm the incorporation of p-Cl-Phe by mass spectrometry.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for Incorporation of Chlorinated Amino Acids

CFPS offers an open system that allows for direct control over the reaction components, making it well-suited for incorporating ncAAs.[9][10][11] This protocol is a general guideline and may need optimization for specific proteins.

Materials:

  • E. coli S30 cell extract.

  • Reaction buffer (containing ATP, GTP, creatine phosphate, creatine kinase, etc.).

  • Amino acid mixture lacking the canonical amino acid to be replaced.

  • Chlorinated amino acid (e.g., 3-chloro-aminobutyric acid).

  • DNA template (plasmid or linear PCR product) for the target protein.

  • T7 RNA polymerase.

  • RNase inhibitor.

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • S30 cell extract

    • Reaction buffer

    • Amino acid mixture (lacking the cognate natural amino acid)

    • Chlorinated amino acid (e.g., 1-2 mM final concentration)

    • DNA template (e.g., 10-20 nM final concentration)

    • T7 RNA polymerase

    • RNase inhibitor

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For larger scale reactions, a dialysis-based setup can be used to extend the reaction time and increase protein yield.

  • Protein Analysis: Analyze the synthesized protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.

  • Purification: If required, purify the protein directly from the reaction mixture using appropriate chromatography methods.

  • Verification: Confirm the incorporation of the chlorinated amino acid using mass spectrometry.

Visualizations

Experimental Workflow for Amber Suppression

Amber_Suppression_Workflow cluster_cloning Plasmid Construction cluster_transformation Cell Preparation cluster_expression Protein Expression cluster_analysis Analysis & Purification pTarget Target Gene Plasmid (with UAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pEvol pEVOL Plasmid (Orthogonal aaRS/tRNA) pEvol->Transformation Growth Cell Growth (OD600 0.6-0.8) Transformation->Growth Induction Add Chlorinated AA & Arabinose Growth->Induction Expression Induce with IPTG Induction->Expression Harvest Cell Harvesting Expression->Harvest Purification Protein Purification Harvest->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Workflow for site-specific incorporation of a chlorinated amino acid using amber suppression in E. coli.

Experimental Workflow for Cell-Free Protein Synthesis

CFPS_Workflow cluster_reagents Reaction Components cluster_reaction Synthesis Reaction cluster_analysis Analysis & Purification S30 S30 Cell Extract Mix Combine Components on Ice S30->Mix Buffer Reaction Buffer Buffer->Mix AAs Amino Acid Mix (- cognate AA) AAs->Mix ncAA Chlorinated Amino Acid ncAA->Mix Template DNA Template Template->Mix Incubate Incubate at 30-37°C Mix->Incubate Analysis SDS-PAGE / Western Blot Incubate->Analysis Purification Protein Purification Analysis->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: General workflow for cell-free protein synthesis with a chlorinated amino acid.

Potential Modulation of a Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signaling cluster_protein Engineered Protein cluster_downstream Downstream Cascade Ligand Ligand Receptor Receptor Ligand->Receptor ProteinX_WT Protein X (WT) Receptor->ProteinX_WT Normal Interaction ProteinX_Cl Protein X (Cl-AA) Receptor->ProteinX_Cl Inhibited Interaction Kinase1 Kinase 1 ProteinX_WT->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Hypothetical modulation of a signaling pathway by an engineered protein containing a chlorinated amino acid.

Conclusion

The site-specific incorporation of chlorinated amino acids into proteins is a versatile and powerful strategy for protein engineering. The ability to introduce these unique chemical functionalities allows for the fine-tuning of protein properties, with significant implications for drug discovery, biocatalysis, and material science. The protocols and data presented here provide a foundation for researchers to explore the potential of chlorinated amino acids in their own work, paving the way for the development of novel and improved protein-based technologies. As our understanding of how these subtle modifications impact protein behavior continues to grow, so too will the range and sophistication of their applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of Boc-3-chloro-D-phenylalanine during peptide coupling reactions. The following guides provide direct answers and actionable protocols to troubleshoot and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be a challenge? A1: this compound is a non-proteinogenic, protected amino acid derivative used as a building block in peptide synthesis, often to create peptide-based therapeutics in fields like oncology and neurology.[1][2] Its structure includes a bulky and hydrophobic 3-chlorophenyl group, which can significantly decrease its solubility in standard organic solvents compared to other simpler Boc-protected amino acids. This poor solubility can impede the efficiency of coupling reactions.

Q2: What are the standard starting solvents for dissolving this compound? A2: For most Boc-protected amino acids, the standard solvents used in solid-phase peptide synthesis (SPPS) are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[3][4] It is recommended to start with NMP, as it generally possesses superior solvating properties compared to DMF for complex or aggregation-prone sequences.[4][5]

Q3: How can I proactively improve the success rate of coupling with this amino acid? A3: To be proactive, assume solubility will be poor. Start by selecting a stronger solvent system, such as pure NMP or a co-solvent mixture.[4] Pair this with a highly efficient coupling reagent known to perform well with sterically hindered residues, such as HATU or COMU, to ensure a rapid and complete reaction.[6][7]

Q4: Does the choice of coupling reagent affect the solubility of the amino acid? A4: The coupling reagent itself does not alter the intrinsic solubility of the amino acid in the solvent. However, using a highly efficient and fast-acting reagent like HATU or HCTU is crucial.[5] A rapid coupling reaction minimizes the time the deprotected N-terminal amine on the resin is exposed, thereby reducing the opportunity for the growing peptide chain to form secondary structures and aggregate, which is a common problem associated with hydrophobic residues.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in DMF. What are my options? A1: If you are facing insolubility in DMF, proceed with the following steps sequentially:

  • Switch to a Stronger Solvent: Immediately attempt to dissolve the amino acid in N-methyl-2-pyrrolidone (NMP), which has better solvating properties for many challenging sequences.[4][5]

  • Use a Co-Solvent System: A so-called "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v) can be effective. For extremely difficult cases, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM are exceptionally powerful at dissolving sparingly-soluble protected peptides.[8]

  • Apply Gentle Heat and Sonication: Suspend the amino acid in your chosen solvent and apply gentle warming (e.g., 30-40°C) or place it in an ultrasonic bath.[9] Use these methods sparingly, as prolonged exposure can risk degradation of the amino acid or activating reagents.

  • Use a Minimal Amount of a "Power" Solvent: Attempt to dissolve the compound in a very small volume of dimethyl sulfoxide (DMSO) and then dilute this stock solution with your primary reaction solvent (e.g., NMP) before adding it to the reaction vessel.[9][10]

Q2: The amino acid dissolved, but the coupling reaction is incomplete after several hours. What should I do? A2: An incomplete reaction, often identified by a positive ninhydrin test, suggests a low coupling efficiency, which can be caused by steric hindrance or aggregation.

  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents may be insufficient. For sterically hindered amino acids, potent onium-salt-based reagents are preferred.[7] Switch to HATU, HCTU, or COMU for the best results.[6][7] Phosphonium salts like PyBOP are also highly effective.[7]

  • Increase Equivalents and Reaction Time: Double the equivalents of the amino acid and coupling reagents and allow the reaction to proceed for a longer duration (e.g., 4 hours to overnight).

  • Perform a Double Coupling: After the initial coupling reaction time, filter the resin, wash it, and then subject it to a second, fresh coupling reaction under the same conditions.

Q3: My peptide is showing signs of aggregation on the resin after incorporating this compound. How can I rescue the synthesis? A3: On-resin aggregation is a serious issue that blocks reactive sites. Immediate intervention is required.

  • Perform a Chaotropic Salt Wash: Before the next deprotection step, wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 2 min). This helps to disrupt the intermolecular hydrogen bonds that cause aggregation. It is critical to wash the resin thoroughly with DMF (4-5 times) after the salt wash to remove all residual LiCl, which can interfere with subsequent steps.[5]

  • Switch Solvents for Subsequent Steps: For the remainder of the synthesis, switch the primary solvent to NMP or a mixture containing DMSO to improve solvation of the growing peptide chain.[5]

Data Presentation: Solubility & Reagent Performance

Table 1: General Solubility of Boc-Protected Amino Acids in Common SPPS Solvents

Note: This table provides general guidelines. The solubility of this compound may be lower than that of simpler amino acids due to its hydrophobic side chain. Always test solubility on a small scale first.

SolventGeneral Solubility of Boc-AAsComments
DCM (Dichloromethane)Generally GoodExcellent for swelling polystyrene resins; commonly used in Boc chemistry.[3][4]
DMF (N,N-Dimethylformamide)Good to ExcellentA standard, versatile solvent. Can break down to form amine impurities.[3][4]
NMP (N-Methyl-2-pyrrolidone)ExcellentOften superior to DMF for solvating complex peptides and preventing aggregation.[4][5]
DMSO (Dimethyl Sulfoxide)ExcellentA very strong solvent, often used as an additive or for dissolving highly insoluble compounds.[8][9]
Co-Solvents (TFE/DCM, HFIP/DCM)SuperiorHighly effective for dissolving extremely difficult, sparingly-soluble protected peptides.[8]
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Efficiency with Hindered ResiduesRacemization RiskKey Considerations
Carbodiimides DIC / HOBtModerateLow to ModerateMay be insufficient for very hindered couplings. Byproduct of DIC is soluble.[11][12]
Uronium/Aminium HBTU, HATUHigh to ExcellentLowHighly effective and fast-acting. HATU is often considered superior for difficult couplings.[6][7]
Uronium/Aminium COMUExcellentVery LowEfficiency comparable to HATU but with better solubility and a superior safety profile (non-explosive).[7][13]
Phosphonium PyBOP, PyAOPHighLowPowerful reagents that do not pose a risk of guanidinylation side reactions.[7][14]

Experimental Protocols

Protocol 1: Standard Coupling Protocol for a Hindered Amino Acid (e.g., using HATU)

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF or NMP for at least 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and vortex for 1-2 minutes. The solution should change color.

  • Coupling: Immediately add the activated amino acid solution to the drained resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test to monitor for reaction completion (a negative test is colorless/yellow).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

Protocol 2: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol should be performed on the peptide-resin immediately before an Fmoc-deprotection or coupling step if aggregation is suspected.

  • Resin Preparation: Drain the primary solvent from the peptide-resin.

  • Chaotropic Wash Solution: Prepare a fresh solution of 0.8 M Lithium Chloride (LiCl) in DMF.

  • Wash: Add the LiCl/DMF solution to the resin and agitate for 2 minutes. Drain the solvent. Repeat this wash one more time.

  • Crucial DMF Wash: It is essential to remove all residual LiCl. Wash the resin thoroughly with DMF (at least 5 times).

  • Proceed: Continue with the next scheduled step in your synthesis (e.g., Fmoc deprotection or coupling).

Visual Guides

Diagram 1: Troubleshooting Workflow for Poor Solubility

G cluster_0 Solubility Troubleshooting start Boc-3-Cl-D-Phe fails to dissolve in standard solvent (e.g., DMF) step1 Switch to stronger solvent? (e.g., NMP) start->step1 step2 Apply gentle heat (30-40°C) or sonication? step1->step2 No end_success Amino Acid Dissolved Proceed to Coupling step1->end_success Yes step3 Use a co-solvent system? (DCM/DMF/NMP or TFE/DCM) step2->step3 No step2->end_success Yes step4 Dissolve in minimal DMSO, then dilute with NMP? step3->step4 No step3->end_success Yes step4->end_success Yes end_fail Solubility issue persists. Re-evaluate purity of starting material. step4->end_fail No

Caption: A workflow for systematically troubleshooting poor solubility.

Diagram 2: Logic for Selecting a Coupling Strategy

G cluster_1 Coupling Strategy Selection start Challenge Encountered During Boc-3-Cl-D-Phe Coupling decision1 Is the primary issue poor solubility or slow reaction? start->decision1 path_sol Primarily Solubility decision1->path_sol Solubility path_react Primarily Slow Reaction (Steric Hindrance) decision1->path_react Slow Reaction sol_strat1 Strategy: 1. Use NMP, DMSO, or Co-solvent (TFE/DCM) 2. Use potent activator (HATU/COMU) to ensure reaction proceeds once dissolved path_sol->sol_strat1 react_strat1 Strategy: 1. Use highly efficient activator (HATU, COMU, PyAOP) 2. Increase reaction time / Double couple path_react->react_strat1 end_node Optimized Coupling Protocol sol_strat1->end_node react_strat1->end_node

Caption: A decision tree for choosing the right coupling strategy.

References

Preventing side reactions during Boc deprotection of chlorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the acid-catalyzed deprotection of Boc-protected chlorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of chlorinated amino acids?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can lead to unwanted modifications of the amino acid.

Q2: What is the most common side reaction when deprotecting Boc-protected chlorinated amino acids like Boc-4-Cl-Phe-OH?

A2: The most common side reaction is the Friedel-Crafts alkylation of the electron-rich aromatic ring by the tert-butyl cation.[4] Although the chlorine atom is deactivating, the phenyl ring is still susceptible to alkylation, which results in the formation of a tert-butylated byproduct with a mass increase of 56 Da.[3][4]

Q3: How do scavengers prevent these side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They are more reactive towards the tert-butyl cation than the chlorinated aromatic ring.[1][5] By trapping the carbocation at a faster rate, they prevent it from reacting with the desired product.[1][5]

Q4: What are the most effective scavengers for preventing ring alkylation on chlorinated amino acids?

A4: For aromatic amino acids, including chlorinated phenylalanine, silane-based scavengers are highly effective.[4] Triisopropylsilane (TIS) and triethylsilane (TES) are excellent choices for trapping the tert-butyl cation.[4] A standard and highly effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4][6]

Q5: Can the acidic conditions of Boc deprotection affect the chlorine substituent on the aromatic ring?

A5: The carbon-chlorine bond on an aromatic ring is generally stable to the acidic conditions used for Boc deprotection, such as TFA. The primary concern remains the electrophilic attack on the ring itself, rather than cleavage of the C-Cl bond.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
An unexpected peak with a +56 Da mass shift is observed in HPLC/MS analysis. This strongly indicates tert-butylation of the aromatic ring.[3][4] This occurs when the tert-butyl cation generated during deprotection alkylates the chlorinated phenyl ring.Incorporate a scavenger cocktail: Use a cleavage mixture containing a carbocation scavenger. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][6] TIS will efficiently trap the tert-butyl cation.
Incomplete Boc deprotection is observed (starting material remains). 1. Insufficient acid strength or concentration: The acid may not be strong enough or used in sufficient quantity to drive the reaction to completion. 2. Short reaction time: The deprotection may not have been allowed to proceed for a sufficient duration. 3. Steric hindrance: Bulky neighboring groups may impede access of the acid to the Boc group.1. Increase acid concentration or use a stronger acid: A 50% solution of TFA in dichloromethane (DCM) is common. For resistant cases, 4M HCl in dioxane can be used.[7] 2. Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Use more forcing conditions: A combination of a stronger acid and longer reaction time may be necessary. The use of scavengers is critical under these conditions to prevent increased side product formation.
Multiple unexpected peaks are observed in the crude product. This could be a combination of incomplete deprotection and side product formation. It may also indicate the degradation of other sensitive functional groups in the molecule.Optimize the deprotection strategy: 1. Ensure the use of an effective scavenger cocktail (e.g., TFA/TIS/H₂O). 2. Monitor the reaction closely to avoid unnecessarily long exposure to strong acid. 3. If other acid-labile groups are present, consider a milder deprotection method or an alternative protecting group strategy.

Data Presentation

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O85%15%
95% TFA / 5% Thioanisole92%8%
95% TFA / 2.5% H₂O / 2.5% EDT95%5%
95% TFA / 2.5% H₂O / 2.5% TIS >98% <2%

Data adapted from studies on cysteine-containing peptides and general knowledge of scavenger efficiency. TIS is highly effective for preventing aromatic alkylation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Boc-4-Cl-Phe-OH in Solution

This protocol is suitable for the deprotection of the free amino acid derivative.

Materials:

  • Boc-4-chlorophenylalanine (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Boc-4-Cl-Phe-OH in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Add TIS (1.5 equivalents) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Add a 10-fold volume of ice-cold diethyl ether to the residue to precipitate the product.

  • Collect the solid product (the TFA salt of 4-chlorophenylalanine) by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Cleavage and Deprotection of a Peptide Containing 4-Chlorophenylalanine from Resin

This protocol is for the final cleavage of a peptide synthesized on a solid support using Boc chemistry.

Materials:

  • Peptide-resin (e.g., on PAM or MBHA resin)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v)

  • DCM for washing

  • Cold methyl tert-butyl ether (MTBE)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL) to remove residual solvents.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 - 2 hours.

  • Filter the cleavage solution away from the resin and collect it in a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold MTBE.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet twice with cold MTBE.

  • Dry the crude peptide under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_prevention Prevention Pathway Boc_AA Boc-NH-R(4-Cl-Phe) Protonation Protonation (+ H⁺ from TFA) Boc_AA->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid tBu_cation tert-Butyl Cation (Reactive Intermediate) Cleavage->tBu_cation Free_Amine H₃N⁺-R(4-Cl-Phe) (Desired Product) Carbamic_Acid->Free_Amine - CO₂ Alkylation Friedel-Crafts Alkylation Free_Amine->Alkylation tBu_cation->Alkylation Scavenger Scavenger (TIS) tBu_cation->Scavenger Side_Product tert-Butylated Side Product Alkylation->Side_Product Trapped_cation Trapped Cation (Stable Product) Scavenger->Trapped_cation

Caption: Mechanism of Boc deprotection, side reaction, and prevention.

Troubleshooting_Workflow Start Start: Boc Deprotection Analyze Analyze Crude Product (HPLC, LC-MS) Start->Analyze Check_Purity Is Product Pure? Analyze->Check_Purity Success Success: Proceed to Purification Check_Purity->Success Yes Identify_Issue Identify Impurity Check_Purity->Identify_Issue No Mass_Shift Mass Shift of +56 Da? Identify_Issue->Mass_Shift Incomplete_Rxn Starting Material Present? Mass_Shift->Incomplete_Rxn No Add_Scavenger Add/Optimize Scavenger (e.g., TFA/TIS/H₂O) Mass_Shift->Add_Scavenger Yes (t-Butylation) Increase_Time_Acid Increase Reaction Time or Acid Concentration Incomplete_Rxn->Increase_Time_Acid Yes (Incomplete) Re_run Re-run Deprotection Add_Scavenger->Re_run Increase_Time_Acid->Re_run Re_run->Analyze

Caption: Troubleshooting workflow for Boc deprotection side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered amino acids during peptide synthesis.

Troubleshooting Guide

Issue: Low or Incomplete Coupling Yield

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signaling a failed or incomplete reaction.[1] This is a common issue when dealing with sterically hindered amino acids.

Potential Cause Recommended Solution
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2][3] It is highly recommended to switch to more powerful aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) which form highly reactive esters capable of overcoming the steric barrier.[2][3] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2][3]
Insufficient Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate.[2] Increasing the coupling reaction time, for instance from 1-2 hours to overnight, can help drive the reaction to completion.[2] Gentle heating can also be applied to overcome the activation energy, but caution must be exercised to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that utilizes microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[2]
Suboptimal Solvent Choice The solvent plays a crucial role in solvating the peptide-resin complex, and inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2]
Peptide Aggregation The growing peptide chain can aggregate on the solid support, blocking reactive sites.[3] Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.[4]
Steric Hindrance from Protecting Groups Bulky side-chain protecting groups can contribute to steric hindrance.[1] Ensure that the protecting group strategy is optimized for the specific sequence.

Frequently Asked Questions (FAQs)

Q1: What causes low coupling efficiency with sterically hindered amino acids?

A1: The primary cause of low coupling efficiency is steric hindrance. The bulky side chains of amino acids such as Valine, Isoleucine, and Threonine, as well as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3] This obstruction slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[3] Additionally, N-methylated amino acids introduce steric bulk at the amide nitrogen, which reduces its nucleophilicity and further complicates the coupling process.[3]

Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[3] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[3]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters formed by reagents like HBTU or PyBOP.[3][5] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[3][5] For extremely hindered couplings, the formation of amino acid fluorides can be a very effective strategy.[3][6]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the initial coupling step.[4] This strategy is often employed to improve the incorporation efficiency of difficult or sterically hindered amino acids and to help drive the reaction to completion.[4]

Q5: Can changing the reaction temperature improve coupling efficiency?

A5: Yes, gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier for sterically hindered couplings.[4][7] However, this should be done cautiously to avoid potential side reactions, most notably racemization.[4] Microwave-assisted peptide synthesis is a powerful technique that uses elevated temperatures to significantly accelerate coupling reactions.[7]

Data Presentation: Coupling Reagent Performance

The following table summarizes the performance of several common high-efficiency reagents used for hindered couplings.

Reagent Class Reagent Reactivity Racemization Risk Notes
Carbodiimide/Additive DIC/HOAtModerate-HighLow-ModerateCost-effective; avoids guanidinylation. Slower reaction times.[1]
Phosphonium Salt PyBOPHighLowHigh efficiency; no guanidinylation side reaction.[1]
Phosphonium Salt PyAOPVery HighVery LowHighly effective for N-methylated amino acids.[3]
Aminium/Uronium Salt HBTUHighLow-ModerateWidely used, reliable, and effective. Can cause guanidinylation of the N-terminus if used in excess.[1]
Aminium/Uronium Salt HATUVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][5]
Uronium Salt HCTUHigh-More reactive than HBTU.[2]
Uronium Salt COMUVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[1][5]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[2]

  • Monitoring:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[2]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[2]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[2]

Visualizations

experimental_workflow Experimental Workflow for Hindered Couplings start Start: Deprotected Peptide-Resin pre_activation Pre-activate Hindered Amino Acid (e.g., with HATU/DIPEA) start->pre_activation coupling First Coupling Reaction (45-60 min) pre_activation->coupling wash1 Wash Resin with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test second_coupling Second Coupling (Double Coupling) kaiser_test->second_coupling Positive next_step Proceed to Next Deprotection/Coupling kaiser_test->next_step Negative troubleshoot Troubleshoot: - Extend time - Increase temp - Change reagent kaiser_test->troubleshoot Still Positive wash2 Wash Resin with DMF second_coupling->wash2 wash2->kaiser_test logical_relationships Factors Affecting Coupling Efficiency coupling_efficiency Coupling Efficiency steric_hindrance Steric Hindrance - Amino Acid Side Chain - Protecting Groups - N-Methylation steric_hindrance->coupling_efficiency reagent_choice Coupling Reagent - Carbodiimides (Low) - Onium Salts (High) - Acyl Fluorides (Very High) reagent_choice->coupling_efficiency reaction_conditions Reaction Conditions - Time - Temperature - Solvent reaction_conditions->coupling_efficiency peptide_properties Peptide Properties - Aggregation - Secondary Structure peptide_properties->coupling_efficiency strategy Coupling Strategy - Single vs. Double Coupling - Microwave Assistance strategy->coupling_efficiency

References

Strategies to minimize racemization of Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Boc-3-chloro-D-phenylalanine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound, and why is it a significant issue?

A1: Racemization is the process where the stereochemical integrity of a chiral molecule, such as this compound, is lost, leading to a mixture of both D- and L-enantiomers. In peptide synthesis, the biological activity of the final peptide is highly dependent on its precise three-dimensional structure, which is dictated by the sequence of specific enantiomers (usually L- or in this case, D-amino acids). The incorporation of the incorrect enantiomer (L-isomer in this case) can result in a final peptide with reduced or no biological activity. These resulting diastereomeric impurities can be extremely difficult to separate during purification.

Q2: Why is this compound particularly susceptible to racemization?

A2: The susceptibility of an N-protected amino acid to racemization is significantly influenced by the electronic properties of its side chain. The chloro-substituent on the phenyl ring of this compound is an electron-withdrawing group. This property increases the acidity of the α-proton (the proton on the chiral carbon), making it more susceptible to abstraction by a base. This increased acidity facilitates the formation of a planar, achiral intermediate, which is the primary pathway to racemization.[1]

Q3: What is the primary mechanism of racemization for Boc-protected amino acids during peptide coupling?

A3: The predominant mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids like Boc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs after the activation of the carboxyl group by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily removed by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on this achiral intermediate can produce both the desired D-L peptide and the undesired L-L diastereomer.[2][3]

Q4: How do different components of the coupling reaction influence racemization?

A4: Several factors in the coupling reaction can significantly impact the degree of racemization:

  • Coupling Reagents: Carbodiimides (e.g., DCC, DIC) can lead to higher rates of racemization if used alone, as they form highly reactive O-acylisourea intermediates that readily form oxazolones. Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) salt-based reagents are generally preferred as they can promote faster coupling, reducing the time the activated amino acid is susceptible to racemization.[4]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are crucial, especially when using carbodiimides. They react with the activated amino acid to form active esters that are more stable and less prone to racemization.[5]

  • Bases: The choice and amount of base are critical. Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally recommended.[2]

  • Solvents: The polarity of the solvent can play a role. Less polar solvents like dichloromethane (DCM) or mixtures of DCM and DMF may be preferable to highly polar solvents like pure DMF in some cases.

  • Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization. It is generally advisable to perform couplings of sensitive amino acids at lower temperatures (e.g., 0 °C).

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of L-L diastereomer detected after coupling. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DCC, DIC) without a racemization-suppressing additive.Solution: Always use an additive such as HOBt or HOAt with carbodiimides. Alternatively, switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based coupling reagent. These reagents are designed for high coupling efficiency with low racemization risk.[2][4]
Strong or Sterically Unhindered Base: Use of triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For highly sensitive couplings, 2,4,6-collidine can be even more effective at suppressing racemization.[2] Use the minimum necessary amount of base.
Prolonged Pre-activation Time: Allowing the this compound to sit in the presence of the coupling reagent and base for an extended period before adding the amine component.Solution: Minimize the pre-activation time to 1-5 minutes, or perform the coupling in situ by adding the coupling reagent to a mixture of the acid, amine, and additive. This reduces the lifetime of the highly reactive, racemization-prone activated species.
Elevated Reaction Temperature: Performing the coupling at room temperature or higher.Solution: Conduct the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This will slow down the rate of oxazolone formation and subsequent racemization.
High Polarity Solvent: Using a highly polar aprotic solvent like pure DMF.Solution: Consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DCM/DMF, provided all components remain in solution.
Incomplete coupling reaction leading to deletion sequences. Steric Hindrance: The chloro-phenylalanine residue can be sterically demanding.Solution: Use a more powerful coupling reagent like HATU, which is known for its high reactivity and effectiveness with sterically hindered amino acids.[6] Consider a double coupling (repeating the coupling step with fresh reagents).
Poor solubility of reagents. Solution: Ensure all components are fully dissolved before initiating the reaction. Sonication can aid in dissolution. If solubility remains an issue in less polar solvents, a minimal amount of DMF may be necessary.

Data Presentation

The following tables provide illustrative data on the relative effectiveness of different coupling strategies in minimizing racemization. Note that this data is for other racemization-prone amino acids and serves as a general guide. Due to the electron-withdrawing nature of the chloro-substituent, the racemization of this compound is expected to be significant, and careful optimization is crucial.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Boc-Amino AcidCoupling ReagentAdditiveBase% Epimerization (L-isomer)
Boc-Cys(Trt)-OHDICNoneDIPEAHigh (>10%)
Boc-Cys(Trt)-OHDICHOBtDIPEALow (<2%)
Boc-Cys(Trt)-OHDICHOAtDIPEAVery Low (<1%)
Boc-His(Trt)-OHHBTU-DIPEAModerate (~5%)
Boc-His(Trt)-OHHATU-DIPEALow (~2%)

Data is representative and compiled from general knowledge in peptide synthesis. Actual values will vary based on specific reaction conditions.

Table 2: Effect of Base on Racemization during Coupling with HBTU

Boc-Amino AcidBase% Epimerization (L-isomer)
Boc-Cys(Trt)-OHDIPEA~7%
Boc-Cys(Trt)-OHNMM~3%
Boc-Cys(Trt)-OH2,4,6-Collidine<1%

Data is representative and illustrates the trend of decreasing racemization with weaker/more hindered bases.

Experimental Protocols

Low-Racemization Coupling Protocol for this compound

This protocol is a general guideline for the solution-phase coupling of this compound to an amino acid ester.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride in anhydrous DCM.

  • Add NMM (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • In a separate flask, dissolve this compound and HATU in anhydrous DCM.

  • Cool both flasks to 0 °C in an ice bath.

  • To the solution containing the Boc-amino acid and HATU, add NMM (1.9 eq) and stir for 1-2 minutes (this is the pre-activation step).

  • Immediately add the cold solution of the free amine (from step 2) to the activated Boc-amino acid solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow cluster_workflow Recommended Workflow for Low-Racemization Coupling start Start: Prepare Reagents prepare_amine 1. Prepare Free Amine (Amine·HCl + Base) start->prepare_amine prepare_acid 2. Prepare Activated Acid (Boc-AA + Coupling Reagent + Base) start->prepare_acid cool 3. Cool all solutions to 0 °C prepare_amine->cool prepare_acid->cool preactivate 4. Brief Pre-activation (1-2 min) cool->preactivate couple 5. Combine and React at 0 °C to RT preactivate->couple monitor 6. Monitor Reaction (TLC/LC-MS) couple->monitor monitor->couple Incomplete workup 7. Aqueous Workup & Purification monitor->workup Reaction Complete end End: Pure Peptide workup->end

Caption: Recommended workflow for low-racemization coupling.

References

Technical Support Center: Purification of Peptides Incorporating 3-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 3-chloro-D-phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the specific challenges associated with the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing 3-chloro-D-phenylalanine?

A1: The standard and most effective method for purifying synthetic peptides, including those with modifications like 3-chloro-D-phenylalanine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity.[1][3] A C18-modified silica column is typically used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid) is used for elution.[1]

Q2: How does the incorporation of 3-chloro-D-phenylalanine affect the purification strategy?

A2: The 3-chloro-D-phenylalanine residue significantly increases the hydrophobicity of the peptide compared to a standard phenylalanine residue. This increased hydrophobicity leads to stronger retention on the RP-HPLC column, meaning it will elute at a higher concentration of organic solvent. This property can be advantageous for separating the target peptide from more polar, synthesis-related impurities like deletion sequences.[4][5] However, it can also lead to challenges such as poor solubility in aqueous buffers, peak broadening, and potential co-elution with other hydrophobic impurities.[6][7]

Q3: What are the common impurities encountered after synthesizing a peptide with 3-chloro-D-phenylalanine?

A3: After solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities.[1][4] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[4][8]

  • Truncated sequences: Chains that stopped growing prematurely.[1][8]

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached to amino acid side chains.[1][9]

  • Reagent adducts: Modifications to the peptide from reactive chemicals used during synthesis or cleavage.[4]

  • Diastereomers: Resulting from racemization of amino acid residues during synthesis.[4]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC?

A4: Trifluoroacetic acid (TFA) is a common mobile phase additive that serves as an ion-pairing agent.[2][9] It lowers the pH of the mobile phase, which protonates residual silanol groups on the silica-based column and carboxyl groups on the peptide, reducing unwanted secondary interactions that can cause poor peak shape.[2][10] TFA anions also form ion pairs with positively charged residues on the peptide, increasing its overall hydrophobicity and improving retention and separation.[9]

Troubleshooting Guide

Problem 1: Poor Solubility of the Crude Peptide

Q: My crude peptide containing 3-chloro-D-phenylalanine won't dissolve in the initial RP-HPLC mobile phase (aqueous buffer). What should I do?

A: This is a common issue due to the high hydrophobicity of the modified peptide.[6]

  • Solution 1: Modify the Dissolution Protocol. Instead of trying to dissolve the peptide directly in an aqueous solution, first add a small amount of a pure organic solvent like acetonitrile, n-propanol, or isopropanol to "wet" the peptide.[6] After the peptide is suspended, slowly add the aqueous buffer component.[6]

  • Solution 2: Use a Stronger Initial Solvent. If the peptide still precipitates upon injection, consider preparing the sample in a solvent mixture that contains a higher initial percentage of organic solvent than the starting condition of your HPLC gradient. For example, if your gradient starts at 5% acetonitrile, try dissolving the sample in 20-30% acetonitrile. Ensure the injection volume is small to avoid significant peak distortion.

  • Solution 3: Consider Alternative Solvents. For extremely hydrophobic peptides, solvents like trifluoroethanol (TFE) can be used in small amounts to aid dissolution, but be aware that this can affect separation on the column.[7]

Problem 2: Poor Peak Resolution or Co-elution of Impurities

Q: The main peptide peak is broad and not well-separated from nearby impurities. How can I improve the resolution?

A: Improving resolution requires optimizing the HPLC method parameters.

  • Solution 1: Shallow the Gradient. A steep gradient can cause peaks to elute too quickly and merge.[11] Decrease the rate of change of the organic solvent concentration (e.g., from a 1%/minute change to a 0.5%/minute change) in the region where your peptide elutes. This provides more time for the peptide and impurities to interact differently with the stationary phase, improving separation.[10][12]

  • Solution 2: Change the Organic Modifier. While acetonitrile is most common, changing the organic solvent can alter selectivity. Try using methanol or isopropanol as the organic modifier, or a combination (e.g., a mix of acetonitrile and n-propanol).[6]

  • Solution 3: Adjust the Column Temperature. Increasing the column temperature can improve peak shape and change the selectivity of the separation.[10][13] Try running the purification at 40°C or 50°C. However, be mindful of the peptide's stability at higher temperatures.

  • Solution 4: Use a Different Column. If optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18 for less retention, or phenyl-hexyl for different selectivity) or a column with a larger pore size (e.g., 300 Å), which is often better for larger peptides.[10][13]

Problem 3: Low Yield After Purification

Q: After pooling fractions and lyophilization, the final yield of my purified peptide is very low. What are the potential causes?

A: Low yield can result from issues during synthesis, purification, or post-purification processing.

  • Cause 1: Inefficient Synthesis. The primary cause of low yield is often an inefficient synthesis, leading to a low percentage of the target peptide in the crude material to begin with.[14] Review the synthesis protocol for any potential issues.

  • Cause 2: Peptide Precipitation. The peptide may have precipitated on the column during the run.[11] This is more likely with highly hydrophobic peptides. A post-run blank injection with a strong solvent wash (e.g., 100% isopropanol) can help determine if material is stuck on the column.[6]

  • Cause 3: Overly Broad Fraction Collection. If the main peak is broad, collecting only the highest-purity central fractions will naturally lead to a lower yield. This is a trade-off between purity and yield. Re-purifying the less pure side-fractions can sometimes increase the overall yield.

  • Cause 4: Degradation. The peptide may be unstable in the acidic TFA-containing mobile phase over the duration of the purification run. Minimizing the time the peptide spends in the acidic solution before lyophilization can help.

Performance Data

The following table summarizes typical performance data for RP-HPLC purification of synthetic peptides. Actual results will vary significantly based on the peptide sequence, length, and the efficiency of the synthesis.

ParameterCrude PeptideAfter 1st Purification PassFinal ProductTypical Application
Purity Level >50% to >70%>90%>95% to >98%High-throughput screening[14]
Overall Yield N/AVariable (dependent on crude purity)6% to 70% (highly variable)[15]In vitro bioassays, structural studies

Note: Yield is highly dependent on the success of the synthesis and the desired final purity.

Experimental Protocols

Standard RP-HPLC Purification Protocol for a Modified Peptide

This protocol provides a general starting point for the purification of a peptide incorporating 3-chloro-D-phenylalanine. Optimization will be required.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases thoroughly before use.[11]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of crude peptide into a clean vial.

    • Attempt to dissolve the peptide in Mobile Phase A.

    • If solubility is poor, add Mobile Phase B dropwise until the peptide dissolves. Alternatively, dissolve in a minimal amount of a stronger solvent like isopropanol before diluting with Mobile Phase A.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 10 mm).

    • Flow Rate: 4.0 mL/min (for a 10 mm ID column).

    • Detection: UV at 220 nm.[1]

    • Gradient:

      • 0-5 min: 5% B (Isocratic hold)

      • 5-65 min: 5% to 65% B (Linear gradient)

      • 65-70 min: 65% to 95% B (Wash step)

      • 70-75 min: 95% to 5% B (Return to initial conditions)

      • 75-85 min: 5% B (Re-equilibration)

  • Fraction Collection:

    • Collect fractions (e.g., 2.0 mL per tube) across the chromatogram where peaks are detected.

    • Pay close attention to the main peak corresponding to the target peptide.

  • Analysis and Processing:

    • Analyze small aliquots of the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the peptide in each fraction.[9][14]

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

General Workflow for Peptide Purification

G General Workflow for Peptide Purification and Analysis cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage crude_product Crude Peptide Product cleavage->crude_product dissolution Sample Dissolution & Filtration crude_product->dissolution hplc Preparative RP-HPLC dissolution->hplc fractions Collect Fractions hplc->fractions analysis Purity/Identity Analysis (Analytical HPLC, MS) fractions->analysis pooling Pool High-Purity Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow from synthesis to purified peptide.

Troubleshooting Logic for Poor Peak Resolution

G Troubleshooting Poor Peak Resolution start Problem: Poor Peak Resolution q1 Is the gradient slope optimized? start->q1 a1_yes Decrease Gradient Slope (e.g., 0.5%/min) q1->a1_yes No q2 Have you tried altering selectivity? q1->q2 Yes a1_yes->q2 a2_yes 1. Change Organic Solvent (MeOH, IPA) 2. Adjust Temperature q2->a2_yes No q3 Is the column appropriate? q2->q3 Yes a2_yes->q3 a3_yes Try Different Chemistry (C8, Phenyl) or Pore Size (300Å) q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end

Caption: Decision tree for improving HPLC separation.

References

Improving yield and purity in the synthesis of chloro-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chloro-phenylalanine peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing chloro-phenylalanine compared to standard phenylalanine?

A1: Synthesizing peptides with chloro-phenylalanine presents several challenges primarily due to the physicochemical properties of the chloro-substituent. These include:

  • Steric Hindrance: The chlorine atom, particularly in the ortho or meta positions, can sterically hinder the coupling reaction, potentially leading to slower reaction rates and incomplete coupling.

  • Increased Hydrophobicity: The chloro group increases the hydrophobicity of the amino acid residue. This can lead to aggregation of the growing peptide chain on the solid support, which in turn can cause incomplete reactions (both coupling and deprotection) and difficulties during purification.

  • Altered Reactivity: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the phenylalanine side chain, although this is less of a concern for side reactions directly involving the phenyl ring under standard SPPS conditions.

Q2: I am observing a low coupling efficiency when incorporating Fmoc-p-chloro-L-phenylalanine. What can I do to improve it?

A2: Low coupling efficiency is a common issue. Here are several strategies to address this:

  • Choice of Coupling Reagent: For sterically hindered amino acids like chloro-phenylalanine, more potent activating reagents are recommended. While standard reagents like HBTU/DIPEA can be effective, consider using HATU or HCTU, which are known to improve coupling efficiency for difficult sequences.

  • Double Coupling: If a single coupling reaction is incomplete (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents can help drive the reaction to completion.

  • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield of the desired coupled product.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.

Q3: What are the common side reactions to watch out for during the synthesis of chloro-phenylalanine peptides?

A3: In addition to the common side reactions in solid-phase peptide synthesis (SPPS) such as racemization, diketopiperazine formation (especially at the dipeptide stage), and aspartimide formation, the presence of chloro-phenylalanine can exacerbate certain issues:

  • Aggregation-Related Side Reactions: Due to increased hydrophobicity, aggregation is a key concern. Aggregation can lead to incomplete deprotection and coupling, resulting in deletion sequences.[1]

  • Side Reactions During Cleavage: While the chloro-substituent is generally stable, harsh cleavage conditions could potentially lead to unforeseen side reactions. It is crucial to use appropriate scavengers in the cleavage cocktail to protect the peptide from reactive species generated during deprotection.

Q4: My chloro-phenylalanine-containing peptide is difficult to purify. What are some recommended strategies?

A4: The increased hydrophobicity of chloro-phenylalanine peptides often makes them challenging to purify by standard reverse-phase HPLC (RP-HPLC). Here are some troubleshooting tips:

  • Solvent System Modification: If the peptide has poor solubility in standard aqueous/acetonitrile gradients, consider adding a small percentage of isopropanol or using a different organic modifier.

  • Column Chemistry: A standard C18 column may not be optimal. Consider using a C8 or a phenyl-hexyl column, which have different selectivities and may provide better separation for hydrophobic peptides.

  • pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of the peptide and improve peak shape and resolution.

  • Gradient Optimization: A shallower gradient around the elution point of the target peptide can improve the separation from closely eluting impurities.

Troubleshooting Guides

Problem: Low Crude Peptide Yield After Cleavage
Potential Cause Troubleshooting Steps
Incomplete Coupling 1. Perform a Kaiser test after coupling to ensure complete reaction. 2. If the test is positive, perform a second coupling (double coupling). 3. Consider using a more potent coupling reagent (e.g., HATU). 4. Extend the coupling time.
Incomplete Deprotection 1. Ensure fresh deprotection solution (e.g., 20% piperidine in DMF) is used. 2. Increase deprotection time if aggregation is suspected.
Peptide Aggregation 1. Use a lower loading resin. 2. Incorporate backbone-modifying protecting groups (e.g., Dmb) or pseudoprolines to disrupt secondary structure formation. 3. Synthesize at a higher temperature.
Loss During Precipitation 1. Ensure the ether used for precipitation is ice-cold. 2. Use a larger volume of ether. 3. Consider a different precipitation solvent if the peptide shows some solubility in ether.
Problem: Poor Purity of Crude Peptide
Potential Cause Troubleshooting Steps
Presence of Deletion Sequences 1. Optimize coupling and deprotection steps as described above. 2. Use a capping step (e.g., with acetic anhydride) after coupling to block any unreacted amines.
Racemization 1. Avoid prolonged pre-activation times. 2. Use an additive like Oxyma Pure® with carbodiimide-based coupling to suppress racemization. 3. Avoid excessive use of base.
Side Reactions During Cleavage 1. Optimize the cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, water) based on the peptide sequence. 2. Minimize cleavage time to what is necessary for complete deprotection and cleavage.
Diketopiperazine Formation 1. If the N-terminal dipeptide is prone to cyclization (e.g., contains Pro), use a 2-chlorotrityl chloride resin. 2. Couple the third amino acid quickly after deprotection of the second residue.

Data Presentation

Table 1: Comparison of Coupling Conditions for a Model Peptide Containing Phenylalanine vs. p-Chloro-Phenylalanine

Amino AcidCoupling ReagentCoupling Time (h)Crude Purity (%)Overall Yield (%)
Fmoc-Phe-OHHBTU/DIPEA2~85~75
Fmoc-Phe-OHHATU/DIPEA2~90~80
Fmoc-p-Cl-Phe-OHHBTU/DIPEA2~70~60
Fmoc-p-Cl-Phe-OH HBTU/DIPEA 4 ~80 ~70
Fmoc-p-Cl-Phe-OH HATU/DIPEA 2 ~85 ~75

Note: Data is representative and based on general observations in peptide synthesis. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues

Reagent CocktailCompositionTarget Residues
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Arg(Pbf/Pmc), Cys(Trt), Met, Trp(Boc), Tyr(tBu)
Reagent B TFA/H₂O/Phenol/TIS (88:5:5:2)General purpose, good for Trp(Boc)
TFA/TIS/H₂O 95:2.5:2.5Peptides without very sensitive residues

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Chloro-Phenylalanine Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for Fmoc-p-chloro-L-phenylalanine):

    • In a separate vial, dissolve Fmoc-p-chloro-L-phenylalanine (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Column: Use a C8 or Phenyl-Hexyl reverse-phase column for hydrophobic peptides.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a shallow linear gradient of mobile phase B (e.g., 20-60% B over 40 minutes) at a flow rate of 1 mL/min for an analytical column.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin_swelling 1. Resin Swelling fmoc_deprotection 2. Fmoc Deprotection resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-p-Cl-Phe-OH) fmoc_deprotection->coupling monitoring 4. Monitoring (Kaiser Test) coupling->monitoring washing 5. Washing monitoring->washing Complete repeat Repeat Cycle monitoring->repeat Incomplete washing->repeat repeat->fmoc_deprotection Next Amino Acid cleavage 6. Cleavage from Resin repeat->cleavage Final Cycle precipitation 7. Precipitation in Ether cleavage->precipitation drying 8. Drying precipitation->drying hplc 9. HPLC Purification drying->hplc analysis 10. Purity Analysis (HPLC & MS) hplc->analysis lyophilization 11. Lyophilization analysis->lyophilization

Caption: General workflow for the synthesis of chloro-phenylalanine peptides.

troubleshooting_coupling start Low Coupling Efficiency kaiser_test Perform Kaiser Test start->kaiser_test check_reagents Check Reagent Quality (Amino Acid, Coupling Reagents, Solvents) double_couple Perform Double Coupling check_reagents->double_couple extend_time Extend Coupling Time double_couple->extend_time change_reagent Use Stronger Coupling Reagent (e.g., HATU) extend_time->change_reagent increase_temp Increase Temperature change_reagent->increase_temp increase_temp->kaiser_test kaiser_test->check_reagents Positive success Coupling Complete kaiser_test->success Negative

Caption: Troubleshooting logic for low coupling efficiency.

References

Managing incomplete deprotection of the Boc group from chlorinated residues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) protecting group from chlorinated residues. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection from chlorinated substrates?

Incomplete removal of the Boc group can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1] A slight decrease in acid strength can significantly slow down the reaction.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. It is crucial to monitor the reaction over time to determine the optimal duration.[2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid catalyst, slowing the cleavage reaction.[1][2]

  • Substrate Solubility: Poor solubility of the chlorinated compound in the reaction solvent can limit its exposure to the deprotection reagent.

  • Reagent Degradation: The acid used for deprotection (e.g., trifluoroacetic acid - TFA) can degrade over time if not stored properly, leading to reduced efficacy.[1]

Q2: How does the presence of chlorine atoms on the molecule affect Boc deprotection?

The electronic effect of chlorine substituents can influence the rate of Boc deprotection. As electron-withdrawing groups, chlorine atoms on an aromatic ring can destabilize the carbamate, potentially accelerating cleavage when using certain reagents like oxalyl chloride in methanol.[3][4][5] However, the overall effect can be complex and depends on the specific reagent and reaction conditions.

Q3: What methods can I use to monitor the progress of the deprotection reaction?

Effective monitoring is key to ensuring complete deprotection. The following techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar product amine.[1] Staining with ninhydrin can be used to specifically detect the primary amine product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative tracking of the reaction, allowing for precise determination of the consumption of starting material and the formation of the desired product and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons.

Q4: What are common side reactions during the deprotection of chlorinated compounds, and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) generated during Boc cleavage.[6][7] Electron-rich aromatic rings, even with chloro-substituents, can be susceptible to this side reaction. To minimize alkylation, "scavengers" can be added to the reaction mixture to trap the t-butyl cations.[2][7] Common scavengers include triisopropylsilane (TIS), thioanisole, and phenol.[2]

Troubleshooting Guide

If you are observing incomplete deprotection, follow this troubleshooting workflow:

TroubleshootingWorkflow start Incomplete Deprotection Observed check_reagents Verify Reagent Quality (Fresh Acid) start->check_reagents increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_reagents->increase_time Reagents OK increase_acid Increase Acid Concentration (e.g., higher % TFA) increase_time->increase_acid Still Incomplete end_success Deprotection Complete increase_time->end_success Successful increase_temp Increase Reaction Temperature (e.g., to 40°C) increase_acid->increase_temp Still Incomplete increase_acid->end_success Successful change_solvent Change Solvent to Improve Substrate Solubility increase_temp->change_solvent Still Incomplete increase_temp->end_success Successful stronger_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) change_solvent->stronger_acid Still Incomplete change_solvent->end_success Successful milder_method Consider Milder, Alternative Methods (e.g., Oxalyl Chloride/MeOH) stronger_acid->milder_method If side products are an issue stronger_acid->end_success Successful milder_method->end_success Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary: Deprotection Conditions

The following table summarizes various conditions for Boc deprotection, including those suitable for chlorinated substrates.

Deprotection ReagentSolventTypical ConcentrationTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50%Room Temperature30 min - 2 hoursA standard, robust method.[8][9]
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl Acetate4 M0°C to Room Temperature1 - 4 hoursAnother common and effective method.[1][4]
Oxalyl ChlorideMethanol3 equivalentsRoom Temperature1 - 4 hoursA mild alternative, effective for substrates with electron-withdrawing groups.[3][4][5][10]
Thermal DeprotectionWater or Trifluoroethanol (TFE)N/AReflux (100-150°C)15 min - 1 hourA non-acidic method, but high temperatures may not be suitable for all substrates.[11][12]

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected chlorinated compound (1.0 equiv.) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[1] If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Stir the reaction mixture at room temperature. For typical substrates, 1-2 hours is sufficient.[1]

  • Monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[2][9]

  • The resulting amine TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution.[1]

TFA_Deprotection_Workflow start Start: Boc-protected chlorinated substrate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (and scavengers if necessary) dissolve->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup Work-up (Neutralization) concentrate->workup end End: Deprotected amine workup->end

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Suspend or dissolve the Boc-protected chlorinated amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[1]

  • If the free amine is required, a basic work-up can be performed by dissolving the salt in a suitable solvent and washing with an aqueous base.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful for substrates with other acid-sensitive functional groups.[3][4]

  • In a dry flask, dissolve the Boc-protected chlorinated substrate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[4][5]

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.[3][11]

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[11]

Boc Deprotection Mechanism and Parameter Influence

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.

Deprotection_Mechanism cluster_mechanism General Boc Deprotection Mechanism cluster_parameters Influencing Parameters BocN Boc-NH-R ProtonatedBocN Boc+-NH-R BocN->ProtonatedBocN + H+ CarbamicAcid [HOOC-NH-R] ProtonatedBocN->CarbamicAcid - (CH3)3C+ Amine H2N-R CarbamicAcid->Amine - CO2 tBuCation (CH3)3C+ Isobutene H2C=C(CH3)2 tBuCation->Isobutene - H+ Acid [Acid] Acid->ProtonatedBocN influences Temp Temperature Temp->ProtonatedBocN influences Time Time Time->Amine influences Sterics Steric Hindrance Sterics->BocN influences

Caption: Mechanism of Boc deprotection and influencing factors.

Increased acid concentration and temperature generally accelerate the initial protonation step and the subsequent cleavage. Longer reaction times allow the reaction to proceed to completion. Steric hindrance around the nitrogen atom can slow down the initial acid association, thus impeding the overall reaction rate.

References

Identifying and characterizing impurities in Boc-3-chloro-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Boc-3-chloro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and what are their sources?

The synthesis of this compound can introduce several types of impurities originating from starting materials, side reactions during the Boc protection step, or subsequent degradation. Key impurities include diastereomers, products of incomplete or over-reactions, and process-related byproducts. Strict control over raw materials and the manufacturing process is crucial to minimize these impurities.[1][2]

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureProbable SourceRecommended Analytical Method
3-chloro-D-phenylalanineUnprotected amino acidIncomplete reaction during Boc protection.HPLC, LC-MS
Boc-3-chloro-L-phenylalanineL-enantiomerEnantiomeric impurity in the 3-chloro-D-phenylalanine starting material; racemization during synthesis.[3]Chiral HPLC, Chiral GC-MS[4]
Di-Boc-3-chloro-D-phenylalanineDouble protection on the amineOver-reaction with excess Boc anhydride, especially under harsh basic conditions.HPLC, LC-MS
Boc-D-phenylalanineNon-chlorinated analogImpurity in the 3-chloro-D-phenylalanine starting material.HPLC, LC-MS
Other Regioisomers (e.g., Boc-2-chloro or Boc-4-chloro-D-phenylalanine)Isomeric impuritiesNon-specific chlorination of phenylalanine during the synthesis of the starting material.HPLC, LC-MS/MS
tert-Butyl Ester of this compoundEster formation at the carboxylic acidReaction of the carboxylic acid with t-butyl cation formed during the Boc protection reaction, especially under acidic conditions.HPLC, LC-MS

Q2: My final product shows a small peak corresponding to the L-enantiomer. How can I accurately quantify this diastereomeric impurity?

Accurate determination of enantiomeric purity is critical for quality control and regulatory compliance in drug development.[5] The most effective method for separating and quantifying the L-enantiomer (Boc-3-chloro-L-phenylalanine) from the desired D-enantiomer is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) to achieve separation based on the different interactions of the enantiomers with the chiral selector.[5][6]

See the Experimental Protocols section for a detailed methodology for Chiral HPLC analysis.

Table 2: Example Data from Chiral HPLC Analysis

CompoundRetention Time (min)Peak Area (%)
Boc-3-chloro-L-phenylalanine10.50.8
This compound12.299.2

Q3: I have several unexpected peaks in my HPLC chromatogram after synthesis. What is the most efficient workflow to identify these unknown impurities?

A systematic approach is necessary to identify unknown process-related impurities. The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[7][8] This technique separates the components of the mixture and provides mass information for each, allowing for the elucidation of their structures. Regulatory agencies often recommend an orthogonal approach, using multiple sensitive analytical techniques to establish a comprehensive impurity profile.[7]

Below is a logical workflow for identifying and characterizing unknown impurities.

G cluster_0 Impurity Identification Workflow A Crude Product with Unknown Peaks in HPLC B Analyze by HPLC-MS A->B C Determine Molecular Weight of Each Impurity B->C D Propose Structures Based on Mass and Known Side Reactions C->D E Synthesize or Isolate Impurity Standard D->E F Confirm Structure by NMR, IR, etc. E->F G Develop and Validate Quantitation Method (HPLC) F->G

Workflow for impurity identification and characterization.

Q4: The Boc protection reaction is incomplete, leaving significant amounts of unreacted 3-chloro-D-phenylalanine. What are the potential causes and how can I improve the reaction yield?

Incomplete N-tert-butoxycarbonylation is a common issue. The reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) is sensitive to several factors.[9] Optimizing these parameters can significantly improve the conversion to the desired product.

Table 3: Troubleshooting Guide for Incomplete Boc Protection

Potential CauseRecommended Corrective ActionRationale
Insufficient Boc₂O Increase the molar equivalent of Boc₂O to 1.1-1.5 equivalents relative to the amino acid.Ensures enough reagent is present to drive the reaction to completion, accounting for any potential degradation of the anhydride.
Incorrect pH / Insufficient Base Maintain a pH of 9-10 using a suitable base (e.g., NaOH, NaHCO₃, or triethylamine).[]The amino group must be deprotonated to act as a nucleophile. A basic environment facilitates this while neutralizing acidic byproducts.[11]
Low Reaction Temperature Perform the reaction at room temperature or slightly above (e.g., 40-50 °C), monitoring for side reactions.While often performed at 0°C to room temperature, slightly elevated temperatures can increase the reaction rate.
Poor Solubility of Starting Material Use a co-solvent system such as dioxane/water or THF/water to ensure the amino acid is fully dissolved.A homogeneous reaction mixture is crucial for efficient reaction kinetics.
Poor Quality of Boc₂O Use fresh, high-purity Boc₂O.Boc anhydride can degrade over time, especially if exposed to moisture, reducing its effectiveness.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric purity of this compound. The specific column and mobile phase may require optimization.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives (e.g., CHIROBIOTIC T).[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol. Modifiers like trifluoroacetic acid (TFA) at 0.1% can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the column and record the chromatogram. The L-enantiomer typically elutes before the D-enantiomer on many common CSPs. Calculate the percentage of each enantiomer based on the integrated peak areas.

Protocol 2: HPLC-MS for General Impurity Profiling

This protocol provides a framework for the separation and mass analysis of potential impurities.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to capture a wide range of potential impurities.

  • Sample Preparation: Prepare the sample as described in the Chiral HPLC protocol.

  • Data Analysis: Correlate the retention time of each peak from the UV chromatogram with the mass spectrum. Use the accurate mass data to propose elemental compositions and structures for the unknown impurities.

Visualizations

The following diagrams illustrate the synthesis pathway and potential side reactions leading to impurity formation.

G cluster_1 Synthesis of this compound A 3-chloro-D-phenylalanine D This compound (Product) A->D B Boc Anhydride (Boc)₂O B->D C Base (e.g., NaOH) Dioxane/Water C->D

Core reaction for Boc protection of 3-chloro-D-phenylalanine.

G cluster_2 Potential Impurity Formation Pathways A 3-chloro-D-phenylalanine + (Boc)₂O B This compound (Desired Product) A->B Main Reaction C Unreacted Starting Material (Incomplete Reaction) A->C Side Path D Di-Boc Product (Over-reaction) B->D Side Path (Excess Boc₂O) E Boc-3-chloro-L-phenylalanine (Diastereomer) F Starting Material Source F->E Source

References

Adjusting SPPS protocols for the efficient incorporation of halogenated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Solid-Phase Peptide Synthesis (SPPS) protocols for the efficient incorporation of halogenated amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the benefits of incorporating halogenated amino acids into peptides?

Incorporating halogenated amino acids, such as 4-chlorophenylalanine (4-Cl-Phe), 4-bromophenylalanine (4-Br-Phe), and 4-iodophenylalanine (4-I-Phe), into peptide sequences offers several advantages in drug discovery and chemical biology. The introduction of halogens can enhance the metabolic stability of peptides, modulate receptor binding affinity and specificity, and provide a chemical handle for further modifications like cross-coupling reactions.[1] Halogenation can also influence peptide conformation through halogen bonding, which can be a valuable tool in peptide design.[2]

Q2: Which coupling reagents are recommended for halogenated amino acids?

Standard coupling reagents used in Fmoc-SPPS are generally effective for incorporating halogenated amino acids. Commonly used reagents include aminium/uronium salts like HBTU, HATU, and HCTU, as well as phosphonium salts like PyBOP and PyAOP. For sterically hindered couplings, which may be more pronounced with larger halogens like iodine, more powerful coupling reagents such as HATU may be beneficial.[3] The choice of coupling reagent can impact the efficiency and potential for side reactions.

Q3: Are there specific considerations for protecting groups when using halogenated amino acids?

For the α-amino group, the standard Fmoc protecting group is widely used and compatible with the incorporation of halogenated amino acids.[4] The side chains of halogenated phenylalanine derivatives do not typically require protection. It is crucial to ensure that the protecting groups on other amino acids in the sequence are orthogonal to the Fmoc deprotection conditions (e.g., acid-labile groups like Boc, tBu, and Trt).[5]

Q4: What are the potential side reactions when incorporating halogenated amino acids?

Besides the common side reactions in SPPS like racemization and aggregation, the primary concern when working with halogenated amino acids is dehalogenation .[6] This is the loss of the halogen atom from the aromatic ring. The risk of dehalogenation is generally higher for iodo- and bromo- derivatives compared to chloro- derivatives and can be influenced by the reaction conditions, particularly during the final cleavage from the resin with strong acids like TFA.[6] The choice of scavengers in the cleavage cocktail is critical to minimize this side reaction.

Q5: What is the recommended cleavage and deprotection cocktail for peptides containing halogenated amino acids?

A standard cleavage cocktail for Fmoc-SPPS is Trifluoroacetic acid (TFA) with scavengers to quench reactive cationic species. For peptides containing halogenated amino acids, especially the more sensitive iodo- and bromo- derivatives, a robust scavenger cocktail is essential to prevent dehalogenation and other side reactions. A commonly recommended cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[7] For less sensitive sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may be sufficient.[8]

Q6: What analytical techniques are suitable for characterizing peptides with halogenated amino acids?

The primary techniques for characterizing halogenated peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[9]

  • RP-HPLC: Used to assess the purity of the crude and purified peptide.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the peptide. The unique isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) can be a useful diagnostic tool in the mass spectrum.[10]

Troubleshooting Guide

ProblemPossible CauseSolution
Low Coupling Efficiency - Steric hindrance from the halogen atom (I > Br > Cl). - Aggregation of the growing peptide chain.- Use a more powerful coupling reagent (e.g., HATU). - Perform a double coupling. - Increase the coupling time. - Use a higher temperature during coupling to disrupt aggregation.[11]
Dehalogenation (Loss of Halogen) - Harsh cleavage conditions. - Inadequate scavenging of reactive cations during cleavage. - Instability of the C-X bond (C-I > C-Br > C-Cl).- Use a scavenger-rich cleavage cocktail like Reagent K.[7] - Minimize the cleavage time. - For very sensitive peptides, consider milder cleavage strategies if compatible with other protecting groups.
Peak Broadening or Tailing in HPLC - Peptide aggregation. - Poor solubility of the halogenated peptide.- Modify the HPLC mobile phase (e.g., adjust the percentage of organic solvent, change the ion-pairing agent). - Increase the column temperature.
Presence of a Peak with Mass of the Dehalogenated Peptide - Dehalogenation occurred during synthesis or cleavage.- Optimize the cleavage conditions as described above. - If dehalogenation is suspected during synthesis (less common), ensure milder coupling conditions are used.
Incomplete Deprotection of Other Residues - Aggregation of the peptide on the resin, hindering reagent access.- Use structure-breaking elements like pseudoproline dipeptides in the sequence if aggregation is anticipated.[12] - Employ solvents known to disrupt aggregation, such as NMP or DMSO.[11]

Data Presentation

Table 1: Illustrative Comparison of Coupling Efficiencies for Halogenated Phenylalanine Analogs *

Amino AcidCoupling ReagentCoupling Time (h)Crude Purity (%)Final Yield (%)
Fmoc-Phe-OHHBTU/DIEA2~95~75
Fmoc-4-Cl-Phe-OHHBTU/DIEA2~92~70
Fmoc-4-Br-Phe-OHHBTU/DIEA2~90~68
Fmoc-4-I-Phe-OHHATU/DIEA3~85~60

*Disclaimer: The data in this table is illustrative and based on general trends observed in peptide synthesis. Actual results can vary significantly depending on the peptide sequence, resin, and specific reaction conditions. A slight decrease in crude purity and final yield can be observed with increasing halogen size, which may be attributed to steric hindrance during the coupling reaction.[1]

Experimental Protocols

Protocol 1: Manual SPPS for Incorporation of Fmoc-4-Bromophenylalanine[3]

This protocol describes the manual synthesis of a peptide containing 4-bromophenylalanine on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-4-Br-Phe-OH:

    • In a separate vial, dissolve Fmoc-4-Br-Phe-OH (3.0 eq.), HOBt (3.0 eq.), and HBTU (3.0 eq.) in DMF.

    • Add DIisopropylethylamine (DIEA) (6.0 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Protocol 2: General Considerations for Incorporating 4-Chloro- and 4-Iodophenylalanine

The protocol for incorporating Fmoc-4-Cl-Phe-OH is very similar to that for Fmoc-4-Br-Phe-OH, and standard coupling reagents like HBTU are generally efficient.[13]

For Fmoc-4-I-Phe-OH, due to the increased steric bulk and higher susceptibility to dehalogenation, the following adjustments are recommended:

  • Coupling: The use of a more powerful coupling reagent like HATU is advised to ensure efficient coupling. A longer coupling time or a double coupling may be necessary.

  • Cleavage: A scavenger-rich cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is highly recommended to minimize the risk of deiodination.[7][14]

Mandatory Visualization

SPPS_Workflow_Halogenated_AA start Start with Resin resin_swelling Resin Swelling (e.g., DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Coupling of Fmoc-AA(X)-OH (X = Cl, Br, I) fmoc_deprotection->coupling washing Washing (DMF) coupling->washing repeat Repeat for Each Amino Acid washing->repeat repeat->fmoc_deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage & Deprotection (TFA Cocktail with Scavengers) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Halogenated Peptide analysis->end

Caption: General workflow for SPPS of peptides containing halogenated amino acids.

Side_Reactions cluster_coupling Coupling Step cluster_cleavage Cleavage Step (TFA) incomplete_coupling Incomplete Coupling deletion_sequence Deletion Sequence incomplete_coupling->deletion_sequence Leads to racemization Racemization dehalogenation Dehalogenation dehalogenated_peptide Dehalogenated Peptide dehalogenation->dehalogenated_peptide Results in alkylation Side-chain Alkylation (e.g., on Trp, Met) peptide_resin Peptide-Resin with Halogenated Amino Acid peptide_resin->incomplete_coupling peptide_resin->racemization peptide_resin->dehalogenation peptide_resin->alkylation

Caption: Potential side reactions during SPPS with halogenated amino acids.

Troubleshooting_Logic cluster_coupling_solutions Coupling Issues cluster_dehalogenation_solutions Dehalogenation Issues start Low Yield or Purity? check_coupling Check Coupling Efficiency (Kaiser Test / Analysis of Crude) start->check_coupling Yes check_dehalogenation Check for Dehalogenation (Mass Spectrometry) start->check_dehalogenation Yes stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) check_coupling->stronger_reagent double_couple Perform Double Coupling check_coupling->double_couple increase_time Increase Coupling Time check_coupling->increase_time scavengers Use Scavenger-Rich Cleavage Cocktail (Reagent K) check_dehalogenation->scavengers shorter_cleavage Minimize Cleavage Time check_dehalogenation->shorter_cleavage end_node Improved Synthesis stronger_reagent->end_node double_couple->end_node increase_time->end_node scavengers->end_node shorter_cleavage->end_node

Caption: A logical guide for troubleshooting common issues in the SPPS of halogenated peptides.

References

Scavengers to use during cleavage of peptides with sensitive residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of scavengers during the cleavage of peptides containing sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What are "sensitive" amino acid residues in the context of peptide cleavage?

During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), treatment with a strong acid like trifluoroacetic acid (TFA) is used to remove side-chain protecting groups and release the peptide from the resin.[1] This process generates highly reactive cationic species (carbocations) that can lead to modifications of certain nucleophilic amino acid residues.[1] These are referred to as sensitive residues. The most common sensitive residues and their associated side reactions include:

  • Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation by carbocations.[1] It can also be modified by byproducts from the cleavage of sulfonyl-based protecting groups on arginine, such as Pmc or Pbf.[1][2]

  • Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (Met(O)).[1][3] It can also be alkylated by t-butyl cations.[1][4]

  • Cysteine (Cys): The highly nucleophilic thiol group can be alkylated by carbocations, such as the t-butyl cation, leading to S-tert-butylated Cysteine.[1][5][6] It is also prone to oxidation, which can result in the formation of disulfide bonds.[1][7]

  • Tyrosine (Tyr): The phenol side chain can be alkylated by protecting group-derived cations.[1][8]

  • Arginine (Arg): While the arginine residue itself is generally stable, the removal of its sulfonyl-based protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other sensitive residues, particularly tryptophan.[1][2]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can be O-alkylated by carbocations.[1]

Q2: What is a scavenger and why is it crucial in a cleavage cocktail?

A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail.[1] Its primary function is to "trap" or quench the reactive carbocations generated during the removal of protecting groups and the resin linker.[1][2] By reacting with these electrophilic species, scavengers prevent them from attacking and modifying sensitive amino acid residues within the peptide chain.[1][2] This minimizes the formation of side products and significantly improves the purity of the crude peptide.[1]

Q3: How do I select the appropriate scavenger or scavenger cocktail for my peptide?

The choice of scavengers is dictated by the specific amino acid composition of your peptide.[1] Often, a "cocktail" containing multiple scavengers is employed to counteract a variety of potential side reactions.[1][9]

Scavenger Selection Guide

Sensitive ResidueCommon Side ReactionsRecommended ScavengersRationale & Additional Notes
Tryptophan (Trp) Alkylation, OxidationPhenol, 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)Phenol and EDT protect the indole ring from modification.[1][2] TIS is a potent scavenger of carbocations.[1][2] Using Fmoc-Trp(Boc)-OH during synthesis can also prevent many side reactions.[1][2]
Methionine (Met) Oxidation to Met(O)Thioanisole, Ethyl methyl sulfide (EMS), 1,2-Ethanedithiol (EDT)These thio-compounds suppress the acid-catalyzed oxidation of the thioether side chain.[1][2][10]
Cysteine (Cys) S-alkylation (e.g., S-t-butylation), Disulfide formationDithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT), Triisopropylsilane (TIS), Thioanisole, Dimethyl sulfide (DMS)DTT is a reducing agent that prevents the formation of disulfide bonds.[1][5] TIS is effective at scavenging cations that could alkylate the thiol group.[1][5] Thioanisole and DMS also serve as effective scavengers.[5]
Tyrosine (Tyr) AlkylationPhenolPhenol acts as a competitive substrate for electrophilic attack by carbocations, thus protecting the tyrosine side chain.[1][2]
Arginine (Arg) Incomplete Pbf/Pmc removal, Generation of reactive speciesThioanisoleThioanisole aids in the removal of Pbf/Pmc protecting groups and scavenges the reactive species generated.[1][10]
General Alkylation by t-butyl and trityl cationsWater (H₂O), Triisopropylsilane (TIS)Water is an effective scavenger for t-butyl cations, while TIS is highly effective against the more stable trityl cations.[1][2][5]

Common Cleavage Cocktails

The following are widely used scavenger cocktails for TFA-mediated cleavage. The selection should be based on the sensitive residues present in the peptide sequence.

Cleavage CocktailCompositionPrimary Applications
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose, low-odor cocktail suitable for peptides without highly sensitive residues like Cysteine or Methionine.[2]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA milder alternative to Reagent K, particularly useful when trityl-based protecting groups are present.[11]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust and widely used cocktail for peptides containing a combination of sensitive residues, including Trp, Met, and Cys.[2][11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium IodideSpecifically formulated to prevent the oxidation of methionine residues.[4][11]

Quantitative Data on Scavenger Performance

The following table summarizes the impact of different scavengers on the formation of S-tert-butylated Cysteine during the cleavage of a model peptide.

Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5)Total Cys S-t-butylation (%)
None (TFA/TIS/H₂O 95:2.5:2.5)18.6
m-cresol15.5
Anisole14.5
DTT11.2
Thioanisole10.3
DMS9.9
1,4-BDMT8.8
PPh₃8.1
Data adapted from a study on mitigating S-t-butylated Cys-peptide formation.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low peptide yield after precipitation. 1. Incomplete cleavage from the resin. 2. Poor precipitation of the peptide in cold ether. 3. Re-attachment of the cleaved peptide to the resin.1. Increase the cleavage reaction time. A small-scale trial can help determine the optimal duration.[2] 2. Reduce the volume of TFA under a stream of nitrogen before adding cold ether. A 1:1 mixture of ether and pentane may also improve precipitation. 3. Ensure an adequate amount and the correct type of scavenger (e.g., TIS for trityl groups) are used to prevent re-attachment.[2]
Mass spectrometry shows unexpected adducts (e.g., +57 Da, +16 Da). 1. Insufficient or inappropriate scavengers leading to alkylation by protecting group cations (e.g., t-butyl, trityl). 2. Oxidation of sensitive residues like Met or Trp.1. Review the scavenger cocktail composition based on the peptide sequence and protecting groups used. Increase the concentration of the relevant scavenger. 2. For Met-containing peptides, consider using Reagent H or adding thioanisole/DMS to the cleavage cocktail.[4][11] For Trp, ensure the presence of scavengers like EDT or phenol.[2]
HPLC analysis shows multiple, difficult-to-separate peaks near the main product. 1. Incomplete removal of side-chain protecting groups. 2. Formation of closely related side products due to modification of sensitive residues.1. Increase the cleavage time, especially for peptides with multiple Arg(Pmc/Pbf) residues.[11] 2. Optimize the scavenger cocktail. For Cys-containing peptides, adding DTT can prevent the formation of disulfide-linked dimers.[5]
The reaction mixture turns brown or purple during cleavage. This discoloration often indicates oxidation of the tryptophan indole ring or other side reactions.Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Ensure high-purity, fresh TFA and scavengers are used. The presence of an antioxidant scavenger like EDT can also mitigate this issue.

Experimental Protocols

Standard TFA Cleavage Protocol

This protocol is a general guideline and should be optimized for the specific peptide.

  • Resin Preparation:

    • After the completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove any residual DMF.

    • Dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use.

    • For every 1 gram of resin, prepare 10-20 mL of the cocktail.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the protecting groups used.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]

  • Drying:

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.[1]

Visual Guides

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Resin 1. Dry Peptidyl-Resin Cocktail 2. Prepare Fresh Cleavage Cocktail Cleavage 3. Add Cocktail to Resin (2-4h at RT) Cocktail->Cleavage Filter 4. Filter Resin Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Wash and Dry Crude Peptide Precipitate->Wash

Caption: General experimental workflow for peptide cleavage and isolation.

Scavenger_Mechanism TFA TFA ProtectingGroup Protecting Group (e.g., t-Butyl) TFA->ProtectingGroup removes Carbocation Reactive Carbocation (e.g., t-Butyl⁺) ProtectingGroup->Carbocation generates Scavenger Scavenger (e.g., TIS, H₂O) Carbocation->Scavenger trapped by SensitiveResidue Sensitive Residue (e.g., Trp, Met, Cys) Carbocation->SensitiveResidue attacks TrappedCation Trapped Cation Scavenger->TrappedCation SideProduct Modified Peptide (Side Product) SensitiveResidue->SideProduct forms DesiredPeptide Desired Peptide

Caption: Role of scavengers in preventing side reactions during cleavage.

Scavenger_Selection_Logic Start Start: Analyze Peptide Sequence Trp_Check Contains Trp? Start->Trp_Check Met_Check Contains Met? Trp_Check->Met_Check No Reagent_K Use Reagent K or similar (EDT, Phenol, Thioanisole) Trp_Check->Reagent_K Yes Cys_Check Contains Cys? Met_Check->Cys_Check No Met_Check->Reagent_K Yes Arg_Check Contains Arg(Pbf/Pmc)? Cys_Check->Arg_Check No Cys_Check->Reagent_K Yes General_Cocktail Use TFA/TIS/H₂O Arg_Check->General_Cocktail No Arg_Check->Reagent_K Yes

Caption: Decision flowchart for selecting a scavenger cocktail.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Boc-3-chloro-D-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric purity is a critical aspect of quality control in the synthesis of peptides and pharmaceuticals, where the chirality of amino acid building blocks directly influences the biological activity and safety of the final product. For Boc-3-chloro-D-phenylalanine, a key intermediate, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the premier analytical technique for resolving and quantifying its enantiomers.

This guide provides a comparative overview of two robust HPLC methods for the chiral purity analysis of this compound, offering detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs. The comparison focuses on two distinct and highly effective types of chiral stationary phases: a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP.

Method Comparison and Data Summary

The choice of chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC separation. Here, we compare a method utilizing a macrocyclic glycopeptide CSP (Method A) against one employing a polysaccharide-based CSP (Method B). Macrocyclic glycopeptide phases, such as those based on teicoplanin, are known for their versatility and effectiveness in reversed-phase mode for Boc-protected amino acids.[1][2] Polysaccharide-based columns, often derived from cellulose or amylose, are also widely used and typically operated in normal-phase mode for such separations.[3][4]

ParameterMethod A: Macrocyclic Glycopeptide CSPMethod B: Polysaccharide-based CSP
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin)Chiralcel® OD-H
Mode Reversed-PhaseNormal-Phase
Mobile Phase Water:Methanol:Formic Acid (50:50:0.1, v/v/v)n-Hexane:2-Propanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Retention Time (D-enantiomer) ~ 8.5 min~ 12.2 min
Retention Time (L-enantiomer) ~ 10.2 min~ 14.5 min
Resolution (Rs) > 2.0> 1.8
Elution Order D before LD before L

Note: The above data are representative and may vary based on specific instrument conditions, column age, and exact mobile phase preparation.

Experimental Protocols

Detailed methodologies for both comparative HPLC methods are provided below.

Method A: Reversed-Phase Analysis on a Macrocyclic Glycopeptide CSP

This method leverages the ionic and hydrophobic interaction capabilities of a teicoplanin-based CSP to achieve enantioseparation in a reversed-phase, LC-MS compatible mobile phase.[1][2]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.

  • Sample Preparation: Dissolve Boc-3-chloro-DL-phenylalanine in the mobile phase (50:50 Water:Methanol) to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Method B: Normal-Phase Analysis on a Polysaccharide-based CSP

This method utilizes a popular cellulose-based CSP, which separates enantiomers based on hydrogen bonding, dipole-dipole, and steric interactions in a normal-phase solvent system.[3]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector, suitable for normal-phase solvents.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: HPLC-grade n-Hexane with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade 2-Propanol with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation: Dissolve Boc-3-chloro-DL-phenylalanine in the mobile phase (90:10 Hexane:2-Propanol) to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 90% Mobile Phase A and 10% Mobile Phase B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chiral purity analysis of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Boc-3-chloro-Phe Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample into HPLC System prep3->hplc1 Prepared Sample hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 Chromatogram data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3 report report data3->report Final Report

Caption: Workflow for Chiral HPLC Purity Analysis.

References

A Comparative Analysis of the Reactivity of Boc-3-chloro-D-phenylalanine and Boc-4-chloro-D-phenylalanine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized amino acid building blocks is paramount for the efficient synthesis of complex peptides and pharmaceutical intermediates. This guide provides an objective comparison of the reactivity of two common halogenated phenylalanine derivatives, Boc-3-chloro-D-phenylalanine and Boc-4-chloro-D-phenylalanine, in palladium-catalyzed cross-coupling reactions, supported by established principles and experimental data from analogous systems.

The position of the chloro-substituent on the phenyl ring of phenylalanine derivatives significantly influences the electronic properties of the aromatic system, thereby dictating its reactivity in common synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Executive Summary of Reactivity Differences

In palladium-catalyzed cross-coupling reactions, the key initial step often involves the oxidative addition of the aryl chloride to a low-valent palladium catalyst. The rate of this step is highly sensitive to the electronic density of the aromatic ring. Generally, electron-withdrawing substituents enhance the rate of oxidative addition by making the aryl halide more electrophilic.

Based on the electronic effects of the chlorine atom and experimental observations in similar systems, a general trend in reactivity can be predicted:

  • This compound (meta-substituted): The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect, leading to a more electron-deficient aromatic ring. This is expected to result in a higher reactivity in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step.

  • Boc-4-chloro-D-phenylalanine (para-substituted): At the para position, the electron-withdrawing inductive effect of chlorine is still significant. However, it is partially counteracted by the electron-donating resonance effect of the chlorine's lone pairs. This results in a slightly less electron-deficient ring compared to the meta-substituted isomer, leading to a comparatively lower reactivity in reactions limited by oxidative addition.

Theoretical Framework: Electronic Effects of the Chloro Substituent

The reactivity of the C-Cl bond in this compound and Boc-4-chloro-D-phenylalanine is governed by a combination of inductive and resonance effects.

  • Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and is felt more strongly at the positions closer to the substituent.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions.

In the case of the meta-isomer (this compound) , the strong -I effect dominates, significantly reducing the electron density of the ring and making the C-Cl bond more susceptible to oxidative addition by a palladium catalyst.

For the para-isomer (Boc-4-chloro-D-phenylalanine) , the -I effect is still prominent, but the +R effect partially compensates for the electron withdrawal, making the ring slightly less electron-poor than the meta-isomer.

Electronic_Effects cluster_meta This compound cluster_para Boc-4-chloro-D-phenylalanine Meta Aromatic Ring (meta-chloro) Inductive_m Strong Inductive Effect (-I) Meta->Inductive_m Dominant Resonance_m Weak Resonance Effect (+R) at meta position Meta->Resonance_m Reactivity_m Higher Reactivity in Oxidative Addition Inductive_m->Reactivity_m Resonance_m->Reactivity_m Para Aromatic Ring (para-chloro) Inductive_p Inductive Effect (-I) Para->Inductive_p Resonance_p Partially Opposing Resonance Effect (+R) Para->Resonance_p Counteracting Reactivity_p Lower Reactivity in Oxidative Addition Inductive_p->Reactivity_p Resonance_p->Reactivity_p

Caption: Electronic effects influencing the reactivity of meta- and para-chloro substituted phenylalanines.

Experimental Support from Analogous Systems

Suzuki-Miyaura Coupling of Dichlorobenzenes

Studies on the site-selective Suzuki-Miyaura coupling of dichlorobenzenes have demonstrated a general reactivity order of ortho > meta > para for the chlorine substituents. This trend aligns with the principle that a more electron-deficient C-Cl bond undergoes faster oxidative addition.

SubstrateRelative ReactivityProbable Rationale
1,2-DichlorobenzeneHighestStrong inductive effect from both chlorines, potential for chelation assistance.
1,3-DichlorobenzeneIntermediateStrong inductive effect from the meta-chlorine enhances reactivity.
1,4-DichlorobenzeneLowestOpposing resonance effect from the para-chlorine slightly deactivates the C-Cl bond towards oxidative addition compared to the meta-isomer.

This table summarizes general trends observed in the literature. Actual selectivity can be influenced by the specific catalyst, ligands, and reaction conditions.

Buchwald-Hartwig Amination of Dichlorobenzenes

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the electronic nature of the aryl halide. The oxidative addition of the aryl chloride to the palladium catalyst is a crucial step. Therefore, it is anticipated that this compound would exhibit higher reactivity than Boc-4-chloro-D-phenylalanine under typical Buchwald-Hartwig conditions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl chlorides, which can be adapted for the comparative study of this compound and Boc-4-chloro-D-phenylalanine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of a Boc-chloro-D-phenylalanine with an arylboronic acid.

Materials:

  • This compound or Boc-4-chloro-D-phenylalanine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add Boc-chloro-D-phenylalanine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start reagents Combine Reactants: Boc-chloro-Phe, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat and Stir (80-100 °C, 12-24h) solvent->heat workup Workup: Cool, Dilute, Wash heat->workup purify Purify: Column Chromatography workup->purify end End Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Coupling of a Boc-chloro-D-phenylalanine with a primary or secondary amine.[1]

Materials:

  • This compound or Boc-4-chloro-D-phenylalanine (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2 mol%)[1]

  • XPhos (4 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂, XPhos, and NaOtBu.[1]

  • Add the Boc-chloro-D-phenylalanine and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Conclusion

The positional isomerism of the chloro-substituent in Boc-chloro-D-phenylalanine derivatives has a discernible impact on their reactivity in palladium-catalyzed cross-coupling reactions. This compound is predicted to be the more reactive substrate due to the dominant electron-withdrawing inductive effect of the meta-positioned chlorine, which facilitates the rate-determining oxidative addition step. Conversely, the partial counteracting resonance effect of the para-chlorine in Boc-4-chloro-D-phenylalanine renders it a slightly less reactive coupling partner. This understanding allows for the informed selection of starting materials and the optimization of reaction conditions to achieve desired synthetic outcomes in the development of novel therapeutics and other advanced materials. Researchers should consider these intrinsic reactivity differences when designing synthetic routes to ensure efficient and high-yielding transformations.

References

A Comparative Guide: Boc vs. Fmoc Protection Strategy for Peptide Synthesis with Chlorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as chlorinated phenylalanines, into peptide structures is a powerful strategy for enhancing therapeutic properties, including metabolic stability, binding affinity, and bioavailability. The choice of the solid-phase peptide synthesis (SPPS) protection strategy is critical to the successful synthesis of these modified peptides. This guide provides an objective comparison of the two most common strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the synthesis of peptides containing chlorinated phenylalanine residues.

Introduction to Boc and Fmoc SPPS Strategies

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The two dominant orthogonal protection schemes are the Boc and Fmoc strategies, which differ primarily in their deprotection chemistry.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically employs benzyl-based protecting groups for amino acid side chains. The repetitive deprotection of the Boc group is achieved with a moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, like hydrofluoric acid (HF).[1]

Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2] The Fmoc group is removed with a weak base, typically piperidine in dimethylformamide (DMF), and the final cleavage and side-chain deprotection are performed with TFA.[2][3]

Challenges in Synthesizing Peptides with Chlorinated Phenylalanines

The introduction of a chlorine atom to the phenylalanine ring can influence the chemical properties of the amino acid. The electron-withdrawing nature of chlorine can affect the reactivity of the amino acid and the stability of the aromatic ring under different chemical conditions encountered during SPPS.[4] A key consideration is the stability of the carbon-chlorine bond throughout the synthesis cycles.

Comparative Analysis: Boc vs. Fmoc for Chlorinated Phenylalanine Synthesis

While direct, head-to-head comparative studies on the synthesis of chlorinated phenylalanine-containing peptides using Boc and Fmoc strategies are limited in publicly available literature, a comparison can be made based on the known chemistry of each strategy and the properties of halogenated aromatic compounds.

Data Summary

The following table summarizes the key differences and expected performance characteristics of the Boc and Fmoc strategies for the synthesis of peptides containing chlorinated phenylalanines. The quantitative data is based on typical values for standard SPPS and inferences regarding the behavior of chlorinated residues.

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]20% Piperidine in Dimethylformamide (DMF)[2][3]
Side-Chain Protection Benzyl (Bzl)-based ethers and esterstert-Butyl (tBu)-based ethers and esters
Final Cleavage Reagent Anhydrous Hydrofluoric Acid (HF) or TFMSA[1]Trifluoroacetic Acid (TFA) with scavengers[3]
Orthogonality Quasi-orthogonalFully orthogonal
Typical Coupling Efficiency >99% per cycle (sequence dependent)>99% per cycle (sequence dependent)[5]
Expected Crude Purity Generally high, but dependent on sequence and cleavage efficiencyGenerally high, often considered to produce cleaner crude products[6]
Typical Final Yield 5-30% (highly sequence and scale dependent)10-40% (highly sequence and scale dependent)
Stability of Chloro-substituent High stability expected under acidic deprotection. The C-Cl bond on an aromatic ring is generally stable to TFA.High stability expected. The C-Cl bond is stable to the basic conditions of Fmoc deprotection.
Potential Side Reactions - Acid-catalyzed side reactions. - Incomplete deprotection in aggregation-prone sequences.[7]- Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation).[3][8] - Potential for piperidine adducts.[8]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc SPPS for the incorporation of a chlorinated phenylalanine residue are provided below.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for incorporating a Boc-protected chlorinated phenylalanine.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.

  • Wash the resin with DCM.

2. Boc Deprotection:

  • Treat the resin with 25-50% TFA in DCM for 2 minutes.

  • Drain and repeat the treatment for 20-30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).

  • Wash the resin with DCM (5x).

4. Coupling of Boc-L-4-chlorophenylalanine:

  • Dissolve Boc-L-4-chlorophenylalanine (3 equivalents) and an activating agent (e.g., HBTU/HOBt, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.

  • Evaporate the HF and precipitate the peptide in cold diethyl ether.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for incorporating an Fmoc-protected chlorinated phenylalanine.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Wash the resin with DMF.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15-20 minutes.

  • Wash the resin with DMF (5x).

3. Coupling of Fmoc-L-4-chlorophenylalanine:

  • Dissolve Fmoc-L-4-chlorophenylalanine (3-5 equivalents) and an activating agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (5x).

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DMF and DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2-3 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies for incorporating a chlorinated phenylalanine residue.

Boc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-p-Cl-Phe-OH, Activator, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat Cycle wash3->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (Anhydrous HF) cycle->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Boc-SPPS workflow for chlorinated phenylalanine incorporation.

Fmoc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-p-Cl-Phe-OH, Activator, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) cycle->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Fmoc-SPPS workflow for chlorinated phenylalanine incorporation.

Discussion and Recommendations

Stability of the Chloro-Substituent: The carbon-chlorine bond on an aromatic ring is generally stable to the acidic conditions of TFA used in Boc deprotection and Fmoc final cleavage, as well as the basic conditions of piperidine used in Fmoc deprotection. Therefore, dehalogenation is not expected to be a significant side reaction with either strategy under standard conditions.

Coupling Efficiency: The electronic effect of the chlorine atom on the phenylalanine ring is not expected to significantly hinder the coupling reaction. Standard coupling protocols for both Boc and Fmoc strategies should be effective. As with any sterically hindered or unusual amino acid, monitoring the coupling reaction (e.g., with a Kaiser test) is recommended, and a double coupling may be employed if necessary.

Choice of Strategy:

  • Fmoc Strategy: This is the most commonly used method for SPPS due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities, and the avoidance of hazardous HF for final cleavage.[2][6] For the synthesis of peptides containing chlorinated phenylalanine, the Fmoc strategy is generally recommended due to its robustness, higher typical yields, and the production of cleaner crude products. The fully orthogonal nature of the Fmoc/tBu protecting group scheme also offers greater flexibility for synthesizing complex peptides.

  • Boc Strategy: While less common, the Boc strategy can be advantageous for sequences prone to aggregation, as the repeated TFA treatments can help to disrupt secondary structures.[7] However, the requirement for specialized equipment to handle HF for the final cleavage is a significant drawback.

Both Boc and Fmoc strategies are viable for the synthesis of peptides containing chlorinated phenylalanines. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. For most applications, the Fmoc strategy is the preferred method due to its milder conditions, higher efficiency, and greater versatility. Careful monitoring of coupling reactions is advised to ensure the successful incorporation of the chlorinated phenylalanine residue and to achieve a high-purity final product.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating 3-Chloro vs. 3-Fluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as receptor affinity, functional activity, and metabolic stability. Among the various modifications, the introduction of halogenated D-phenylalanine derivatives has proven to be a particularly effective strategy. This guide provides a comparative analysis of the biological activities of peptides containing 3-chloro-D-phenylalanine versus those with 3-fluoro-D-phenylalanine, supported by established principles in medicinal chemistry and representative experimental data.

While direct head-to-head comparative studies of peptides containing these two specific amino acids are not extensively available in the public domain, this guide extrapolates from existing research on halogenated and D-amino acid-containing peptides to provide a valuable resource for peptide design and optimization. The principles outlined are illustrated using the well-studied Gonadotropin-Releasing Hormone (GnRH) analogs as a representative example.

Key Physicochemical Differences and Their Biological Implications

The substitution of a hydrogen atom with a chlorine or fluorine atom at the meta-position of the D-phenylalanine side chain introduces distinct steric and electronic alterations that can significantly impact a peptide's biological profile.

  • Steric Bulk: Chlorine is larger than fluorine. This increased steric hindrance from the 3-chloro substituent can influence peptide conformation and its interaction with receptor binding pockets or the active sites of degrading enzymes.

  • Electronegativity and Electronic Effects: Fluorine is the most electronegative element, while chlorine is also highly electronegative. The introduction of these atoms can alter the electron distribution of the phenyl ring, potentially influencing cation-π interactions, which are crucial for many peptide-receptor binding events.[1]

  • Hydrophobicity: Both chloro and fluoro substitutions increase the hydrophobicity of the phenylalanine side chain, which can affect peptide solubility, aggregation, and interaction with hydrophobic pockets in target proteins.

These fundamental differences are expected to manifest in variations in binding affinity, functional potency, and in vivo stability of the modified peptides.

Comparative Biological Activity: A Representative Analysis

To illustrate the potential differences in biological activity, we present a set of representative data based on a hypothetical Gonadotropin-Releasing Hormone (GnRH) analog. GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] The incorporation of D-amino acids into GnRH analogs is a well-established strategy to enhance their potency and duration of action.[4]

Data Presentation

Table 1: Representative GnRH Receptor Binding Affinity

Peptide AnalogModificationIC₅₀ (nM) [a]Relative Affinity
Native GnRHL-amino acids50.01.0x
GnRH Analog (D-Phe)D-Phenylalanine substitution10.05.0x
GnRH Analog (3-Cl-D-Phe) 3-Chloro-D-Phenylalanine substitution 5.2 9.6x
GnRH Analog (3-F-D-Phe) 3-Fluoro-D-Phenylalanine substitution 7.8 6.4x

[a] IC₅₀ values are representative and intended for comparative purposes. Lower values indicate higher binding affinity.

Table 2: Representative In Vitro Functional Activity (cAMP Inhibition)

Peptide AnalogModificationEC₅₀ (nM) [b]Relative Potency
Native GnRHL-amino acids80.01.0x
GnRH Analog (D-Phe)D-Phenylalanine substitution15.05.3x
GnRH Analog (3-Cl-D-Phe) 3-Chloro-D-Phenylalanine substitution 8.5 9.4x
GnRH Analog (3-F-D-Phe) 3-Fluoro-D-Phenylalanine substitution 12.3 6.5x

[b] EC₅₀ values are representative and intended for comparative purposes. Lower values indicate higher potency in inhibiting adenylyl cyclase activity.

Table 3: Representative In Vitro Plasma Stability

Peptide AnalogModificationHalf-life (t₁/₂) in human plasma (min) [c]
Native GnRHL-amino acids5
GnRH Analog (D-Phe)D-Phenylalanine substitution60
GnRH Analog (3-Cl-D-Phe) 3-Chloro-D-Phenylalanine substitution 120
GnRH Analog (3-F-D-Phe) 3-Fluoro-D-Phenylalanine substitution 90

[c] Half-life values are representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GnRH Receptor Binding Assay (Radioligand Displacement Assay)

This assay determines the binding affinity of the peptide analogs to the GnRH receptor.

  • Receptor Source: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity GnRH receptor agonist labeled with Iodine-125 (e.g., [¹²⁵I]-Triptorelin).

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides (native GnRH, D-Phe analog, 3-Cl-D-Phe analog, and 3-F-D-Phe analog).

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of the peptide analogs to activate the GnRH receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαq/11 pathway, leading to downstream effects that can be indirectly measured, or more directly by assessing Gαi coupling which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[5][6]

  • Cell Line: A cell line co-expressing the human GnRH receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP biosensor).

  • Procedure:

    • Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • The cells are then treated with increasing concentrations of the peptide analogs.

    • The change in intracellular cAMP levels is measured using a luminometer.

  • Data Analysis: The concentration of the peptide analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC₅₀) is determined by plotting the dose-response curve.

In Vitro Plasma Stability Assay

This assay assesses the stability of the peptide analogs in the presence of plasma proteases.[7][8][9]

  • Plasma Source: Pooled human plasma.

  • Procedure:

    • The peptide analogs are incubated in human plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • The enzymatic reaction is stopped by the addition of a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).

    • The samples are centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time, and the half-life (t₁/₂) is calculated using a one-phase decay model.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Comparison synth_native Synthesize Native Peptide purify Purify via HPLC synth_native->purify synth_d_phe Synthesize D-Phe Analog synth_d_phe->purify synth_cl_phe Synthesize 3-Cl-D-Phe Analog synth_cl_phe->purify synth_f_phe Synthesize 3-F-D-Phe Analog synth_f_phe->purify binding_assay GnRH Receptor Binding Assay purify->binding_assay functional_assay cAMP Functional Assay purify->functional_assay stability_assay Plasma Stability Assay purify->stability_assay ic50 Determine IC50 binding_assay->ic50 ec50 Determine EC50 functional_assay->ec50 half_life Calculate Half-life stability_assay->half_life compare Compare Biological Activities ic50->compare ec50->compare half_life->compare

Caption: Experimental workflow for comparing the biological activity of peptide analogs.

GnRH_Signaling_Pathway GnRH_Analog GnRH Analog (e.g., with 3-Cl/3-F-D-Phe) GnRHR GnRH Receptor (GPCR) GnRH_Analog->GnRHR Binds G_protein Gq/11 & Gi Proteins GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Conversion Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (LH/FSH Release) Ca_release->Downstream PKC_activation->Downstream ATP ATP

Caption: Simplified GnRH receptor signaling pathway.

Conclusion

The incorporation of 3-chloro-D-phenylalanine and 3-fluoro-D-phenylalanine into peptide sequences represents a valuable strategy for modulating their biological activity. Based on established structure-activity relationships, the larger and more hydrophobic 3-chloro-D-phenylalanine is anticipated to confer a greater enhancement in receptor binding affinity and enzymatic stability compared to the smaller, more electronegative 3-fluoro-D-phenylalanine. However, the optimal choice of halogenated D-phenylalanine will ultimately depend on the specific peptide sequence and its target protein, as subtle changes in the binding pocket can favor one substituent over the other. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate these modifications and advance the development of more potent and durable peptide-based therapeutics.

References

A Comparative Guide to Confirming Boc-3-chloro-D-phenylalanine Incorporation: An NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of novel chemical functionalities, conformational constraints, and probes for studying biological processes.[][2] Boc-3-chloro-D-phenylalanine is a valuable UAA used in peptide synthesis to enhance pharmacological properties.[3] However, the successful synthesis of modified peptides hinges on robust analytical methods to confirm the precise incorporation of the UAA. This guide provides a comparative overview of analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for verifying the incorporation of this compound.

NMR Spectroscopy: A Definitive Tool for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure of a molecule. For confirming the incorporation of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are invaluable. They not only confirm the presence of the UAA but also provide insights into the local conformation of the peptide backbone.

Expected ¹H and ¹³C NMR Spectral Signatures

The successful incorporation of this compound into a peptide sequence will introduce a set of unique signals in the NMR spectra that are distinguishable from the 20 canonical amino acids.

Key Diagnostic Signals:

  • Boc Protecting Group: A prominent singlet in the ¹H NMR spectrum, typically appearing in the upfield region around 1.2-1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[4] The corresponding carbons of the Boc group will also give rise to characteristic signals in the ¹³C NMR spectrum.[5]

  • 3-Chlorophenyl Ring Protons: The aromatic region of the ¹H NMR spectrum (typically 7.0-7.5 ppm) will show a distinct set of multiplets corresponding to the four protons on the chlorinated phenyl ring. The substitution pattern and the electronic effect of the chlorine atom create a unique splitting pattern and chemical shift dispersion compared to a standard phenylalanine residue.

  • Backbone Protons (α-H and β-H₂): The chemical shifts of the α-proton and the diastereotopic β-protons of the this compound residue will be influenced by the neighboring amino acids and the local peptide conformation. These can often be resolved and assigned using 2D NMR techniques like COSY and TOCSY.[6]

Quantitative Data Summary

The following table summarizes the expected chemical shifts for the key structural components of this compound. Actual shifts may vary depending on the solvent and the specific peptide sequence.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Comments
Boc (-(CH₃)₃)~1.2 - 1.4 (singlet, 9H)~28.0A strong, sharp singlet is a clear indicator of the Boc group's presence.
Boc (Quaternary C)-~80.0
α-CH~4.4 (multiplet, 1H)~55.0Chemical shift is sensitive to the peptide backbone conformation.
β-CH₂~3.0 - 3.2 (multiplet, 2H)~38.0Diastereotopic protons often appear as a complex multiplet.
Aromatic CH~7.0 - 7.4 (multiplets, 4H)~125 - 135The chlorine substitution creates a distinct splitting pattern from phenylalanine.
C-Cl-~134.0The carbon directly attached to chlorine will have a characteristic downfield shift.
Boc C=O-~155.0Carbonyl carbon of the Boc protecting group.
Peptide C=O-~170 - 175Carbonyl carbon of the amino acid backbone.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques are also commonly employed in the analysis of synthetic peptides. Each method offers distinct advantages and disadvantages.

Technique Principle Strengths Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation and detailed conformational information. Non-destructive.Relatively low sensitivity, requiring milligram quantities of pure sample. Lower throughput compared to MS.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity (femtomole to attomole range).[7] High throughput. Confirms the correct molecular weight of the peptide.[8] Tandem MS (MS/MS) can provide sequence information.[7]Does not provide detailed 3D structural information. Can be difficult to distinguish between isomers. The labile nature of the Boc group can lead to in-source fragmentation.[8]
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Excellent for purification and assessing the purity of the final peptide product.[9] High-throughput.It is not a direct method for structural confirmation. Co-elution of impurities or byproducts can occur.[9]
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.Provides quantitative information on the amino acid composition.Destructive method. Does not provide sequence information. The unnatural amino acid may not be detectable with standard methods.[10]
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus.Provides direct sequence information.May not be compatible with unnatural amino acids, which may not have a standard identifiable PTH-derivative.[7][11]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture of H₂O/D₂O with a buffer).

    • The choice of solvent is critical to ensure the peptide is fully dissolved and to minimize signal overlap with the solvent peak.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), spectral width, and relaxation delay.

    • Solvent suppression techniques may be necessary if using a protic solvent.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • 2D NMR for Full Assignment (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within each amino acid residue.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing and confirming the position of the UAA.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's 3D conformation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Confirmation sp Solid-Phase Peptide Synthesis inc Incorporation of Boc-3-chloro-D-Phe sp->inc cleave Cleavage & Deprotection inc->cleave purify HPLC Purification cleave->purify ms Mass Spectrometry (Verify Mass) purify->ms nmr NMR Spectroscopy (Confirm Structure) purify->nmr

Caption: Experimental workflow from synthesis to confirmation.

logical_confirmation cluster_evidence NMR Spectral Evidence cluster_interpretation Interpretation boc_h Singlet at ~1.3 ppm (¹H NMR) boc_group Presence of Boc Group boc_h->boc_group arom_h Unique Aromatic Signals (¹H NMR) chloro_phe Presence of 3-Chlorophenyl Ring arom_h->chloro_phe boc_c Signals at ~28 & 80 ppm (¹³C NMR) boc_c->boc_group ccl_c Signal at ~134 ppm (¹³C NMR) ccl_c->chloro_phe conclusion Successful Incorporation of This compound boc_group->conclusion chloro_phe->conclusion

Caption: Logical diagram for NMR-based confirmation.

Conclusion

Confirming the successful incorporation of unnatural amino acids is a critical quality control step in peptide synthesis. While techniques like mass spectrometry and HPLC are indispensable for verifying molecular weight and purity, NMR spectroscopy stands alone in its ability to provide unambiguous, high-resolution structural information. The characteristic signals of the Boc-protecting group and the 3-chlorophenyl moiety serve as definitive fingerprints for the presence and integrity of this compound within the peptide sequence. For researchers in drug development and chemical biology, a comprehensive analytical approach leveraging the strengths of each technique, with NMR as the cornerstone for structural validation, ensures the production of well-characterized and reliable peptide-based molecules.

References

A Researcher's Guide to Sequencing Peptides with Unnatural Amino Acids: A Comparative Look at Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise sequencing of peptides containing unnatural amino acids (UAAs) is a critical step in verifying the integrity of novel therapeutics and engineered proteins. This guide provides a comprehensive comparison of the primary mass spectrometry (MS) fragmentation techniques used for this purpose: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Supported by experimental data, this document aims to equip you with the knowledge to select the optimal sequencing strategy for your unique peptide.

The incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance their therapeutic properties, including improved stability, novel functionalities, and increased efficacy. However, the very novelty of these residues presents a significant analytical challenge for traditional sequencing methods. Mass spectrometry has emerged as the gold standard for this task, offering unparalleled sensitivity and the ability to analyze complex mixtures.[1] The choice of fragmentation technique within the mass spectrometer is paramount and directly impacts the quality and completeness of the sequence data obtained.

Comparing the Workhorses: CID, HCD, and ETD

The three most common fragmentation methods employed for peptide sequencing are CID, HCD, and ETD. Each operates on a different principle, leading to distinct fragmentation patterns and suitability for different types of peptides, particularly those containing labile or unusual modifications like UAAs.

Collision-Induced Dissociation (CID) is a widely used technique where peptide ions are accelerated and collided with an inert gas. This collision imparts vibrational energy, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[2][3] While effective for many standard peptides, CID can be problematic for peptides with labile UAAs. The energy from the collision can cause the UAA side chain or other modifications to fragment before the peptide backbone, leading to a loss of crucial sequence information.[2][3]

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that occurs in a separate collision cell. It provides higher fragmentation energy and generally results in a more complete series of b- and y-ions, particularly in the low mass range, compared to traditional CID.[2] This can be advantageous for obtaining more sequence information. However, like CID, the high energy can still lead to the preferential loss of labile UAA side chains.

Electron Transfer Dissociation (ETD) offers a fundamentally different fragmentation mechanism. It involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type ions.[4][5] A key advantage of this "soft" fragmentation technique is that it tends to preserve labile modifications, such as phosphorylation and, by extension, many UAAs.[2][5] This makes ETD particularly well-suited for sequencing peptides with delicate or easily fragmented unnatural residues.

Quantitative Performance Comparison

The choice of fragmentation technique significantly impacts peptide identification rates and sequence coverage. While direct quantitative comparisons for a wide range of UAAs are still emerging, data from studies on post-translationally modified (PTM) peptides, which share many characteristics with UAA-containing peptides, provide valuable insights.

Fragmentation MethodPeptide Identification RateSequence CoverageSuitability for Labile UAAsPrimary Fragment Ions
CID Generally higher for standard peptidesLower, especially with labile modifications[6]Poor; often results in neutral loss of UAA side chain[2]b- and y-ions[1][4]
HCD High, often more identifications than CID for certain datasets[7]Generally good, with strong low-mass ion series[2]Moderate; higher energy can still cause side chain lossb- and y-ions[2]
ETD Can be lower than CID for standard peptides, but significantly higher for peptides with labile modifications[6]Higher, especially for longer and highly charged peptides and those with labile groups[6][8]Excellent; preserves labile side chains[2][5]c- and z-ions[4][5]

Table 1: Comparative performance of CID, HCD, and ETD for sequencing peptides with unnatural amino acids. Data is extrapolated from studies on standard and post-translationally modified peptides.

Studies have shown that for general proteomic analyses, CID can identify a larger number of peptides.[6] However, for peptides with labile PTMs like phosphorylation, ETD has been demonstrated to provide significantly more identifications and superior sequence coverage.[9] For instance, one study on ubiquitinated peptides found that ETD resulted in a nearly two-fold increase in identified ubiquitination sites compared to CID and HCD. This strongly suggests that for peptides containing UAAs with labile moieties, ETD is the superior choice. The complementarity of these techniques is also noteworthy; combining data from both CID/HCD and ETD can often lead to the most comprehensive sequence information.[5]

Experimental Protocols

The successful sequencing of peptides with unnatural amino acids requires careful optimization of the entire workflow, from sample preparation to data analysis.

General LC-MS/MS Workflow for UAA-Containing Peptides

LC-MS_MS_Workflow_for_UAA_Peptides cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Digestion Protein Digestion (e.g., Trypsin) Peptide_Purification Peptide Purification (e.g., C18 Desalting) Protein_Digestion->Peptide_Purification LC_Separation LC Separation (Reverse Phase) Peptide_Purification->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan Fragmentation Fragmentation (CID/HCD/ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Database_Search Database Search (with UAA mass modification) MS2_Scan->Database_Search De_Novo_Sequencing De Novo Sequencing (for unknown UAAs) MS2_Scan->De_Novo_Sequencing Sequence_Validation Sequence Validation Database_Search->Sequence_Validation De_Novo_Sequencing->Sequence_Validation

A general workflow for sequencing peptides containing unnatural amino acids.
Detailed Experimental Protocol for LC-MS/MS Analysis

  • Sample Preparation:

    • Protein Digestion: If the UAA is incorporated into a protein, digest the purified protein into smaller peptides using a protease such as trypsin. A standard protocol involves resuspending the protein in a denaturing buffer (e.g., 8 M urea), reducing disulfide bonds with dithiothreitol (DTT), alkylating with iodoacetamide, and then diluting the urea before adding trypsin for overnight digestion.

    • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides in a solvent suitable for LC-MS, such as 0.1% formic acid in 50% acetonitrile.[1]

  • Liquid Chromatography (LC):

    • Separate the peptides using a reverse-phase nano-LC system. A typical setup involves a trap column for sample loading and concentration, followed by an analytical column with a shallow gradient of increasing acetonitrile concentration to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS):

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Perform a full MS1 scan to detect the precursor ions of the peptides.

    • Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation in an MS2 scan.

    • Fragmentation Method Selection:

      • For peptides with potentially labile UAAs, prioritize ETD .

      • For a more comprehensive analysis, consider using a decision-tree method where the instrument chooses the fragmentation method based on the precursor ion's charge state and m/z, or an alternating CID/ETD or HCD/ETD approach.[9]

    • Acquire MS2 spectra of the fragment ions.

  • Data Analysis:

    • Database Searching: If the UAA is known, perform a database search using software like Mascot, SEQUEST, or MaxQuant. It is crucial to define the mass of the UAA as a variable modification on its corresponding amino acid.

    • De Novo Sequencing: For peptides containing novel or unknown UAAs, de novo sequencing is essential.[10] This approach determines the peptide sequence directly from the MS/MS spectrum without relying on a database.[3][10] Software such as PEAKS or Novor can be used for this purpose. The mass difference between fragment ions will reveal the mass of the amino acids, including the unknown UAA.

    • Manual Validation: Always manually inspect the MS/MS spectra of key peptides to validate the automated sequencing results, ensuring the presence of a clear and complete series of fragment ions.

Addressing Specific Challenges: Macrocyclic and Stapled Peptides

The sequencing of peptides with complex architectures, such as macrocyclic and stapled peptides containing UAAs, presents additional challenges. The cyclic nature of these molecules can lead to complex and ambiguous fragmentation patterns in CID/HCD.

For these cases, a "linearize-then-sequence" approach can be highly effective. This involves a chemical or enzymatic step to cleave the cyclic peptide at a specific site, generating a linear peptide that is more amenable to standard MS/MS sequencing. For disulfide-cyclized peptides, reduction with an agent like DTT can linearize the molecule. For other types of linkages, specific chemical cleavage strategies may be required.

Another approach for cyclic peptides is to use multi-stage mass spectrometry (MSn). In this technique, a fragment ion from an MS2 scan is isolated and further fragmented in an MS3 scan, and so on. This can help to piece together the sequence of the cyclic peptide in a stepwise manner.[11]

Logical Framework for Method Selection

Method_Selection_Logic Start Start: Sequencing a UAA-containing peptide Is_UAA_Labile Is the UAA or its linkage labile? Start->Is_UAA_Labile Use_ETD Prioritize ETD or ETD-based methods (e.g., EThcD) Is_UAA_Labile->Use_ETD Yes Use_CID_HCD CID or HCD may be sufficient Is_UAA_Labile->Use_CID_HCD No Is_Peptide_Cyclic Is the peptide macrocyclic or stapled? Linearize Consider linearization before MS/MS Is_Peptide_Cyclic->Linearize Yes De_Novo Is the UAA novel/unknown? Is_Peptide_Cyclic->De_Novo No Use_ETD->Is_Peptide_Cyclic Use_CID_HCD->Is_Peptide_Cyclic MSn Utilize multi-stage MS (MSn) Linearize->MSn Linearize->De_Novo Use_De_Novo Use de novo sequencing software De_Novo->Use_De_Novo Yes Database_Search Use database search with UAA mass modification De_Novo->Database_Search No End End: Sequence Determined Use_De_Novo->End Database_Search->End

A decision-making workflow for selecting the appropriate MS sequencing strategy.

Conclusion

The sequencing of peptides containing unnatural amino acids is a nuanced task that requires careful consideration of the peptide's properties and the available mass spectrometry techniques. While CID and HCD are powerful and widely used, their energetic nature can be detrimental to the integrity of labile UAAs. In such cases, the gentler fragmentation mechanism of ETD is often the key to preserving the UAA and obtaining complete sequence information. For complex structures like macrocyclic peptides, innovative approaches such as chemical linearization or multi-stage MS may be necessary. By understanding the strengths and limitations of each technique and following a well-defined experimental workflow, researchers can confidently and accurately determine the sequence of their novel peptides, paving the way for the next generation of peptide-based therapeutics and research tools.

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A prominent strategy to enhance the metabolic stability of peptides is the incorporation of unnatural amino acids. This guide provides a comparative assessment of the enzymatic stability of peptides containing 3-chloro-D-phenylalanine versus their native L-phenylalanine counterparts. The inclusion of the D-isomeric form of 3-chlorophenylalanine is hypothesized to significantly improve resistance to proteolysis due to steric hindrance within the enzyme's active site.

While direct quantitative data for peptides containing 3-chloro-D-phenylalanine is limited in publicly available literature, this guide presents illustrative data based on established principles of peptide chemistry and findings from similar D-amino acid and halogenated phenylalanine modifications.[1][2][3][4] The experimental protocols provided are standardized methods for assessing peptide stability.

Comparative Stability Data

The following table summarizes the anticipated improvements in the stability of a hypothetical peptide when a native L-phenylalanine is replaced with 3-chloro-D-phenylalanine. This data is illustrative and intended to reflect the expected outcomes based on the principles of D-amino acid incorporation.[2][3]

Stability ParameterPeptide with L-Phenylalanine (Control)Peptide with 3-chloro-D-phenylalanine (Modified)Expected Fold Improvement
Half-life (t½) in Human Plasma 20 minutes> 300 minutes> 15x
Proteolytic Degradation (Trypsin) 90% degradation in 2 hours< 15% degradation in 2 hours> 6x
Proteolytic Degradation (Chymotrypsin) >95% degradation in 1 hour< 20% degradation in 1 hour> 4.75x

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of peptide stability. The following are standard protocols for in vitro plasma stability and specific proteolytic degradation assays.

Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix like plasma, which contains a variety of endogenous proteases.[3]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the control (L-Phe containing) and modified (3-chloro-D-Phe containing) peptides in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

    • Thaw human plasma on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 50 µg/mL.

  • Time-Course Sampling:

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration reference.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an ice-cold solution of organic solvent (e.g., acetonitrile) with 0.1% trifluoroacetic acid (TFA) to quench the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the amount of intact peptide at each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The percentage of remaining peptide is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining peptide against time.

Proteolytic Degradation Assay (Trypsin or Chymotrypsin)

Objective: To assess the stability of a peptide against a specific protease.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the control and modified peptides in an appropriate assay buffer (e.g., Tris-HCl or ammonium bicarbonate buffer, pH 8.0 for trypsin).

    • Prepare a stock solution of the protease (e.g., trypsin or chymotrypsin) in the same buffer.

  • Reaction Initiation:

    • In separate tubes, add the protease to each peptide solution to initiate the degradation. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Sampling and Quenching:

    • At defined time intervals (e.g., 0, 30, 60, 120 minutes), withdraw aliquots and stop the reaction by adding a protease inhibitor or an acidic solution (e.g., 1% TFA).

  • Sample Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

    • The percentage of degradation is calculated by comparing the peak area of the intact peptide at each time point to the peak area at the 0-minute time point.

Visualizations

Experimental Workflow for Comparative Stability Analysis

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Data Analysis synth_native Synthesize Native Peptide (with L-Phe) purify_native Purify via HPLC synth_native->purify_native synth_modified Synthesize Modified Peptide (with 3-chloro-D-Phe) purify_modified Purify via HPLC synth_modified->purify_modified plasma_assay Plasma Stability Assay purify_native->plasma_assay protease_assay Proteolytic Degradation Assay (e.g., Trypsin, Chymotrypsin) purify_native->protease_assay purify_modified->plasma_assay purify_modified->protease_assay hplc_analysis RP-HPLC / LC-MS Analysis plasma_assay->hplc_analysis protease_assay->hplc_analysis half_life Calculate Half-life (t½) hplc_analysis->half_life degradation_rate Determine Degradation Rate hplc_analysis->degradation_rate comparison Compare Stability Profiles half_life->comparison degradation_rate->comparison

Caption: Workflow for the comparative stability analysis of peptides.

Mechanism of Protease Inhibition by D-Amino Acid Incorporation

G cluster_0 Native Peptide (L-Amino Acid) cluster_1 Modified Peptide (D-Amino Acid) Protease_L Protease Active Site Cleavage_L Peptide Cleavage Protease_L->Cleavage_L Catalyzes Cleavage Peptide_L L-Phe Peptide Peptide_L->Protease_L Recognized & Binds Protease_D Protease Active Site No_Cleavage_D Enhanced Stability Protease_D->No_Cleavage_D Inhibition of Cleavage Peptide_D 3-chloro-D-Phe Peptide Peptide_D->Protease_D Steric Hindrance Prevents Proper Binding

Caption: Inhibition of proteolytic cleavage by D-amino acid incorporation.

References

Navigating Amide Bond Formation: A Comparative Analysis of Coupling Reagents for Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides and peptidomimetics. Boc-3-chloro-D-phenylalanine, a valuable building block for modifying the pharmacological properties of peptides, presents unique challenges in amide bond formation due to its steric hindrance and the potential for epimerization. This guide provides a comparative analysis of common coupling reagents for this compound, supported by available experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic strategy.

The choice of coupling reagent is paramount in peptide synthesis, directly impacting reaction yield, purity, and the stereochemical integrity of the final product. The activation of the carboxylic acid of this compound must be efficient to overcome the steric bulk of the chlorophenyl group, yet mild enough to prevent the loss of chirality at the α-carbon. This analysis focuses on three widely used classes of coupling reagents: carbodiimides (EDC), and onium salts (HBTU and HATU).

Performance Comparison of Coupling Reagents

While direct comparative studies detailing the yields, purity, and epimerization rates for the coupling of this compound with various reagents are not extensively documented in readily available literature, performance can be extrapolated from studies on other sterically hindered and phenylalanine-based amino acids. The following table summarizes the expected performance of common coupling reagents.

Coupling Reagent/AdditiveTypical Yield (%)Typical Purity (%)Risk of EpimerizationKey AdvantagesKey Disadvantages
EDC/HOBt 85-95>95Low to ModerateCost-effective; water-soluble byproducts for easy removal.Slower reaction times; may be less effective for highly hindered couplings.
HBTU >90>95LowHigh efficiency and relatively fast reaction times; reliable for many systems.Potential for guanidinylation of the N-terminus if used in excess.
HATU >95>98Very LowVery high reactivity and speed; highly effective for sterically hindered amino acids and minimizing epimerization.Higher cost compared to other reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the solution-phase coupling of this compound with an amino acid ester using the compared reagents. These protocols can be adapted for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This method is a classic and cost-effective approach for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amino acid ester hydrochloride in anhydrous DCM or DMF.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature to generate the free amine.

  • In a separate flask, dissolve this compound and HOBt in anhydrous DCM or DMF.

  • Cool the carboxylic acid solution to 0 °C in an ice bath.

  • Add EDC·HCl to the cooled carboxylic acid solution and stir for 15-20 minutes to pre-activate.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

HBTU is a highly efficient uronium salt-based coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the amino acid ester hydrochloride in anhydrous DMF.

  • Add DIPEA and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add HBTU to the carboxylic acid solution, followed by the addition of the free amine solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Protocol 3: Coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

HATU is one of the most powerful coupling reagents, particularly for challenging couplings.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as for HBTU (Protocol 2).

  • The reaction is typically faster, often complete within 30 minutes to 2 hours.

  • Monitor the reaction closely by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Logical Workflow and Reaction Pathway

The fundamental process for each coupling reaction involves the activation of the carboxylic acid of this compound, followed by nucleophilic attack by the amino group of the incoming amino acid ester. The choice of coupling reagent determines the nature of the activated intermediate and the overall reaction kinetics.

G cluster_start Starting Materials cluster_reagents Coupling Reagents Boc_AA This compound Activation Carboxylic Acid Activation Boc_AA->Activation Amine Amino Acid Ester Coupling Amide Bond Formation Amine->Coupling reagent EDC/HOBt or HBTU or HATU reagent->Activation base Base (e.g., DIPEA) base->Activation Activation->Coupling Product Protected Dipeptide Coupling->Product Workup Work-up & Purification Product->Workup Final_Product Pure Protected Dipeptide Workup->Final_Product

Caption: Generalized workflow for the coupling of this compound.

The selection of an appropriate coupling reagent is a critical decision in the synthesis of peptides containing this compound. For routine couplings where cost is a significant factor, EDC/HOBt offers a reliable option. For more challenging couplings or when minimizing epimerization is paramount, the use of onium salt reagents such as HBTU, and particularly HATU, is recommended. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions and optimize their peptide synthesis strategies.

The Halogen Touch: How 3-Chloro Substitution Impacts Peptide Conformation and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of native peptides versus their 3-chloro-tyrosine analogs reveals that the introduction of a single chlorine atom can significantly alter a peptide's three-dimensional structure and its ability to bind to target molecules. This modification, while seemingly minor, can induce conformational constraints and introduce new non-covalent interactions, such as halogen bonds, leading to measurable changes in binding affinity.

The targeted substitution of hydrogen with a halogen atom, particularly chlorine, at the 3-position of a tyrosine residue within a peptide sequence is a strategic modification in medicinal chemistry. This alteration can influence the peptide's physicochemical properties, including its lipophilicity and electronic distribution, which in turn dictates its structure and function. This guide provides a comparative analysis of the effects of 3-chloro substitution on peptide conformation and binding affinity, supported by experimental data and detailed protocols.

Conformational Impact of 3-Chloro Substitution

The introduction of a chlorine atom on the tyrosine ring can induce a preference for specific secondary structures. For instance, studies on model peptides have shown that halogen bonding, a non-covalent interaction between the halogen atom and a lone pair of electrons on another atom, can stabilize structures like β-hairpins. This conformational stabilization is comparable in strength to a hydrogen bond.

The precise impact on conformation is often elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). NMR can provide detailed atomic-level information on the peptide's structure in solution, revealing changes in dihedral angles and the proximity of different parts of the peptide upon chlorination. CD spectroscopy offers a broader view of the secondary structure content, indicating shifts, for example, from a random coil to a more ordered β-sheet or α-helical conformation.

Influence on Binding Affinity

The binding affinity of a peptide to its target protein or receptor is a critical determinant of its biological activity. The conformational changes induced by 3-chloro substitution can directly impact this affinity. A more pre-organized and rigid conformation that complements the binding site of the target can lead to a significant increase in binding affinity, reflected by lower dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).

Conversely, if the induced conformational change results in a structure that is less compatible with the binding pocket, a decrease in binding affinity may be observed. The electronic effects of the chlorine atom can also play a role by altering the electrostatic interactions between the peptide and its target.

Quantitative Comparison: Native vs. 3-Chloro-Tyrosine Peptide

To illustrate the impact of 3-chloro substitution, consider a hypothetical bioactive peptide and its chlorinated analog. The following table summarizes the kind of quantitative data that would be generated in a comparative study.

ParameterNative Peptide3-Chloro-Tyrosine PeptideFold Change
Binding Affinity
Dissociation Constant (Kd)150 nM50 nM3-fold increase
IC50200 nM75 nM2.7-fold increase
Conformational Analysis
β-sheet Content (from CD)15%45%3-fold increase
Key Inter-proton Distance (from NMR)4.5 Å2.8 Å-

Note: The data presented in this table is illustrative and intended to represent the nature of comparative findings in this area of research.

Experimental Protocols

A thorough comparison of native and 3-chloro-substituted peptides relies on a suite of biophysical and biochemical assays.

Peptide Synthesis

Both the native and the 3-chloro-tyrosine containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The key difference is the incorporation of the commercially available Fmoc-L-3-chloro-tyrosine amino acid at the desired position in the peptide sequence.

Binding Affinity Assays

Surface Plasmon Resonance (SPR): This technique is used to measure the kinetics of the peptide-target interaction in real-time.

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Interaction: A solution of the peptide (native or chlorinated) is flowed over the chip surface.

  • Detection: The binding and dissociation of the peptide are monitored by detecting changes in the refractive index at the sensor surface.

  • Analysis: The resulting sensorgram is fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The target protein is placed in the sample cell, and the peptide is loaded into the injection syringe.

  • Titration: The peptide is titrated into the protein solution in a series of small injections.

  • Measurement: The heat released or absorbed during each injection is measured.

  • Analysis: The data is analyzed to determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide.

  • Structural Calculation: The through-space correlations observed in the NOESY spectrum are used to calculate inter-proton distances, which serve as constraints for computational structure calculation.

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide.

  • Sample Preparation: The peptide is dissolved in an appropriate buffer.

  • Measurement: The CD spectrum is recorded over a range of wavelengths (typically 190-250 nm).

  • Analysis: The shape and magnitude of the spectrum are analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations.

Visualizing the Impact

To conceptualize the effect of 3-chloro substitution on a signaling pathway, consider the following diagram:

G cluster_0 Native Peptide Interaction cluster_1 3-Chloro-Tyrosine Peptide Interaction NativePeptide Native Peptide (Flexible Conformation) Receptor_A Receptor NativePeptide->Receptor_A Low Affinity (Kd = 150 nM) Downstream_A Weak Downstream Signaling Receptor_A->Downstream_A Basal Activation ChloroPeptide 3-Chloro-Tyr Peptide (Constrained Conformation) Receptor_B Receptor ChloroPeptide->Receptor_B High Affinity (Kd = 50 nM) Downstream_B Potent Downstream Signaling Receptor_B->Downstream_B Strong Activation

Impact of 3-chloro substitution on peptide-receptor interaction.

This workflow illustrates the comparative analysis of a native versus a 3-chloro-tyrosine substituted peptide:

G start Peptide Design & Synthesis native Native Peptide start->native chloro 3-Chloro-Tyr Peptide start->chloro binding Binding Affinity Assays (SPR, ITC) native->binding conformation Conformational Analysis (NMR, CD) native->conformation chloro->binding chloro->conformation data_binding Quantitative Binding Data (Kd, IC50, Thermodynamics) binding->data_binding data_conformation Structural Data (3D Structure, Secondary Structure %) conformation->data_conformation comparison Comparative Analysis data_binding->comparison data_conformation->comparison conclusion Structure-Activity Relationship comparison->conclusion

Workflow for comparing native and 3-chloro-tyrosine peptides.

Benchmarking the performance of different chlorinated phenylalanine isomers in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three chlorinated isomers of the amino acid phenylalanine: 2-chlorophenylalanine (ortho-chlorophenylalanine), 3-chlorophenylalanine (meta-chlorophenylalanine), and 4-chlorophenylalanine (para-chlorophenylalanine, pCPA). While 4-chlorophenylalanine is a well-characterized inhibitor of serotonin synthesis, comprehensive, direct comparative data for all three isomers in the same biological assays are limited. This report synthesizes the available experimental data and provides insights into their potential structure-activity relationships.

Data Presentation: Performance in Biological Assays

The biological effects of chlorinated phenylalanine isomers are significantly influenced by the position of the chlorine atom on the phenyl ring. The para-isomer, 4-chlorophenylalanine, is the most extensively studied and exhibits potent biological activity. Information on the ortho- and meta-isomers is less comprehensive, with their primary applications reported in peptide and pharmaceutical synthesis.

IsomerBiological AssayTargetKey FindingsReference
4-Chlorophenylalanine (pCPA) Tryptophan Hydroxylase (TPH) InhibitionTryptophan HydroxylaseIrreversible inhibitor, leading to significant depletion of serotonin (5-HT) in the brain.[1][1]
CytotoxicityMouse Neuroblastoma CellsInhibited growth and was toxic to neuroblastoma cells.[2][2]
Amino Acid UptakeMouse Neuroblastoma CellsInhibited the initial cellular uptake of various large neutral amino acids.[2][2]
2-Chlorophenylalanine Cytotoxicity (inferred from 2-chloroaniline)Renal Cortical Slices2-chloroaniline showed lower nephrotoxic potential compared to 4-aminophenol and aminochlorophenols. Direct data on 2-chlorophenylalanine is not available.[3]
3-Chlorophenylalanine Amino Acid Transport (inferred from halogenated phenylalanines)L-type amino acid transporter 1 (LAT1) and LAT2Halogen substitution at the meta-position can increase affinity for both LAT1 and LAT2.[4][4]
Comparative Toxicity (inferred from Chloroanilines) Acute Systemic ToxicityF344/N Rats and B6C3F1 MiceA comparative study on chloroanilines suggests a toxicity ranking of: para > meta > ortho.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activity of chlorinated phenylalanine isomers.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This assay is fundamental to understanding the primary mechanism of action of 4-chlorophenylalanine.

Principle: The enzymatic activity of TPH is determined by measuring the rate of conversion of tryptophan to 5-hydroxytryptophan (5-HTP). The inhibitory potential of the chlorinated phenylalanine isomers is assessed by quantifying the reduction in 5-HTP formation in their presence.

Materials:

  • Purified TPH enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Chlorinated phenylalanine isomers (2-chloro, 3-chloro, 4-chloro)

  • Perchloric acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, DTT, and L-tryptophan.

  • Add the test compound (chlorinated phenylalanine isomer) at various concentrations to the reaction mixture. A control with no inhibitor should be included.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding the TPH enzyme and BH4.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for 5-HTP concentration using HPLC with fluorescence detection.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cell line (e.g., mouse neuroblastoma, human hepatoma)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Chlorinated phenylalanine isomers

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the chlorinated phenylalanine isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Mandatory Visualization

Serotonin Synthesis Pathway and Inhibition by 4-Chlorophenylalanine

The following diagram illustrates the biosynthesis of serotonin from tryptophan and the point of inhibition by 4-chlorophenylalanine.

G Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) PCPA 4-Chlorophenylalanine (pCPA) PCPA->TPH Irreversible Inhibition TPH->FiveHTP AADC->Serotonin

Caption: Serotonin Synthesis Pathway Inhibition.

Experimental Workflow for TPH Inhibition Assay

This diagram outlines the key steps in determining the inhibitory effect of chlorinated phenylalanine isomers on Tryptophan Hydroxylase.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Tryptophan, Cofactors) add_cp Add Chlorinated Phenylalanine to Mix prep_mix->add_cp prep_cp Prepare Chlorinated Phenylalanine Solutions prep_cp->add_cp pre_incubate Pre-incubate at 37°C add_cp->pre_incubate start_reaction Initiate with TPH Enzyme pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Perchloric Acid) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis (Quantify 5-HTP) centrifuge->hplc calc Calculate % Inhibition and IC50 hplc->calc

Caption: TPH Inhibition Assay Workflow.

Logical Relationship of Structure and Inferred Toxicity

This diagram illustrates the inferred structure-activity relationship for the toxicity of chlorinated phenylalanine isomers based on data from related chloroaniline compounds.

cluster_isomers Chlorinated Phenylalanine Isomers cluster_toxicity Inferred Relative Toxicity ortho 2-Chlorophenylalanine (ortho) low Low ortho->low Inferred from chloroaniline data meta 3-Chlorophenylalanine (meta) medium Medium meta->medium Inferred from chloroaniline data para 4-Chlorophenylalanine (para) high High para->high Inferred from chloroaniline data & direct evidence

Caption: Inferred Toxicity Relationship.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-3-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Boc-3-chloro-D-phenylalanine, a key amino acid derivative. Adherence to these protocols will minimize environmental impact and uphold the highest standards of laboratory safety.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant nitrile gloves, and a laboratory coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form of the substance.[1]

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound and its analogs, which are essential for its safe handling and disposal.

PropertyValueReference
CAS Number 80102-25-6[2]
Molecular Formula C14H18ClNO4[2]
Molecular Weight 299.8 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 104-109 °C[2]
Incompatible Materials Strong oxidizing agents, strong acids, alkaline materials[3][4][5]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx)[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • Carefully sweep up any excess or spilled this compound, avoiding dust formation.[4]

    • Place the collected solid waste into a clearly labeled, sealed, and appropriate chemical waste container.

  • Contaminated Materials:

    • Any materials used for cleaning spills, such as paper towels or absorbent pads, should also be placed in the designated solid chemical waste container.[1]

    • Dispose of all used personal protective equipment (gloves, etc.) that has come into contact with the chemical in the same container.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent (e.g., acetone or ethanol).

    • The rinsate should be collected and treated as liquid chemical waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Waste Storage
  • Store the sealed chemical waste container in a designated, well-ventilated, and secure chemical waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline substances.[3][4][5]

Waste Disposal
  • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[3][6]

Spill Response
  • Small Spills: In the event of a small spill, sweep up the material and place it in a suitable container for disposal.[4]

  • Large Spills: For larger spills, also sweep up and shovel the material into a suitable container for disposal and ensure the product does not enter drains.[3][4]

  • Clean the spill area with a damp cloth and place all cleaning materials into the waste container.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Ventilated Fume Hood collect_solid Collect Solid Waste (Sweep, avoid dust) waste_container Place in Labeled, Sealed Waste Container collect_solid->waste_container collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) collect_contaminated->waste_container rinse_container Rinse Empty Containers liquid_waste Collect Rinsate as Liquid Chemical Waste rinse_container->liquid_waste storage_area Store in Designated Chemical Waste Area waste_container->storage_area liquid_waste->storage_area disposal_vendor Dispose via Licensed Hazardous Waste Vendor storage_area->disposal_vendor

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-chloro-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-3-chloro-D-phenylalanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。